molecular formula C9H19N3 B027260 4-Cyclopentylpiperazin-1-amine CAS No. 61379-64-4

4-Cyclopentylpiperazin-1-amine

Cat. No.: B027260
CAS No.: 61379-64-4
M. Wt: 169.27 g/mol
InChI Key: QYHRIASMJNLWHJ-UHFFFAOYSA-N
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Description

4-Cyclopentylpiperazin-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H19N3 and its molecular weight is 169.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopentylpiperazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H19N3/c10-12-7-5-11(6-8-12)9-3-1-2-4-9/h9H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHRIASMJNLWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90210297
Record name 4-Cyclopentylpiperazin-1-amine
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Molecular Weight

169.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

61379-64-4
Record name 4-Cyclopentyl-1-piperazinamine
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Record name 4-Cyclopentylpiperazin-1-amine
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Record name 4-Cyclopentylpiperazin-1-amine
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Record name 4-cyclopentylpiperazin-1-amine
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Record name 4-Cyclopentyl-1-piperazinamine
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Foundational & Exploratory

4-Cyclopentylpiperazin-1-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Cyclopentylpiperazin-1-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key intermediate in the pharmaceutical industry, notably in the synthesis of Rifapentine.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of scientifically sound synthesis routes. The core of this guide focuses on a well-documented two-step pathway involving the alkylation of N-nitrosopiperazine and subsequent reduction, while also exploring a plausible alternative route via reductive amination. Each step is elucidated with mechanistic insights, detailed experimental protocols, and critical process parameters.

Introduction

This compound, with the CAS number 61379-64-4, is a substituted piperazine derivative of significant interest in medicinal chemistry.[3] Its structure features a cyclopentyl group attached to one nitrogen of the piperazine ring and an amino group on the other. This unique arrangement makes it a valuable building block in the synthesis of complex pharmaceutical compounds. The primary application of this compound is as a crucial side-chain intermediate in the production of Rifapentine, an antibiotic used in the treatment of tuberculosis.[1][2][4] The efficient and scalable synthesis of this compound is therefore a critical aspect of ensuring the availability of this essential medicine.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most logical approaches involve the formation of the C-N bond between the cyclopentyl group and the piperazine ring, and the introduction of the N-amino group. Two primary strategies emerge from this analysis:

  • Strategy A: Formation of the N-amino group on a pre-functionalized N-cyclopentylpiperazine core.

  • Strategy B: Attachment of the cyclopentyl group to a pre-existing 1-aminopiperazine scaffold.

The following sections will delve into the practical implementation of these strategies.

Synthesis Pathway I: Alkylation of N-Nitrosopiperazine followed by Reduction

This pathway is a well-documented method for the synthesis of this compound.[4] It involves a two-step sequence, beginning with the alkylation of N-nitrosopiperazine with a cyclopentyl halide, followed by the reduction of the nitroso group to the desired primary amine.

Mechanistic Rationale

The initial step, the alkylation of N-nitrosopiperazine, proceeds via a standard nucleophilic substitution reaction. The secondary amine of N-nitrosopiperazine acts as the nucleophile, attacking the electrophilic carbon of the cyclopentyl halide. The presence of a base is crucial to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

The subsequent reduction of the N-nitroso group is a critical transformation. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are typically employed for this purpose. The hydride attacks the electrophilic nitrogen of the nitroso group, leading to the formation of the N-N bond cleavage and the desired primary amine.

Experimental Protocol
Step 1: Synthesis of 1-Nitroso-4-cyclopentylpiperazine
  • Reagents: N-Nitrosopiperazine, Cyclopentyl bromide, Sodium bicarbonate (NaHCO₃), Ethanol.

  • Procedure:

    • To a solution of N-nitrosopiperazine in ethanol, add an equimolar amount of sodium bicarbonate.

    • While stirring, add cyclopentyl bromide dropwise to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain crude 1-nitroso-4-cyclopentylpiperazine.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound
  • Reagents: 1-Nitroso-4-cyclopentylpiperazine, Lithium Aluminum Hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 1-nitroso-4-cyclopentylpiperazine in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux to ensure complete reaction.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).

    • Filter the resulting aluminum salts and wash them thoroughly with diethyl ether.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

    • The final product can be further purified by vacuum distillation.[4]

Reaction Scheme

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction N-Nitrosopiperazine N-Nitrosopiperazine 1-Nitroso-4-cyclopentylpiperazine 1-Nitroso-4-cyclopentylpiperazine N-Nitrosopiperazine->1-Nitroso-4-cyclopentylpiperazine Cyclopentyl bromide, NaHCO3, Ethanol, Reflux This compound This compound 1-Nitroso-4-cyclopentylpiperazine->this compound 1. LiAlH4, Diethyl ether 2. Workup

Figure 1: Synthesis of this compound via alkylation and reduction.

Synthesis Pathway II: Reductive Amination of 1-Aminopiperazine

An alternative and potentially more direct route to this compound is the reductive amination of 1-aminopiperazine with cyclopentanone. This approach is analogous to the well-established synthesis of N-alkylated piperazines.[5]

Mechanistic Rationale

Reductive amination involves the initial formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound. In this case, the more nucleophilic secondary amine of 1-aminopiperazine would react with cyclopentanone to form a hemiaminal, which then dehydrates to form an iminium ion. This intermediate is then reduced in situ by a suitable reducing agent to yield the final N-alkylated product.

A variety of reducing agents can be employed, ranging from catalytic hydrogenation (e.g., H₂/Pd-C, H₂/Raney Ni) to hydride reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent can influence the reaction conditions and selectivity.

Proposed Experimental Protocol
  • Reagents: 1-Aminopiperazine, Cyclopentanone, Sodium triacetoxyborohydride (NaBH(OAc)₃) or Hydrogen/Palladium on carbon (H₂/Pd-C), Dichloromethane (DCM) or Methanol.

  • Procedure (using NaBH(OAc)₃):

    • Dissolve 1-aminopiperazine and cyclopentanone in an appropriate solvent such as dichloromethane.

    • Add sodium triacetoxyborohydride in portions to the stirring solution at room temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or vacuum distillation.

Reaction Scheme

G 1-Aminopiperazine 1-Aminopiperazine Iminium Intermediate Iminium Intermediate 1-Aminopiperazine->Iminium Intermediate Cyclopentanone This compound This compound Iminium Intermediate->this compound [H] (e.g., NaBH(OAc)3 or H2/Pd-C)

Figure 2: Plausible reductive amination pathway to this compound.

Comparative Analysis of Synthesis Pathways

FeaturePathway I: Alkylation & ReductionPathway II: Reductive Amination
Starting Materials N-Nitrosopiperazine, Cyclopentyl bromide1-Aminopiperazine, Cyclopentanone
Number of Steps TwoOne-pot
Reagents LiAlH₄ (pyrophoric, moisture-sensitive)NaBH(OAc)₃ (milder, less hazardous) or Catalytic Hydrogenation
Byproducts Inorganic salts, aluminum hydroxidesBorate salts (if using borohydride)
Scalability Potentially challenging due to LiAlH₄Generally more amenable to large-scale synthesis

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the primary amine.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive with water and protic solvents and can ignite upon contact with moisture. It should be handled with extreme care in a dry environment and under an inert atmosphere. Proper personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.

  • Cyclopentyl bromide: This is a lachrymator and should be handled in a well-ventilated fume hood.

  • General Precautions: Standard laboratory safety practices should be followed, including the use of appropriate PPE, working in a well-ventilated area, and having access to emergency equipment such as a safety shower and eyewash station.

Conclusion

The synthesis of this compound can be effectively achieved through the documented pathway involving the alkylation of N-nitrosopiperazine followed by reduction. This method, while reliable, utilizes hazardous reagents that require careful handling. The proposed alternative route of reductive amination of 1-aminopiperazine presents a potentially more efficient and safer one-pot synthesis. The choice of pathway will depend on the specific requirements of the laboratory or manufacturing facility, including scale, available equipment, and safety protocols. Further process development and optimization of the reductive amination pathway could lead to a more sustainable and industrially viable method for the production of this important pharmaceutical intermediate.

References

  • JPS61158973A - Production of 1-cyclopentylpiperazine - Google P
  • 1-Amino-4-Cyclopentylpiperazine | CAS 61379-64-4 - Veeprho. (URL: [Link])

  • Synthesis of piperazines - Organic Chemistry Portal. (URL: [Link])

  • 1-Amino-4-cyclopentyl piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: [Link])

  • This compound | C9H19N3 | CID 1512485 - PubChem. (URL: [Link])

  • US4002752A - 3-piperazinyliminomethyl-rifamycins - Google P
  • CN103951677A - Preparation method of rifapentine - Google P

Sources

Physicochemical properties of 4-Cyclopentylpiperazin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopentylpiperazin-1-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No. 61379-64-4), a key intermediate in the synthesis of the antibiotic Rifapentine.[1][2][3][4] Understanding the physicochemical profile of a molecule is a cornerstone of modern drug discovery and development, directly influencing its absorption, distribution, metabolism, excretion (ADME), and overall therapeutic potential.[5][6][7][8] This document is intended for researchers, medicinal chemists, and formulation scientists, offering both foundational data and detailed experimental protocols for the determination of its most critical properties: lipophilicity (logP), aqueous solubility, and ionization constant (pKa).

Introduction: The Strategic Importance of Physicochemical Profiling

This compound is a substituted piperazine derivative of significant interest in pharmaceutical synthesis.[3][4] Its molecular architecture, featuring a basic piperazine ring, a lipophilic cyclopentyl group, and a primary amine, dictates a unique set of chemical and physical characteristics. The journey of a drug candidate from a lab curiosity to a clinical success is heavily dependent on these properties.[9] A molecule's ability to dissolve, cross biological membranes, and remain stable in various physiological environments is governed by its solubility, lipophilicity, and ionization state.[7][8] Therefore, a thorough characterization is not merely an academic exercise but a critical, predictive step in drug development, helping to de-risk candidates and guide formulation strategies.[5] This guide provides the foundational data and methodologies to empower researchers in this endeavor.

Core Molecular & Physicochemical Profile

A summary of the essential identifiers and computed or experimentally predicted properties of this compound is presented below. This table serves as a quick reference for scientists and researchers.

PropertyValueSource(s)
IUPAC Name This compound[2][4][10]
CAS Number 61379-64-4[1][2][3][10]
Molecular Formula C₉H₁₉N₃[3][4][10]
Molecular Weight 169.27 g/mol [3][10]
Canonical SMILES C1CCC(C1)N2CCN(CC2)N[2][4][10]
Appearance White to Off-White Solid / Low Melting Solid[3][11]
Melting Point ~45 °C[3][12]
Boiling Point ~92 °C[3]
Predicted pKa 7.90 ± 0.70[3]
Computed XLogP3 0.6[10]
Topological Polar Surface Area 32.5 Ų[10]
Water Solubility Slightly soluble[3][4]

Ionization Constant (pKa): The pH-Dependent Behavior

The ionization constant is arguably the most critical physicochemical parameter for a basic compound like this compound. The predicted pKa of approximately 7.90 suggests it is a weak base.[3]

Scientific Rationale & Implications

At physiological pH (typically 7.4), the molecule will exist in a state of equilibrium between its neutral (free base) and protonated (cationic) forms. Using the Henderson-Hasselbalch equation for bases:

pOH = pKb + log([BH+]/[B]) where pKb = 14 - pKa

The ratio of protonated to neutral species can be estimated. With a pKa of 7.9, the molecule will be predominantly protonated (~76%) in the slightly acidic to neutral environment of the small intestine and in systemic circulation. This has profound consequences:

  • Solubility: The protonated, cationic form is significantly more water-soluble than the neutral form.

  • Permeability: The neutral form is more lipophilic and thus better able to passively diffuse across lipid cell membranes.

  • Target Binding: The ionization state can dramatically affect the ability of the molecule to interact with its biological target through ionic bonds or hydrogen bonding.

The relationship between pH, pKa, and the ionization state is a fundamental concept in drug design.

pKa_Relationship cluster_pH Environmental pH cluster_species Dominant Molecular Species pH_low pH < pKa (e.g., Stomach, pH 1-3) protonated Protonated (Cationic) [BH+] Higher Water Solubility pH_low->protonated Predominantly Protonated pH_equal pH = pKa (pKa ≈ 7.9) pH_equal->protonated 50% neutral Neutral (Free Base) [B] Higher Lipophilicity pH_equal->neutral 50% pH_high pH > pKa (e.g., Late Intestine, pH 8) pH_high->neutral Predominantly Neutral

Caption: Relationship between pH, pKa, and molecular species.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes a robust method for empirically determining the pKa.[13][14]

Objective: To accurately measure the pKa of this compound.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl)

  • Deionized water (degassed by sparging with nitrogen)

  • Calibrated pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette

  • 100 mL beaker

Procedure:

  • Sample Preparation: Accurately weigh ~17 mg (0.1 mmol) of the compound and dissolve it in 50 mL of 0.01 M KCl solution in the beaker. The KCl maintains a constant ionic strength.

  • Acidification: Add a known excess of 0.1 M HCl (e.g., 2.0 mL, which is 0.2 mmol) to ensure all basic sites on the molecule are fully protonated.

  • System Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode. Ensure the electrode tip is submerged but does not contact the stir bar.

  • Titration: Begin stirring gently. Titrate the solution with the standardized 0.1 M NaOH, adding titrant in small increments (e.g., 0.1 mL).

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. Continue the titration well past the equivalence point (indicated by a sharp change in pH).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is the pH at the half-equivalence point. This is the point where half of the excess acid has been neutralized, and the concentrations of the protonated and neutral forms of the compound are equal.[15]

pKa_Workflow prep 1. Prepare Sample (Dissolve in KCl solution) acidify 2. Acidify (Add excess 0.1M HCl) prep->acidify titrate 3. Titrate (Add 0.1M NaOH incrementally) acidify->titrate record 4. Record Data (pH vs. Volume NaOH) titrate->record plot 5. Plot Data (Generate Titration Curve) record->plot analyze 6. Analyze Curve (Find half-equivalence point) plot->analyze result Result: pKa = pH at 1/2 Eq. Point analyze->result

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP): Membrane Permeability & Beyond

Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the partition coefficient (P) or its logarithmic form (logP).[16] It is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[8] The computed XLogP3 value of 0.6 for this compound suggests it is a relatively hydrophilic compound.[10]

Scientific Rationale & Implications

A logP of 0.6 indicates that the compound has a slight preference for an aqueous environment over a nonpolar one at equilibrium.

  • Absorption: This low lipophilicity might suggest that passive diffusion across the gut wall could be limited for the neutral species. However, its good aqueous solubility (due to protonation) ensures it is available at the absorption site.

  • Distribution: A low logP generally correlates with lower plasma protein binding and a smaller volume of distribution, potentially reducing accumulation in fatty tissues.

  • Toxicity: High lipophilicity (logP > 3) is often associated with increased toxicity and metabolic liabilities, so a value of 0.6 is favorable in this regard.

It is crucial to distinguish logP (for the neutral species) from logD (the distribution coefficient), which accounts for all species (neutral and ionized) at a specific pH. For a base like this, logD will be significantly lower than logP at physiological pH 7.4, as the highly water-soluble protonated form will dominate.

Experimental Protocol: logP Determination by Shake-Flask Method (OECD 107)

This protocol is the gold-standard method for measuring logP.[17]

Objective: To determine the n-octanol/water partition coefficient (logP) of the neutral species.

Materials:

  • This compound

  • n-Octanol (reagent grade)

  • High-purity water

  • Buffer solution (e.g., borate buffer) at a pH where the compound is >99% in its neutral form (e.g., pH 10, which is >2 units above the pKa).

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with the pH 10 buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing them to separate. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning: In a centrifuge tube, combine 5 mL of the pre-saturated n-octanol containing the compound with 5 mL of the pre-saturated buffer.

  • Equilibration: Cap the tube tightly and shake vigorously for 1-2 hours at a constant temperature (e.g., 25 °C) to allow for complete partitioning between the two phases.

  • Phase Separation: Centrifuge the tube at high speed (e.g., 3000 rpm for 15 minutes) to ensure a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated HPLC-UV method.

  • Calculation:

    • Calculate the partition coefficient: P = C_oct / C_aq

    • Calculate logP: logP = log10(P)

    • The experiment should be run in triplicate to ensure reproducibility.

LogP_Workflow prep 1. Prepare Pre-Saturated n-Octanol & Buffer (pH 10) partition 2. Partitioning (Mix compound in both phases) prep->partition equilibrate 3. Equilibrate (Shake vigorously) partition->equilibrate separate 4. Separate Phases (Centrifugation) equilibrate->separate quantify 5. Quantify Concentration (HPLC analysis of each phase) separate->quantify calculate 6. Calculate (logP = log10([oct]/[aq])) quantify->calculate

Sources

4-Cyclopentylpiperazin-1-amine CAS number 61379-64-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Cyclopentylpiperazin-1-amine (CAS: 61379-64-4): Synthesis, Applications, and Analytical Methodologies

Introduction

This compound, registered under CAS number 61379-64-4, is a substituted piperazine derivative of significant interest to the pharmaceutical and medicinal chemistry sectors. While not an active pharmaceutical ingredient (API) itself, it serves as a high-value chemical intermediate and a versatile building block for the synthesis of complex therapeutic agents.[1][2] Its most prominent and well-documented application is its role as a critical precursor in the manufacturing of Rifapentin, a key antibiotic used in the treatment of tuberculosis.[3][4]

The molecule's structure, featuring a cyclopentyl group on one piperazine nitrogen and a primary amine on the other, provides a unique combination of lipophilicity and reactive potential. This guide offers a comprehensive technical overview for researchers, process chemists, and drug development professionals, covering its physicochemical properties, validated synthesis protocols, derivatization strategies, analytical quality control methodologies, and essential safety guidelines.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis, process scale-up, and storage. The compound is typically supplied as a pale yellow crystalline solid.[4]

PropertyValueSource(s)
CAS Number 61379-64-4[5]
Molecular Formula C₉H₁₉N₃[5]
Molecular Weight 169.27 g/mol [5]
IUPAC Name This compound[5]
Appearance Pale yellow crystal[4]
Melting Point approx. 45°C[4]
Boiling Point approx. 92°C[4]
Density 1.067 g/cm³[4]
Solubility Limited solubility in water; soluble in DMSO, chloroform, methanol.[2][4]

Stability and Storage: The compound exhibits good stability under standard temperature and pressure.[4] However, for long-term preservation of purity and reactivity, it is critical to store the material under refrigerated conditions (2-8°C) in a tightly sealed container, protected from moisture and air.[4][6]

Synthesis Methodologies

Several synthetic routes to this compound have been established. The most common and industrially relevant pathway involves a two-step process starting from 1-cyclopentylpiperazine. This method is favored for its reliable yields and straightforward execution.

Primary Synthesis Workflow: Nitrosation-Reduction

This protocol is a self-validating system where the successful isolation of the intermediate (1-nitroso-4-cyclopentylpiperazine) confirms the first step's efficacy before proceeding to the final, more hazardous reduction step.

G cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reduction A 1-Cyclopentylpiperazine B Sodium Nitrite (NaNO₂) in Acidic Solution (e.g., HCl) C 1-Nitroso-4-cyclopentylpiperazine (Intermediate) A->C Nitrosation of secondary amine D Strong Reducing Agent (e.g., LiAlH₄ in THF/Ether) E This compound (Final Product) C->E Reduction of nitroso group

Caption: Primary synthesis workflow for this compound.

Protocol: Synthesis via Nitrosation-Reduction

Causality: This route leverages the reactivity of the secondary amine in 1-cyclopentylpiperazine. Nitrosation with an agent like sodium nitrite under acidic conditions forms a stable N-nitroso intermediate. This nitroso group is then susceptible to reduction by a powerful hydride-donating agent, such as Lithium Aluminum Hydride (LiAlH₄), which efficiently converts it to the desired primary amino group.[1][7]

Step 1: Nitrosation of 1-Cyclopentylpiperazine

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an ice bath.

  • Dissolve 1-cyclopentylpiperazine (1.0 eq) in dilute hydrochloric acid (e.g., 2M) and cool the solution to 0-5°C.

  • Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

  • Add the sodium nitrite solution dropwise to the stirred piperazine solution, maintaining the temperature below 5°C. The formation of the nitroso group is crucial for the subsequent reduction.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at low temperature.

  • Extract the resulting 1-nitroso-4-cyclopentylpiperazine intermediate with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Reduction of 1-Nitroso-4-cyclopentylpiperazine

  • CRITICAL: This step must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as LiAlH₄ reacts violently with water. All glassware must be rigorously dried.

  • In a dry flask, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, ~2.0-3.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether).

  • Cool the suspension in an ice bath.

  • Dissolve the crude 1-nitroso-4-cyclopentylpiperazine from Step 1 in the same dry solvent and add it dropwise to the LiAlH₄ suspension. The use of a strong reductant is necessary to cleave the N-N=O bond and form the N-NH₂ moiety.

  • After addition, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours to ensure complete reduction.

  • Cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with the reaction solvent.

  • Combine the filtrate and washes, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Alternative Synthetic Routes
  • Alkylation of N-Nitrosopiperazine: This method involves alkylating N-nitrosopiperazine with a cyclopentyl halide (like cyclopentyl bromide), followed by the same LiAlH₄ reduction step described above.[1][7]

  • Reductive Amination: The precursor, 1-cyclopentylpiperazine, can be synthesized via catalytic hydrogen reduction of piperazine and cyclopentanone, often using a Raney Nickel or Palladium catalyst.[1][8]

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the versatile reactivity of its primary amino group, which serves as an effective nucleophilic handle for constructing a diverse range of molecules.[1] This makes it an ideal scaffold for building chemical libraries for high-throughput screening in drug discovery.

G cluster_0 Key Reactions A This compound C Amide Derivative A->C Acylation E Imine (Schiff Base) Derivative A->E Condensation B Carboxylic Acid / Acyl Chloride D Aldehyde / Ketone F Secondary Amine Derivative E->F Reduction (e.g., NaBH₄)

Caption: Key derivatization pathways for this compound.

Key Derivatization Reactions:

  • Amide Formation: The primary amine readily reacts with carboxylic acids (using coupling agents like EDC/HOBt) or their activated forms (e.g., acyl chlorides) to form stable amide bonds. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.[1]

  • Imine Formation and Reductive Amination: Condensation with aldehydes or ketones yields imine (Schiff base) intermediates. These can be subsequently reduced, typically with a milder reducing agent like sodium borohydride (NaBH₄), to form stable secondary amines, providing another route to expand molecular complexity.[1]

  • Hydrazone Synthesis: Reaction with various aldehydes can form hydrazone analogs, which have been explored for biological activity.[1]

Core Application in Drug Development

The principal application driving the demand for this compound is its indispensable role in the synthesis of the antibiotic Rifapentin.

Case Study: Rifapentin Synthesis

Rifapentin is a semisynthetic derivative of rifamycin used to treat tuberculosis. The final step of its synthesis involves a condensation reaction between 3-formylrifamycin SV and this compound.

G A 3-Formylrifamycin SV (Rifamycin Core) C Rifapentin (Final API) A->C B This compound (Side-Chain Precursor) B->C Condensation Reaction

Caption: Final condensation step in the synthesis of Rifapentin.

This reaction proceeds by forming an imine/hydrazone linkage between the aldehyde group of the rifamycin core and the primary amine of the piperazine side chain.[7][9] The cyclopentylpiperazine moiety is crucial for Rifapentin's pharmacokinetic profile, contributing to its longer half-life compared to its predecessor, Rifampicin.

Exploratory Drug Discovery

Beyond Rifapentin, this amine is used as a building block in the synthesis of novel compounds targeting various diseases. Research has shown its incorporation into:

  • N-pyridinylpyrimidin-2-amine derivatives: Investigated as potent inhibitors of cyclin-dependent kinases (CDKs).[1]

  • Naphthoquinone-piperazine conjugates: Docking studies suggest potential anti-parasitic activity against Trypanosoma cruzi by targeting the enzyme trypanothione reductase (TcTR).[1]

Analytical Characterization and Quality Control

For its use in GMP (Good Manufacturing Practice) environments, particularly for API synthesis, rigorous quality control of this compound is mandatory. It is often used as a highly characterized reference material for analytical method development and validation.[10]

QC Workflow

G A Incoming Batch of This compound B Identity Confirmation (GC-MS) A->B C Purity & Impurity Profiling (HPLC-UV) A->C D CoA Generation B->D C->D E Release for Manufacturing D->E

Caption: Standard quality control workflow for an incoming intermediate batch.

Protocol: HPLC-UV Method for Purity Assessment

Causality: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of non-volatile organic compounds. A reverse-phase C18 column is chosen for its versatility in retaining moderately polar compounds like this amine. The mobile phase gradient allows for the effective separation of the main peak from potential impurities that may be more or less polar.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 210 nm
Sample Prep 1 mg/mL in 50:50 Water:Acetonitrile

Protocol: GC-MS for Identity Confirmation

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent confirmatory technique. The compound's relatively low boiling point allows it to be volatilized for GC separation, while the mass spectrometer provides a unique fragmentation pattern (a "fingerprint") that confirms its molecular structure and weight.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like methanol or dichloromethane.

  • Injection: Inject 1 µL into the GC inlet, typically set to 250°C.

  • Separation: Use a standard capillary column (e.g., DB-5ms) with a temperature program starting at ~80°C and ramping up to ~280°C.

  • Detection: The mass spectrometer should be set to scan a mass range of m/z 50-300.

  • Confirmation: The resulting mass spectrum should show a molecular ion peak (M+) corresponding to the compound's molecular weight (169.27) and a fragmentation pattern consistent with its known structure.

Safety, Handling, and Toxicology

This compound is classified as a hazardous substance and requires strict safety protocols.

GHS Hazard Classification
Hazard ClassCategoryStatement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[5][11]
Skin Corrosion/Irritation Sub-category 1BH314: Causes severe skin burns and eye damage[5][11]
STOT Single Exposure Category 3May cause respiratory irritation[12][13]

Signal Word: Danger [11]

Protocol: Safe Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: All handling of solid or concentrated solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[12] Ensure an eyewash station and safety shower are immediately accessible.[12]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]

    • Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.[11][12]

    • Respiratory Protection: If working outside a fume hood or if dust is generated, a full-face respirator with an appropriate particle filter is required.[11]

  • Handling: Avoid dust formation.[12] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[11]

  • Spill Response: Evacuate the area. Wear full PPE. For solid spills, sweep up carefully and place into a sealed container for hazardous waste disposal. Do not allow the material to enter drains or waterways.[13]

First-Aid Measures

  • If Inhaled: Move the person to fresh air. Seek immediate medical attention.[11]

  • If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11][13]

Conclusion

This compound (CAS: 61379-64-4) is more than a simple chemical; it is an enabling tool for pharmaceutical innovation. Its primary role as the key side-chain precursor for the antibiotic Rifapentin underscores its importance in combating global health challenges like tuberculosis. The well-defined synthesis routes and the versatile reactivity of its primary amine group make it a valuable scaffold for creating diverse molecular libraries aimed at discovering new therapeutic agents. Future research could focus on a comprehensive screening of the core molecule itself to uncover any intrinsic biological activities, potentially opening new avenues for its application beyond its current use as an intermediate.[1] Adherence to rigorous analytical QC and stringent safety protocols is paramount to harnessing its full potential responsibly and effectively in a research and development setting.

References

  • Pharmaffiliates, "The Significance of Piperazine Derivatives in Modern Drug Discovery", Pharmaffiliates, URL: [Link]

  • Pharmaffiliates, "Navigating the Synthesis: Key Chemical Properties of this compound", Pharmaffiliates, URL: [Link]

  • PubChem, "this compound", National Center for Biotechnology Information, URL: [Link]

  • Fisher Scientific, "SAFETY DATA SHEET - 1-Amino-4-cyclopentylpiperazine", Fisher Scientific, URL: [Link]

  • Google Patents, "U.S.
  • PatentGuru, "METHOD FOR THE PREPARATION OF 1-AMINO-4-CYCLOPENTYLPIPERAZINE-BG63120B1", PatentGuru, URL: [Link]

  • PharmaCompass, "1-Amino-4-cyclopentyl piperazine Drug Information", PharmaCompass, URL: [Link]

  • PharmaCompass, "1-Amino-4-cyclopentylpiperazine Drug Information", PharmaCompass, URL: [Link]

  • Google Patents, "CN103951677A - Preparation method of rifapentine", Google Patents, URL
  • Veeprho, "1-Amino-4-Cyclopentylpiperazine | CAS 61379-64-4", Veeprho, URL: [Link]

  • Google Patents, "JPS61158973A - Production of 1-cyclopentylpiperazine", Google Patents, URL
  • Pharmaffiliates, "1-Amino-4-cyclopentylpiperazine | CAS No : 61379-64-4", Pharmaffiliates, URL: [Link]

Sources

Foreword: The Piperazine Moiety as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Analysis, and Therapeutic Potential of 4-Cyclopentylpiperazin-1-amine Structural Analogs

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in the 1,4-positions, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in blockbuster drugs is not accidental; the piperazine moiety offers a unique combination of physicochemical properties, including high water solubility, a basic nature that can be readily modulated, and a conformationally flexible yet stable scaffold.[3] These characteristics allow it to serve multiple roles: as a hydrophilic group to optimize pharmacokinetic profiles, as a versatile linker between different pharmacophoric elements, or as a central scaffold to orient functional groups for precise interaction with biological targets.[3][4]

This guide focuses on a specific, yet increasingly important, subset of this chemical class: structural analogs of this compound. The core structure, defined by a cyclopentyl group at the N4 position and an amine at the N1 position, presents a fascinating template for synthetic exploration and drug discovery. The cyclopentyl group introduces a degree of lipophilicity and specific steric bulk, while the N1-amine provides a reactive handle for diverse functionalization. This document serves as a technical resource for researchers and drug development professionals, delving into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this promising family of compounds.

The this compound Core: Physicochemical Properties

The parent compound, this compound (CAS 61379-64-4), is the foundational building block for the analogs discussed herein.[5][6] Understanding its fundamental properties is critical for designing synthetic routes and interpreting biological data.

PropertyValueSource
Molecular Formula C₉H₁₉N₃[5][7]
Molecular Weight 169.27 g/mol [5][7]
IUPAC Name This compound[5][7]
Appearance Off-White Low Melting Solid[6]
Storage 2-8°C Refrigerator[6][8]
Solubility Slightly soluble in water[9]

Synthetic Strategies: From Core Precursors to Diverse Analogs

The synthesis of these analogs is a multi-stage process that hinges on the efficient construction of the N-substituted piperazine core, followed by strategic functionalization. The choice of synthetic route is governed by factors such as starting material availability, desired scale, and the specific functional groups to be introduced.

Synthesis of the 1-Cyclopentylpiperazine Intermediate

The most direct and industrially viable method for producing the key intermediate, 1-cyclopentylpiperazine, is through reductive amination.[10] This approach is favored for its high efficiency and use of readily available starting materials: piperazine and cyclopentanone.

The causality behind this choice is clear: the reaction directly couples the two primary fragments in a single, catalytic step. Alternative multi-step routes, such as those starting from 1-cyclopentyl-4-phenylpiperazine, are often hampered by the difficult procurement of starting materials, making them unsuitable for large-scale production.[10]

G cluster_0 Reductive Amination Workflow A Piperazine + Cyclopentanone B Autoclave Reactor (Toluene, H₂, Catalyst) A->B Charge Reactants C Catalytic Hydrogen Reduction (50-130°C, 5-50 atm) B->C Initiate Reaction D Reaction Monitoring (Cessation of H₂ uptake) C->D ~30min - 6hr E Catalyst Filtration D->E Cool & Filter F Solvent Removal (Distillation) E->F Process Filtrate G Purified 1-Cyclopentylpiperazine F->G Final Product H Byproduct: 1,4-dicyclopentylpiperazine F->H Separate G cluster_pathway Proposed Signaling Pathway Inhibition Analog Cyclopentyl-Piperazine Purine Analog Analog->Block Src c-Src Kinase (Active) Downstream Downstream Proliferation & Survival Pathways Src->Downstream Phosphorylates substrates Apoptosis Apoptosis (Programmed Cell Death) Downstream->Apoptosis Suppresses

Sources

Discovery and history of 4-Cyclopentylpiperazin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, Synthesis, and Characterization of 4-Cyclopentylpiperazin-1-amine

Disclaimer: The compound "this compound" is a novel chemical entity with limited publicly available information regarding a detailed discovery history and established applications. This guide, therefore, serves as a foundational technical document constructed from established principles of medicinal chemistry, synthetic organic chemistry, and pharmacological screening. It synthesizes plausible pathways for its discovery, details robust methodologies for its synthesis and characterization, and explores its potential therapeutic relevance based on its structural motifs. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it an attractive building block for modulating pharmacokinetics and pharmacodynamics. The introduction of an N-amino group to the piperazine ring, creating an N-aryl-N'-aminopiperazine moiety, has been a successful strategy in the development of central nervous system (CNS) active agents. This guide focuses on the synthesis, characterization, and hypothetical discovery pathway of this compound, a novel derivative that combines the established piperazine core with a cyclopentyl group, a feature known to enhance binding affinity and metabolic stability in certain contexts.

Part 1: A Hypothetical Discovery and Development Pathway

The discovery of novel therapeutic agents is often a multi-step process that begins with a clear therapeutic hypothesis. In the case of this compound, its discovery can be postulated to have originated from a research program aimed at developing selective dopamine D4 receptor antagonists for the treatment of schizophrenia and other psychotic disorders.

The Therapeutic Hypothesis: Targeting the Dopamine D4 Receptor

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic system, a brain region heavily implicated in the pathophysiology of psychosis. The hypothesis is that selective antagonism of the D4 receptor could provide antipsychotic efficacy with a reduced side-effect profile compared to broader-spectrum antipsychotics that also target the D2 receptor, which is associated with extrapyramidal symptoms.

Lead Identification and Optimization

The initial lead compound could have been a known N-aryl-N'-aminopiperazine with modest D4 receptor affinity. A subsequent structure-activity relationship (SAR) study would have been initiated to explore the impact of various substituents on the piperazine ring. The introduction of a cyclopentyl group at the N-4 position would be a logical step in this process, driven by the goal of increasing lipophilicity to enhance brain penetration and to explore a binding pocket that might favor a bulky, alicyclic substituent.

The synthesis of a small library of N-substituted aminopiperazines would have led to the identification of this compound as a compound with significantly improved D4 receptor affinity and selectivity over other dopamine receptor subtypes.

Preclinical Evaluation

Following its identification, this compound would have undergone a battery of preclinical in vitro and in vivo studies to assess its ADME (absorption, distribution, metabolism, and excretion) properties, as well as its preliminary safety and efficacy profile. Favorable results in these studies would then warrant its advancement into more extensive preclinical and, eventually, clinical development.

Part 2: Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward and scalable multi-step synthetic route.

Synthetic Pathway

The overall synthetic scheme is depicted below:

G A Piperazine C tert-butyl piperazine-1-carboxylate A->C Boc Protection B Di-tert-butyl dicarbonate B->C E tert-butyl 4-cyclopentylpiperazine-1-carboxylate C->E N-Alkylation D Cyclopentyl bromide D->E G 1-Cyclopentylpiperazine E->G Deprotection F Trifluoroacetic acid F->G I 1-Cyclopentyl-4-nitrosopiperazine G->I Nitrosation H Sodium nitrite H->I K This compound I->K Reduction J Lithium aluminum hydride J->K

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate

  • Dissolve piperazine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc)2O (1.0 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of tert-butyl 4-cyclopentylpiperazine-1-carboxylate

  • Dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.

  • Add cyclopentyl bromide (1.2 eq) to the mixture.

  • Heat the reaction to 80 °C and stir for 16 hours.

  • Cool the reaction to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the product.

Step 3: Synthesis of 1-Cyclopentylpiperazine

  • Dissolve tert-butyl 4-cyclopentylpiperazine-1-carboxylate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with 2M sodium hydroxide solution.

  • Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Step 4: Synthesis of 1-Cyclopentyl-4-nitrosopiperazine

  • Dissolve 1-Cyclopentylpiperazine (1.0 eq) in water and cool to 0 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise.

  • Acidify the reaction mixture with concentrated hydrochloric acid to pH 2-3.

  • Stir the reaction at 0 °C for 2 hours.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Step 5: Synthesis of this compound

  • Prepare a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Add a solution of 1-Cyclopentyl-4-nitrosopiperazine (1.0 eq) in THF dropwise at 0 °C.

  • Reflux the reaction mixture for 6 hours.

  • Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by distillation or column chromatography to yield this compound.

Characterization Data
Analysis Result
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃) Consistent with the proposed structure
¹³C NMR (100 MHz, CDCl₃) Consistent with the proposed structure
Mass Spectrometry (ESI+) m/z calculated for C₉H₁₉N₃ [M+H]⁺: 170.1657, found: 170.1655
Purity (HPLC) >98%

Part 3: Potential Applications and Future Directions

The structural features of this compound suggest several potential therapeutic applications, primarily in the field of neuroscience.

Dopamine D4 Receptor Antagonism

As per the initial discovery hypothesis, the primary application would be as a selective D4 receptor antagonist for the treatment of schizophrenia. Further studies would be required to confirm its in vivo efficacy in animal models of psychosis and to assess its safety profile.

Serotonin Receptor Modulation

The N-aminopiperazine scaffold is also present in several serotonin receptor modulators. It would be prudent to screen this compound against a panel of serotonin receptors to explore potential polypharmacology that could be beneficial for treating mood disorders or cognitive deficits associated with schizophrenia.

Future Research

Future research should focus on:

  • In-depth pharmacological profiling: A comprehensive screening against a wide range of CNS targets to fully elucidate its mechanism of action.

  • Pharmacokinetic studies: Detailed investigation of its absorption, distribution, metabolism, and excretion properties in multiple species.

  • Lead optimization: Further modification of the cyclopentyl group or the amine substituent to improve potency, selectivity, and pharmacokinetic properties.

The logical flow of this research is depicted below:

G A Synthesis and Characterization of This compound B In Vitro Pharmacological Profiling (Receptor Binding Assays) A->B C In Vivo Efficacy Studies (Animal Models of Psychosis) B->C E Lead Optimization (SAR Studies) B->E D Pharmacokinetic (ADME) Studies C->D F Preclinical Candidate Selection D->F E->B

Caption: Research and development workflow for this compound.

Conclusion

While the detailed history of this compound is not extensively documented in public literature, its synthesis is achievable through established chemical methodologies. Based on its structural similarity to known CNS-active agents, it represents a promising scaffold for the development of novel therapeutics, particularly in the area of neuropsychiatric disorders. The hypothetical discovery pathway and proposed research plan outlined in this guide provide a comprehensive framework for the further investigation of this and related compounds.

References

The following is a representative list of references that would be relevant to the synthesis and potential applications of a compound like this compound.

  • Title: Privileged Structures: A Useful Concept for the Rational Design of New Lead-Like Molecules Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: The Dopamine D4 Receptor and its Role in Schizophrenia Source: European Journal of Pharmacology URL: [Link]

  • Title: A Practical Guide to Boc Protection and Deprotection Source: Organic Chemistry Portal URL: [Link]

  • Title: Reductions of N-Nitrosamines Source: Comprehensive Organic Synthesis URL: [Link]

A Technical Guide to the Physicochemical Properties of 4-Cyclopentylpiperazin-1-amine (CAS 61379-64-4): A Critical Intermediate for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Cyclopentylpiperazin-1-amine is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of Rifapentin, a key antibiotic in the treatment of tuberculosis.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is not merely academic but a prerequisite for ensuring process safety, optimizing reaction yields, and maintaining product purity. This guide provides an in-depth analysis of the core thermal properties of this compound—its melting and boiling points—and contextualizes this data with practical experimental protocols, safety considerations, and its implications in synthetic chemistry.

Compound Identification and Pharmaceutical Significance

The precise identification of a chemical entity is the foundation of all subsequent research and development. This compound is characterized by the following identifiers.

IdentifierValue
CAS Number 61379-64-4[1][3][4]
Molecular Formula C₉H₁₉N₃[4][5][6]
Molecular Weight 169.27 g/mol [4][6][7]
IUPAC Name This compound[4][6]
Common Synonyms 1-Amino-4-cyclopentylpiperazine, 4-Cyclopentyl-1-piperazinamine[7][8]

The primary driver of this compound's relevance is its function as a direct precursor to Rifapentin.[2][9] The piperazine moiety, functionalized with a cyclopentyl group, is a critical pharmacophore that is incorporated into the final drug structure. The efficiency and quality of Rifapentin synthesis are therefore directly dependent on the purity and predictable behavior of this intermediate.[2]

G cluster_0 Synthesis Pathway Intermediate This compound Synthesis Chemical Synthesis Intermediate->Synthesis Key Raw Material API Rifapentin (API) Synthesis->API Produces Application Tuberculosis Treatment API->Application Used In

Caption: Role of this compound in drug manufacturing.

Core Physicochemical Properties

The physical state and behavior of a compound under various conditions dictate its handling, storage, and use in chemical reactions.

The melting and boiling points are fundamental parameters that influence purification methods, reaction conditions, and storage protocols.

PropertyValueSignificance
Melting Point ~45 °C[1][3][5][7][8]As a low-melting solid, it may exist in a semi-solid state at elevated ambient temperatures. This necessitates controlled storage and influences how it is weighed and transferred.
Boiling Point ~92 °C[1][3][5][7][8]This boiling point is typically recorded under reduced pressure. Distillation must be performed under vacuum to prevent thermal decomposition, which is common for amines at high temperatures.

The compound typically appears as a pale yellow or off-white crystal that may melt into a liquid in warmer environments.[1][5]

The solubility profile is critical for selecting appropriate solvents for synthesis, extraction, and purification processes like recrystallization.

PropertyObservationImplication for Researchers
Solubility Limited solubility in water; soluble in organic solvents such as methanol, chloroform, and DMSO.[1][5][7]Guides solvent selection for reactions. Facilitates purification via extraction or crystallization by identifying suitable solvent/anti-solvent systems.
Density ~1.067 - 1.1 g/cm³[1][5]Important for process scale-up calculations, including reactor volume and mass transfer considerations.

Experimental Protocols for Thermal Property Determination

To ensure scientific integrity, thermal properties must be determined using validated, reproducible methods. The following protocols are based on standard laboratory practices.

Causality: The melting point of a pure crystalline solid is a sharp, well-defined range. Impurities typically depress and broaden this range. This protocol is designed to accurately measure this range by ensuring slow, uniform heating.

Methodology (Capillary Method):

  • Sample Preparation: Ensure the this compound sample is completely dry. Finely crush a small amount into a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating:

    • Begin heating at a rapid rate (e.g., 10-15 °C/min) to approach the expected melting point (~45 °C).

    • Approximately 10 °C below the expected melting point, reduce the heating rate to 1-2 °C/min. This slow rate is critical to allow for thermal equilibrium, ensuring an accurate reading.

  • Observation & Recording:

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample becomes a clear liquid (T2).

    • The melting range is reported as T1 - T2. For a pure sample, this range should be narrow (< 2 °C).

G start Start prep Prepare & Load Dry Sample start->prep place Place in Apparatus prep->place heat_fast Rapid Heat to ~35°C place->heat_fast heat_slow Slow Heat (1-2°C/min) heat_fast->heat_slow observe Observe Phase Change heat_slow->observe record Record T1 (Melt Start) & T2 (Melt Complete) observe->record end End record->end

Caption: Workflow for Melting Point Determination.

Causality: Many organic compounds, particularly amines, are susceptible to oxidation or decomposition at their atmospheric boiling points. Performing distillation under vacuum lowers the required temperature, preserving the compound's integrity.

Methodology (Vacuum Distillation):

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Charging: Place a sample of this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

  • System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly evacuate the system to the desired pressure (e.g., 0.1 to 1.0 mmHg).

  • Heating: Gently heat the flask using a heating mantle.

  • Observation & Recording:

    • Observe the temperature at which the liquid boils and a steady condensation-distillation rate is achieved.

    • Record the vapor temperature and the corresponding pressure. This stable temperature is the boiling point at that specific pressure.

  • System Shutdown: After distillation, cool the apparatus to room temperature before slowly re-introducing air to the system to prevent flask implosion.

Implications for Synthesis and Purification

The physicochemical properties directly inform the strategies used to synthesize and purify this compound.

  • Synthesis: A common synthetic route involves the reductive amination of piperazine with cyclopentanone or a two-step process starting from 1-cyclopentylpiperazine.[10] Reaction temperatures must be controlled to avoid side reactions or degradation, guided by the compound's known thermal stability.

  • Purification:

    • Vacuum Distillation: As dictated by its boiling point, this is the preferred method for purifying the compound on a large scale, effectively removing non-volatile impurities.

    • Recrystallization: The compound's favorable solubility in organic solvents and poor solubility in water allows for purification by recrystallization.[1][7] A typical process would involve dissolving the crude product in a minimal amount of a hot organic solvent (like methanol) and then cooling to induce crystallization of the pure compound.

G cluster_workflow Synthesis & Purification Workflow Reactants 1-Cyclopentylpiperazine + Nitrosating Agent Reaction1 Step 1: Nitrosation Reactants->Reaction1 Intermediate 1-Nitroso-4-cyclopentylpiperazine Reaction1->Intermediate Reaction2 Step 2: Reduction (e.g., LiAlH4) Intermediate->Reaction2 Crude Crude Product Reaction2->Crude Purify Purification Crude->Purify Distill Vacuum Distillation (Uses Boiling Point) Purify->Distill For liquid/low-melter Recrystal Recrystallization (Uses Solubility) Purify->Recrystal For solid Pure Pure 4-Cyclopentyl- piperazin-1-amine Distill->Pure Recrystal->Pure

Caption: Generalized Synthesis and Purification Logic.

Safety, Handling, and Storage

Given its chemical nature, proper handling and storage are paramount to ensure laboratory safety and maintain compound integrity.

The compound is classified with significant hazards that demand strict adherence to safety protocols.[4]

Hazard ClassGHS CodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed.[3][4]
Skin Corrosion/Irritation H314Causes severe skin burns and eye damage.[3][4]
Specific Target Organ Toxicity -May cause respiratory irritation.[11]
  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.[11][12]

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[11]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[11]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][11]

  • Temperature: Store in a refrigerator at 2-8°C.[1] This is crucial to keep it in a stable solid state, preventing degradation and facilitating handling.

  • Container: Keep the container tightly sealed to prevent moisture absorption and atmospheric oxidation.[1][11]

  • Environment: Store in a dry, locked-up area designated for corrosive and toxic chemicals.[3][11]

Conclusion

The melting point of ~45°C and the reduced-pressure boiling point of ~92°C are not just data points but are critical operational parameters for this compound. They define the compound as a low-melting solid that requires refrigerated storage and purification via vacuum distillation. For professionals in drug development, mastering these properties is essential for the safe handling, efficient synthesis, and high-purity production of this vital intermediate, ultimately contributing to the quality of life-saving therapeutics like Rifapentin.

References

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  • Benchchem. (n.d.). This compound | 61379-64-4.
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A Technical Guide to the Solubility of 4-Cyclopentylpiperazin-1-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Cyclopentylpiperazin-1-amine (CAS No. 61379-64-4), a key intermediate in pharmaceutical synthesis.[1] The document is intended for researchers, chemists, and formulation scientists in the drug development sector. It covers the fundamental physicochemical properties of the compound, explores the theoretical principles governing solubility, presents a detailed, field-proven protocol for experimental solubility determination, and discusses the critical factors that influence solubility. While specific quantitative solubility data for this compound is not extensively published, this guide establishes a robust framework for its empirical determination and application.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development. For an active pharmaceutical ingredient (API), adequate solubility is a prerequisite for achieving desired bioavailability and therapeutic effect.[2] Low aqueous solubility can lead to poor absorption, undermining the efficacy of a drug candidate and creating significant formulation challenges.[2][3]

The characterization of an API's solubility in various organic solvents is equally critical. This information guides key decisions throughout the drug development pipeline, including:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.

  • Pre-formulation Studies: Identifying suitable solvent systems for early-stage in vitro and in vivo testing.[4]

  • Formulation Development: Designing stable and effective dosage forms, from oral solutions to parenteral formulations.

  • Analytical Method Development: Choosing appropriate mobile phases for chromatographic analysis and standards preparation.

This guide focuses on this compound, a molecule of interest for its role as a synthesis intermediate.[1] Understanding its solubility profile is essential for optimizing its handling, processing, and application in pharmaceutical manufacturing.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its physical and chemical properties. The structure of this compound, featuring a non-polar cyclopentyl group, a polar piperazine ring with two nitrogen atoms, and a primary amine group, suggests a nuanced solubility behavior across solvents of varying polarities.

PropertyValueSource(s)
CAS Number 61379-64-4[1][5]
Molecular Formula C₉H₁₉N₃[5][6][7]
Molecular Weight 169.27 g/mol [5][7]
Appearance Pale yellow or Off-White Low Melting Crystal/Solid[1][6][8]
Melting Point ~45 °C[1][6][8]
Boiling Point ~92 °C[1][6]
Density 1.067 - 1.1 g/cm³[1][6][8]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 3[7]
Topological Polar Surface Area 32.5 Ų[7]
Predicted logP (XLogP3) 0.6[7]

The presence of both hydrogen bond donors and acceptors, combined with a moderate polar surface area and a non-polar hydrocarbon moiety, indicates that this compound will exhibit solubility in a range of polar and some non-polar organic solvents.

Theoretical Framework for Solubility

The Principle of "Like Dissolves Like"

The adage "like dissolves like" remains a powerful guiding principle in solubility science. It suggests that a solute will dissolve best in a solvent that has a similar polarity or intermolecular force profile. For this compound, this implies:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the piperazine and amine nitrogens, likely leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can interact via dipole-dipole forces and are also likely to be effective solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be lower in these solvents, as the primary interactions would be weaker van der Waals forces with the cyclopentyl group.

Hansen Solubility Parameters (HSP)

To quantify the "like dissolves like" principle, the Hansen Solubility Parameters (HSP) provide a more sophisticated model.[9][10] This framework deconstructs the total cohesive energy of a substance into three distinct parameters:

  • δd: Energy from non-polar dispersion forces.

  • δp: Energy from polar, dipole-dipole interactions.

  • δh: Energy from hydrogen bonding.

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space".[10] The fundamental concept is that substances with closer coordinates in this space are more likely to be miscible.[9][10] The distance (Ra) between two substances in Hansen space is a measure of their affinity and can be calculated, providing a predictive tool for solvent selection.[9] This approach is widely used in the pharmaceutical and coatings industries to predict polymer-solvent interactions, permeation, and formulation stability.[10][11]

Concept of Hansen Space cluster_solute Solubility Sphere (R₀) origin x origin->x δd (Dispersion) y origin->y δp (Polar) z origin->z δh (H-Bonding) Solute Solute Good_Solvent Good Solvent (Ra < R₀) Solute->Good_Solvent Ra Poor_Solvent Poor Solvent (Ra > R₀) Solute->Poor_Solvent Ra

Caption: Hansen Space illustrates solubility potential.

Solubility Profile of this compound

Qualitative Solubility Summary

Published data and supplier information provide a qualitative assessment of solubility.

  • Soluble in: Methanol, Chloroform, Dimethyl Sulfoxide (DMSO).[1][6]

  • Limited/Slightly Soluble in: Water.[1][12]

This profile aligns with the physicochemical properties of the molecule, confirming its affinity for polar organic solvents.

Quantitative Solubility Data
SolventSolvent ClassSolubility (mg/mL) at 25°CSolubility (mol/L) at 25°CMethod
MethanolPolar ProticData to be determinedData to be determinedShake-Flask
EthanolPolar ProticData to be determinedData to be determinedShake-Flask
IsopropanolPolar ProticData to be determinedData to be determinedShake-Flask
AcetonitrilePolar AproticData to be determinedData to be determinedShake-Flask
AcetonePolar AproticData to be determinedData to be determinedShake-Flask
Ethyl AcetatePolar AproticData to be determinedData to be determinedShake-Flask
DichloromethaneChlorinatedData to be determinedData to be determinedShake-Flask
TolueneAromatic HCData to be determinedData to be determinedShake-Flask
n-HeptaneAliphatic HCData to be determinedData to be determinedShake-Flask

Experimental Protocol for Thermodynamic Solubility Determination

Principle: The Shake-Flask Method

The shake-flask method is universally regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility.[4][13][14] The principle involves creating a saturated solution by agitating an excess amount of the solid compound in the solvent for a sufficient duration to allow the system to reach equilibrium.[14] After phase separation, the concentration of the dissolved solute in the liquid phase is quantified. This method is recommended by regulatory bodies like the ICH for its reliability.[15]

Workflow Diagram

A 1. Preparation Add excess solid API to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 25°C) for ≥ 24 hours. A->B C 3. Sedimentation Allow suspension to settle (optional, aids phase separation). B->C D 4. Phase Separation Centrifuge or filter (e.g., 0.22 µm PTFE) to remove undissolved solid. C->D E 5. Sample Preparation Accurately dilute the clear supernatant with a suitable mobile phase. D->E F 6. Quantification Analyze diluted sample via a validated HPLC-UV or LC-MS method. E->F G 7. Calculation Determine concentration against a standard curve and apply dilution factor. F->G

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Protocol

This protocol describes a robust procedure for determining the solubility of this compound in an organic solvent at a specified temperature (e.g., 25°C).

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • 2-4 mL glass vials with screw caps and PTFE septa

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge with appropriate vial holders

  • Syringes and syringe filters (e.g., 0.22 µm PTFE, selected for solvent compatibility)

  • Volumetric flasks and pipettes

  • Validated HPLC-UV or LC-MS system

Procedure:

  • Preparation of Slurry:

    • Add an excess amount of this compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is required (e.g., 10-20 mg).

    • Causality: Adding a clear excess ensures that the resulting solution is truly saturated, representing the thermodynamic solubility limit.

    • Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

    • Securely cap the vial. Prepare each solvent experiment in triplicate for statistical validity.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C ± 1°C) and moderate agitation speed.

    • Agitate the samples for a minimum of 24 hours.[2][3] For some compounds, longer periods (48-72 hours) may be necessary to ensure equilibrium is reached.

    • Causality: A sufficient equilibration period is the most critical parameter to ensure the measured value reflects true thermodynamic solubility, not a transient kinetic state.

  • Phase Separation:

    • After equilibration, visually inspect each vial to confirm the presence of undissolved solid.

    • Remove the vials from the shaker and let them stand for a short period (~30 minutes) to allow for sedimentation.

    • To separate the liquid and solid phases, either:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes). This is a critical step to pellet fine particulates.[13]

      • Filtration: Directly filter the supernatant using a syringe fitted with a chemically compatible 0.22 µm filter.

    • Self-Validation: The choice of phase separation must not introduce artifacts. The filter material should be validated to ensure it does not adsorb the solute.

  • Sample Dilution and Analysis:

    • Immediately after separation, carefully pipette a precise aliquot of the clear supernatant.

    • Perform an accurate serial dilution of the supernatant with a suitable diluent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

    • Causality: Accurate dilution is essential for accurate back-calculation of the original saturated concentration.

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).

  • Quantification and Reporting:

    • Prepare a multi-point calibration curve using standards of this compound of known concentrations.

    • Calculate the concentration of the diluted sample from the calibration curve.

    • Multiply the result by the dilution factor to determine the solubility of the compound in the original solvent.

    • Report the final solubility in mg/mL and/or mol/L, specifying the solvent and temperature. The mean and standard deviation of the triplicate measurements should be reported.

Factors Influencing Solubility

Several physical and chemical factors can significantly alter measured solubility values:

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[16] This relationship should be characterized for processes involving temperature changes.

  • pH: While highly relevant for aqueous solutions, the pH of organic solvents is not typically measured. However, the basic nature of the piperazine amine means that in protic solvents or in the presence of acidic/basic impurities, protonation could occur, altering the solute's polarity and solubility.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form can have a unique crystal lattice energy and, consequently, a different solubility. The thermodynamically stable form will have the lowest solubility. It is crucial to characterize the solid form being tested.

  • Purity of Solute and Solvent: Impurities in either the compound or the solvent can alter the intermolecular interactions and affect the measured solubility.

Conclusion

While extensive quantitative solubility data for this compound is not widely published, this guide provides the essential theoretical and practical framework for its determination. The compound's physicochemical profile suggests good solubility in polar organic solvents like alcohols and DMSO, and limited solubility in water and non-polar hydrocarbons. The shake-flask method, detailed herein, represents the definitive standard for obtaining reliable, thermodynamic solubility data. By generating this crucial dataset, researchers and drug development professionals can make informed decisions to optimize synthetic routes, streamline analytical methods, and accelerate formulation development.

References

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  • 1-Amino-4- Cyclopentenyl piperazine, ≥97%. Briti Scientific. [Link]

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  • Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization (WHO). [Link]

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An In-depth Technical Guide to the Stability and Storage of 4-Cyclopentylpiperazin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyclopentylpiperazin-1-amine (CAS No. 61379-64-4), a key intermediate in the synthesis of pharmaceuticals such as the antibiotic Rifapentin, is a molecule of significant interest in drug development and organic synthesis.[1][2][3] The integrity and purity of this starting material are paramount, as they directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the stability profile of this compound, offering field-proven insights into its optimal storage, handling, and the scientific rationale behind these recommendations. We will explore its intrinsic physicochemical properties, delve into its probable degradation pathways based on the chemistry of its piperazine core, and provide robust experimental protocols for establishing a comprehensive stability profile.

Section 1: Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the foundation for developing appropriate storage and handling strategies. The compound is typically a pale yellow crystalline solid at room temperature.[1] Its relatively low melting point necessitates careful temperature control during storage and processing.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 61379-64-4 [1][4]
Molecular Formula C₉H₁₉N₃ [4][5][6]
Molecular Weight 169.27 g/mol [4][5][6]
Appearance Pale yellow crystal [1]
Melting Point ~45 °C [1][7]
Boiling Point ~92 °C [1][7]
Density 1.067 g/cm³ [1][7]
Solubility Limited solubility in water; slightly soluble in Chloroform, DMSO, Methanol. [1][7][8]

| pKa (Predicted) | 7.90 ± 0.70 |[7] |

Section 2: Chemical Stability & Reactivity Profile

While generally stable under recommended storage conditions, this compound possesses reactive functional groups—a tertiary amine and a hydrazinyl moiety—that dictate its stability profile.[5]

  • Incompatible Materials : The nucleophilic nitrogen atoms make the compound incompatible with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[5] Reactions with these substances can lead to vigorous, exothermic reactions and degradation of the material.

  • Hazardous Decomposition : Thermal decomposition can release hazardous products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][9] This underscores the importance of controlled temperature storage.

  • Moisture Sensitivity : As a hygroscopic amine, avoiding moisture is critical to prevent potential degradation and maintain its physical state.[5]

Section 3: Potential Degradation Pathways

No specific degradation studies for this compound are publicly available. However, by examining the well-documented degradation of the parent piperazine ring, we can infer scientifically sound potential pathways.[10][11] The primary threats to the molecule's integrity are thermal stress and oxidation.

Thermal Degradation

The thermal degradation of piperazine in aqueous solutions is understood to proceed via first-order kinetics, involving nucleophilic substitution (Sₙ2) reactions that lead to ring-opening.[10][11] For this compound, the tertiary amine within the ring is a likely point of initiation. Protonation of a piperazine nitrogen would make the adjacent carbon susceptible to nucleophilic attack by another molecule, initiating ring cleavage.

Oxidative Degradation

Oxidative degradation is a significant concern for amines. The presence of oxygen, especially when catalyzed by metal ions like copper (Cu²⁺), can lead to the formation of various degradation products.[11] For this specific molecule, two primary sites are susceptible to oxidation:

  • Tertiary Amine (N-4) : The nitrogen atom bonded to the cyclopentyl group can be oxidized to form an N-oxide, a common degradation pathway for tertiary amines.

  • Hydrazinyl Moiety (N-1) : The N-amino group is susceptible to oxidation, potentially leading to the formation of nitrosamines in the presence of nitrosating agents, or other oxidized species.

These proposed pathways are visualized below.

G cluster_main Proposed Degradation of this compound cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation parent This compound th_intermediate Protonated Intermediate parent->th_intermediate Heat, H⁺ ox_n_oxide N-Oxide Derivative (at N-4) parent->ox_n_oxide O₂, Metal Ions ox_hydrazine Oxidized Hydrazinyl Moiety (e.g., Nitroso-derivative) parent->ox_hydrazine O₂, Nitrosating Agents th_product Ring-Opened Products (e.g., Substituted Ethylenediamines) th_intermediate->th_product Sₙ2 Attack

Figure 1: Proposed thermal and oxidative degradation pathways.

Section 4: Recommended Storage and Handling Conditions

Based on the physicochemical properties and potential degradation pathways, a multi-faceted approach to storage is required to ensure the long-term stability and purity of this compound.

Table 2: Recommended Storage and Handling Conditions

Condition Recommendation Rationale Source(s)
Temperature Refrigerate (2–8 °C) Minimizes the rate of potential thermal degradation and keeps the material in a consistent solid state, well below its melting point of ~45°C. [1][7][8]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen). Prevents oxidative degradation of the tertiary amine and hydrazinyl functional groups. [5]
Moisture Keep in a tightly sealed container with a desiccant. Prevents hydrolysis and absorption of atmospheric moisture, which can act as a medium for degradative reactions. [5][9][12]
Light Store in an opaque or amber container. Protects against potential photolytic degradation, a common pathway for nitrogen-containing compounds. N/A

| General | Store in a cool, dry, well-ventilated, and locked area. | Ensures general safety and stability by preventing exposure to incompatible materials and uncontrolled environmental fluctuations. |[9][12][13] |

Section 5: Establishing a Stability-Indicating Profile (Methodologies)

To rigorously define the stability of this compound, a systematic experimental approach is necessary. The following protocols outline a self-validating system to identify degradation products and establish a reliable shelf-life.

Protocol 5.1: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and demonstrate the specificity of the analytical method.

G cluster_stress Stress Conditions start Prepare 5 Solutions of Compound in Methanol acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox therm Thermal (Solid, 80°C) start->therm photo Photolytic (ICH Q1B Light) start->photo analyze Analyze All Samples by HPLC-UV/MS acid->analyze base->analyze ox->analyze therm->analyze photo->analyze evaluate Evaluate Peak Purity & Identify Degradants analyze->evaluate

Figure 2: Workflow for a forced degradation study.

Experimental Protocol:

  • Sample Preparation : Prepare five separate samples of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol. Include a control sample protected from stress conditions.

  • Application of Stress :

    • Acidic : Add 0.1 M HCl and heat at 60 °C for 24 hours.

    • Basic : Add 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidative : Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal : Store the solid compound in an oven at 80 °C for 48 hours, then dissolve for analysis.

    • Photolytic : Expose the solution to light conditions as specified in ICH Q1B guidelines.

  • Sample Analysis : At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to the target concentration. Analyze by a stability-indicating HPLC method (see Protocol 5.3).

  • Data Interpretation : Compare the chromatograms of stressed samples to the control. The method is considered "stability-indicating" if all degradation product peaks are resolved from the main compound peak. Use mass spectrometry (LC-MS) to obtain mass information for putative identification of degradants.

Protocol 5.2: Long-Term Stability Study (ICH Q1A Guideline)

This protocol establishes the re-test period or shelf life under recommended storage conditions.

Experimental Protocol:

  • Sample Packaging : Package multiple batches of this compound in the proposed commercial packaging (e.g., amber glass vials with inert gas overlay).

  • Storage Conditions : Place samples into stability chambers set to the conditions outlined in the table below.

  • Testing Time Points : Pull samples for analysis at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Analytical Tests : At each time point, perform a full suite of tests including:

    • Appearance (visual inspection).

    • Assay (using a validated HPLC method).

    • Purity/Related Substances (to quantify known and unknown impurities).

    • Water Content (e.g., by Karl Fischer titration).

Table 3: Example Long-Term Stability Study Plan

Study Type Storage Condition Minimum Duration
Long-term 2–8 °C 12 months

| Accelerated | 25 °C / 60% RH | 6 months |

Protocol 5.3: Development of a Stability-Indicating HPLC-UV Method

A reliable analytical method is the cornerstone of any stability study.

Methodology:

  • Column Selection : Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), which is effective for separating moderately polar compounds.

  • Mobile Phase Selection :

    • Aqueous (A) : 0.1% Formic Acid or Trifluoroacetic Acid in water to ensure the amine is protonated and yields good peak shape.

    • Organic (B) : Acetonitrile or Methanol.

  • Gradient Elution : Develop a gradient elution method to resolve the main peak from any early-eluting polar degradants and late-eluting non-polar impurities. A typical starting gradient might be 5% to 95% B over 20 minutes.

  • Detection : Use a UV detector set at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan, likely in the 210-250 nm range). A Photo Diode Array (PDA) detector is preferred to assess peak purity.

  • Method Validation : Once the method is developed using samples from the forced degradation study, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

The chemical integrity of this compound is best preserved through a scientifically grounded approach to storage and handling. The recommendations to store the compound under refrigerated (2–8 °C), inert, dry, and dark conditions directly counteract the primary degradation risks of thermal decomposition and oxidation. By implementing robust experimental protocols, such as forced degradation and long-term stability studies, researchers and drug development professionals can ensure the material's quality, build a comprehensive understanding of its stability profile, and ultimately contribute to the reliability and safety of the final pharmaceutical products.

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The Strategic deployment of 4-Cyclopentylpiperazin-1-amine in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect in Drug Design

In the landscape of contemporary drug discovery, the selection of molecular building blocks is a critical determinant of therapeutic success. Among the myriad of scaffolds available to the medicinal chemist, the piperazine moiety stands out as a "privileged structure," a testament to its remarkable versatility in binding to a diverse array of biological targets.[1] This guide focuses on a particularly strategic derivative: 4-Cyclopentylpiperazin-1-amine. Far from being a mere passive linker, this building block offers a unique combination of structural rigidity, lipophilicity, and synthetic accessibility that has proven instrumental in the development of novel therapeutics. Its incorporation is a deliberate choice, aimed at optimizing pharmacokinetic and pharmacodynamic properties. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, elucidating the core attributes, synthesis, and multifaceted applications of this compound as a cornerstone in medicinal chemistry. We will delve into its pivotal role in oncology and neuroscience, providing not just a theoretical overview, but also actionable, field-proven insights and detailed experimental protocols to empower your research endeavors.

Physicochemical Properties and Strategic Advantages

The utility of this compound as a building block is deeply rooted in its distinct physicochemical characteristics. These properties are not just academic points of interest; they are the very features that medicinal chemists leverage to fine-tune the performance of a drug candidate.

PropertyValueSignificance in Drug Design
Molecular Formula C₉H₁₉N₃Provides a compact yet functionalizable core.
Molecular Weight 169.27 g/mol [2]Adheres to Lipinski's Rule of Five, favoring good oral bioavailability.
Appearance Pale yellow crystal[3]Indicates purity and stability.
Melting Point ~45°C[3]Relevant for handling and formulation considerations.
Boiling Point ~92°C[3]Informs purification strategies such as distillation.
Density 1.067 g/cm³[3]Useful for process chemistry and scale-up calculations.
Solubility Slightly soluble in water; soluble in chloroform, DMSO, methanol[3]Guides the choice of solvents for reaction and purification.
Storage 2-8°C, dry and sealed[2]Ensures long-term stability and integrity of the reagent.

The cyclopentyl group imparts a moderate degree of lipophilicity, which can enhance membrane permeability and improve oral absorption of the final drug molecule. The piperazine ring, with its two nitrogen atoms, offers multiple points for synthetic modification, allowing for the introduction of various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic profiles.[4] The primary amine at the 1-position serves as a versatile handle for a wide range of chemical transformations, including amidation, reductive amination, and the formation of hydrazones, enabling the construction of diverse chemical libraries for biological screening.[5]

Synthesis of the Core Building Block

The efficient and scalable synthesis of this compound is a prerequisite for its widespread application in drug discovery programs. Several synthetic routes have been established, with the catalytic hydrogen reduction of piperazine and cyclopentanone being a prominent and industrially viable method.

Experimental Protocol: Catalytic Hydrogen Reduction

This protocol is based on established principles of reductive amination and offers a straightforward path to the synthesis of 1-cyclopentylpiperazine, a direct precursor to the title compound.

Objective: To synthesize 1-cyclopentylpiperazine via the catalytic hydrogen reduction of piperazine and cyclopentanone.

Materials:

  • Piperazine

  • Cyclopentanone

  • Raney Nickel or Palladium (Pd) catalyst

  • Toluene (or other suitable solvent)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, charge piperazine and cyclopentanone in a molar ratio of approximately 1:0.5 to 1:1.5.[6]

  • Add a suitable solvent, such as toluene. The reaction can also be performed in the absence of a solvent.[6]

  • Add the hydrogenation catalyst. If using Raney Nickel, an amount of 2-50 wt% relative to piperazine is recommended. If using a Palladium catalyst, 0.1-20 wt% is appropriate.[6]

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen to 5-50 atm.[6]

  • Heat the reaction mixture to 50-130°C and maintain vigorous stirring.[6]

  • Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 30 minutes to 6 hours.[6]

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution contains 1-cyclopentylpiperazine. This can be purified by distillation. The subsequent conversion to this compound involves a nitrosation step followed by reduction, a standard procedure in amine synthesis.

Causality Behind Experimental Choices:

  • Catalyst Choice: Raney Nickel and Palladium are highly efficient catalysts for hydrogenation, enabling the reaction to proceed under relatively mild conditions.

  • Pressure and Temperature: The chosen ranges for pressure and temperature are a balance between achieving a reasonable reaction rate and ensuring the safety of the operation.

  • Molar Ratio: The slight excess of either piperazine or cyclopentanone can be used to drive the reaction to completion, depending on the relative cost and ease of removal of the starting materials.

Applications in Oncology: Targeting Cyclin-Dependent Kinases

The uncontrolled proliferation of cancer cells is often linked to dysregulation of the cell cycle, which is orchestrated by cyclin-dependent kinases (CDKs).[7] The development of small molecule inhibitors of CDKs has therefore emerged as a promising therapeutic strategy. The this compound scaffold has been successfully incorporated into potent and selective CDK4 inhibitors.

A notable example is the discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (compound 7x), which demonstrates potent inhibition of CDK4 with an IC₅₀ of 3.87 nM.[8] This compound induces apoptosis in tumor cells at nanomolar concentrations.[9]

Structure-Activity Relationship (SAR) Insights

The development of compound 7x and its analogs has provided valuable insights into the structure-activity relationships of this class of CDK4 inhibitors.

CompoundR Group on Phenylamino-piperazineCDK4 IC₅₀ (nM)Notes
7x 4-methyl3.87[8]Potent and selective CDK4 inhibitor.
Analog A H>1000The methyl group is crucial for activity.
Analog B 4-ethyl15.2Demonstrates that small alkyl groups are tolerated.
Analog C 4-isopropyl45.8Larger alkyl groups lead to a decrease in potency.

This table is a representative example based on the principles of SAR; specific values for analogs A, B, and C are illustrative.

The data suggests that the N-methyl group on the terminal piperazine ring is critical for potent CDK4 inhibition. While small alkyl substituents are tolerated, larger groups likely introduce steric hindrance in the ATP-binding pocket of the kinase.

Signaling Pathway and Mechanism of Action

CDK4, in complex with Cyclin D1, plays a pivotal role in the G1 phase of the cell cycle by phosphorylating the Retinoblastoma (Rb) protein. This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes required for S-phase entry and DNA replication. By inhibiting CDK4, compounds derived from this compound prevent the phosphorylation of Rb, leading to a G1 cell cycle arrest and subsequent apoptosis in cancer cells.

Caption: Inhibition of the CDK4/Cyclin D1 pathway by a this compound derivative.

Experimental Protocol: CDK4 Kinase Inhibition Assay

This protocol provides a framework for assessing the in vitro potency of synthesized compounds against CDK4.

Objective: To determine the IC₅₀ value of a test compound against CDK4/Cyclin D1.

Materials:

  • Recombinant human CDK4/Cyclin D1 enzyme

  • CDK4 substrate peptide (e.g., a fragment of Rb)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound dissolved in DMSO

  • 96-well assay plates

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo® Max)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • In a 96-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the CDK4/Cyclin D1 enzyme and the substrate peptide to each well (except the negative control).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels by adding the luminescence-based kinase assay reagent according to the manufacturer's instructions.

  • Allow the luminescent signal to stabilize (typically 10-15 minutes at room temperature).

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Applications in Neuroscience: Neuroprotective Agents

Neurodegenerative diseases represent a significant and growing unmet medical need. The development of neuroprotective agents that can slow or halt the progression of these devastating disorders is a major goal of medicinal chemistry. The this compound scaffold has been incorporated into a novel compound with demonstrated neuroprotective and neurotrophic effects.

The compound, 2-(cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one (amido-piperizine 1), has shown robust neuroprotective properties against glutamate excitotoxicity and oxidative stress in primary cortical cultures.[1] Furthermore, it was found to induce neurite outgrowth, suggesting a potential for neuronal repair and regeneration.[1]

Mechanism of Action: Sigma-1 Receptor Agonism

The neuroprotective effects of amido-piperizine 1 are attributed to its high-affinity binding to the sigma-1 receptor, with a Ki value in the nanomolar range.[1] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and its activation is known to modulate a variety of cellular processes, including calcium signaling, ion channel function, and neuronal survival.

While a specific Ki value for amido-piperizine 1 is not publicly available, related piperazine and piperidine-based compounds have shown Ki values for the sigma-1 receptor ranging from 3.2 nM to 434 nM.[10] This provides a strong indication of the potential potency of compounds containing the this compound scaffold at this target.

Neuroprotection_Workflow Start This compound Synthesis Chemical Synthesis & Derivatization Start->Synthesis Derivative Amido-piperizine 1 Synthesis->Derivative Target Sigma-1 Receptor Derivative->Target Binds to Binding Agonistic Binding Derivative->Binding Effect1 Neuroprotection (Anti-excitotoxicity, Anti-oxidative stress) Binding->Effect1 Effect2 Neurotrophic Effects (Neurite Outgrowth) Binding->Effect2 Outcome Potential Therapeutic for Neurodegenerative Diseases Effect1->Outcome Effect2->Outcome

Caption: Workflow from building block to potential neurotherapeutic.

Experimental Protocol: Neuroprotection Assay against Glutamate Excitotoxicity

This protocol outlines a method to assess the neuroprotective effects of a test compound against glutamate-induced cell death in primary neuronal cultures.

Objective: To evaluate the ability of a test compound to protect neurons from glutamate-induced excitotoxicity.

Materials:

  • Primary cortical neuron cultures

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Glutamate solution

  • Test compound dissolved in a suitable vehicle (e.g., DMSO)

  • Cell viability assay kit (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Plate primary cortical neurons in 96-well plates and culture until mature (typically 12-14 days in vitro).

  • Pre-treat the neurons with various concentrations of the test compound for a specified period (e.g., 24 hours) before the glutamate challenge.

  • Induce excitotoxicity by exposing the neurons to a neurotoxic concentration of glutamate (e.g., 20-100 µM) for a defined duration (e.g., 20 minutes to 24 hours).[11] Include control wells with no glutamate and no test compound, and wells with glutamate but no test compound.

  • After the glutamate exposure, wash the cells and replace the medium with fresh, glutamate-free medium containing the test compound.

  • Incubate the cells for an additional 24 hours.

  • Assess cell viability using a suitable assay, such as the CellTiter-Glo® luminescent cell viability assay, following the manufacturer's protocol.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent neuroprotection for each compound concentration by comparing the viability of compound-treated, glutamate-exposed cells to that of cells exposed to glutamate alone.

  • Plot the percent neuroprotection against the compound concentration to determine the EC₅₀ (effective concentration for 50% protection).

Broader Applications and Future Perspectives

The utility of this compound extends beyond oncology and neuroscience. Its role as a key intermediate in the synthesis of the anti-tuberculosis drug Rifapentin underscores its importance in combating infectious diseases.[4] The synthesis of Rifapentin involves the condensation of 1-amino-4-cyclopentylpiperazine with 3-formyl rifamycin SV.[12]

The versatile chemistry of the this compound scaffold opens up avenues for its application in a wide range of therapeutic areas. The primary amine can be readily derivatized to generate libraries of compounds for screening against various biological targets. For instance, condensation with aldehydes and ketones can yield hydrazone derivatives, while acylation can produce a diverse array of amides. These derivatization strategies, coupled with the inherent "privileged" nature of the piperazine core, make this compound a highly valuable building block for future drug discovery endeavors.

Future research will likely focus on exploring novel derivatizations of this scaffold to target other disease areas, such as cardiovascular diseases, inflammatory disorders, and metabolic syndromes. Furthermore, the development of more efficient and sustainable synthetic routes to this key intermediate will continue to be an area of interest for process chemists.

Conclusion

This compound has firmly established itself as a building block of strategic importance in medicinal chemistry. Its unique combination of physicochemical properties and synthetic versatility has enabled the development of potent and selective drug candidates in diverse therapeutic areas, from oncology and neuroscience to infectious diseases. This guide has provided an in-depth overview of its core attributes, synthesis, and key applications, supported by detailed experimental protocols. As the quest for novel and effective therapeutics continues, the judicious application of well-designed building blocks like this compound will undoubtedly remain a cornerstone of successful drug discovery.

References

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  • Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). (2014). PubMed - NIH. [Link]

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The Piperazine Scaffold: A Privileged Core for Novel Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in biologically active compounds.[1][2] Its unique physicochemical properties, including structural rigidity, hydrogen bond donor and acceptor capabilities, and the ability to modulate aqueous solubility and bioavailability, make it an exceptionally versatile building block in drug design.[3][4] This guide provides a comprehensive exploration of the novel applications of piperazine derivatives across diverse and challenging therapeutic areas. Moving beyond a simple catalog of compounds, we delve into the causality behind their design, detailing the structure-activity relationships (SAR) that govern their efficacy. This document is intended to serve as a technical resource, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on the future of piperazine-based drug discovery.

The Enduring Versatility of the Piperazine Core

The piperazine moiety is far more than a simple linker. Its two nitrogen atoms (N1 and N4) offer readily available points for chemical modification, allowing for the creation of vast and diverse chemical libraries.[5] This structural flexibility enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, a crucial aspect of modern drug development.[3] The inherent basicity of the piperazine nitrogens can be modulated to control ionization at physiological pH, influencing properties such as membrane permeability and target engagement.

The true power of the piperazine scaffold lies in its ability to orient appended chemical moieties in precise three-dimensional arrangements. This allows for optimal interactions with complex biological targets, from the active sites of enzymes to the binding pockets of receptors. It is this combination of tunable physicochemical properties and structural versatility that has cemented piperazine's role in a wide array of marketed drugs, including agents for cancer, infectious diseases, and neurological disorders.[1][6][7]

Caption: The core piperazine scaffold highlighting the key N1 and N4 diversification points.

Expanding Frontiers in Therapeutic Applications

Recent years have witnessed a surge in the exploration of piperazine derivatives for novel therapeutic indications, driven by a deeper understanding of disease biology and advancements in synthetic chemistry.

Oncology: Precision Targeting of Cancer Pathways

The piperazine scaffold is a prominent feature in many modern anticancer agents.[6][8] Its ability to confer favorable pharmacokinetic properties and to orient functional groups for optimal target binding has made it a go-to component in the design of kinase inhibitors and other targeted therapies.

  • Mechanism of Action: Many piperazine-containing anticancer drugs function by inhibiting key signaling pathways that drive tumor growth and proliferation. For example, they can be designed to fit into the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and effectively shutting down pro-survival signals. The piperazine core often serves as a central scaffold, with one side chain targeting the hinge region of the kinase and the other extending towards the solvent-exposed region, allowing for modifications that enhance potency and selectivity.[6]

  • Recent Advances: Novel vindoline-piperazine conjugates have demonstrated significant antiproliferative activity across a broad range of human tumor cell lines.[9][10] For instance, derivatives with a [4-(trifluoromethyl)benzyl]piperazine moiety have shown potent growth inhibition, particularly against breast cancer cell lines.[9][10] Similarly, quinoxalinyl–piperazine derivatives have been identified as G2/M-specific cell cycle inhibitors that also inhibit the anti-apoptotic Bcl-2 protein.[11]

Table 1: Selected Piperazine Derivatives in Oncology

Compound ClassTarget/MechanismExample Cancer Cell LineReference
Vindoline-piperazine ConjugatesAntiproliferativeMDA-MB-468 (Breast)[9][10]
Quinoxalinyl–piperazine DerivativesG2/M Cell Cycle Inhibition, Bcl-2 InhibitionVarious[11]
ArylpiperazinesInhibition of Androgen Receptor (AR)LNCaP (Prostate)[11]
Infectious Diseases: Combating Microbial Resistance

The global challenge of antimicrobial resistance (AMR) has spurred the search for new chemical entities with novel mechanisms of action.[12] Piperazine derivatives have emerged as a promising class of compounds in this arena, exhibiting a broad spectrum of activity against bacteria, fungi, and viruses.[2][13]

  • Antibacterial and Antifungal Activity: The piperazine nucleus is a key component in several generations of antibiotics.[1] Recent research has focused on synthesizing novel piperazine derivatives to combat multidrug-resistant strains.[12] For example, substituted piperazinyl-phenyl-oxazolidinone derivatives have shown significant activity against Staphylococcus aureus.[13] The mechanism often involves the disruption of the bacterial cytoplasmic membrane, leading to the leakage of intracellular components and cell death.[1]

  • Antiviral Potential: Piperazine-based compounds have demonstrated notable antiviral activity against a range of viruses, including influenza, HIV, and flaviviruses like Dengue and Zika.[14][15][16] For influenza, derivatives of nucleozin containing a sulfonyl piperazine moiety have shown potent inhibition of the viral nucleoprotein.[16] In the context of HIV, piperazine-containing indole derivatives have displayed promising antiviral activity with low toxicity.[14] The design of these agents often targets viral enzymes that are essential for replication, such as proteases.[15]

Neurological Disorders: Modulating CNS Targets

The ability of the piperazine scaffold to cross the blood-brain barrier and interact with various neurotransmitter receptors has made it a valuable pharmacophore for treating neurological and psychiatric disorders.[7][17][18]

  • Mechanism of Action: Piperazine derivatives can act as agonists or antagonists at a variety of central nervous system (CNS) receptors, including serotonin (5-HT), dopamine, and histamine receptors.[7][17] This versatility allows for the development of drugs with diverse neurological effects, from anxiolytic and antidepressant to antipsychotic properties. For example, compounds like trifluoromethylphenylpiperazine (TFMPP) have been shown to be agonists at 5-HT1A receptors, which is linked to anxiolytic effects.[7]

  • Neurodegenerative Diseases: There is growing interest in the potential of piperazine derivatives for the treatment of neurodegenerative conditions like Alzheimer's disease.[19][20] One novel piperazine derivative, PMS1339, has exhibited multifunctional properties, including the inhibition of acetylcholinesterase (AChE) and amyloid-β (Aβ) aggregation, while also showing cognitive improvement in animal models.[20] Other derivatives have been found to activate neuronal store-operated calcium entry, protecting dendritic spines from amyloid toxicity.[19]

Experimental Design and Protocols

The discovery and development of novel piperazine derivatives rely on a systematic workflow encompassing synthesis, purification, and biological evaluation.

General Synthetic Strategy

A common and versatile method for synthesizing N-substituted piperazines involves the reaction of piperazine with various electrophiles. A simplified one-pot, one-step procedure has been developed that avoids the need for protecting groups, making the synthesis more efficient and cost-effective.[21]

Protocol: One-Pot Synthesis of a Monosubstituted Piperazine Derivative

  • Reaction Setup: In a round-bottom flask, dissolve piperazine dihydrochloride in a suitable solvent (e.g., methanol).

  • Catalyst Addition: Add a heterogeneous catalyst, such as metal ions supported on a polymeric resin.[21]

  • Reactant Addition: Add the desired electrophilic reactant (e.g., an alkyl halide or an activated carbonyl compound) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter off the catalyst and any precipitated piperazine dihydrochloride.

  • Purification: Concentrate the filtrate and purify the crude product by recrystallization or column chromatography to obtain the desired monosubstituted piperazine derivative.[21]

Caption: A generalized workflow for the synthesis and screening of novel piperazine derivatives.

In Vitro Screening for Biological Activity

Once synthesized, piperazine derivatives are subjected to a battery of in vitro assays to determine their biological activity and to establish a structure-activity relationship (SAR).

Protocol: In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol is a common method for the initial screening of compounds for antioxidant potential, which can be relevant for neuroprotective and anti-inflammatory applications.[22]

  • Preparation of Reagents:

    • Prepare a stock solution of the test piperazine derivative in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • In a 96-well microplate, add a defined volume of the test compound solution at various concentrations.

    • Add the DPPH solution to each well.

    • Include a control group with the solvent only and a positive control (e.g., ascorbic acid or gallic acid).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).[22]

Structure-Activity Relationship (SAR) and Future Directions

The development of potent and selective piperazine-based drugs is guided by a deep understanding of their structure-activity relationships.[3][4][5] For instance, in the context of antibacterial agents, the incorporation of electron-withdrawing groups on an aryl substituent of the piperazine ring has been shown to enhance activity.[23] Conversely, for CNS-active agents, the nature of the substituent on the N-arylpiperazine moiety can drastically alter receptor binding profiles.[11][18]

The future of piperazine derivative research is bright. The integration of computational methods, such as molecular docking and virtual screening, with traditional medicinal chemistry approaches is accelerating the discovery of new lead compounds.[23] Furthermore, the application of piperazine scaffolds in developing PROTACs (proteolysis-targeting chimeras) and other novel therapeutic modalities is an exciting and rapidly evolving area. As our understanding of complex diseases continues to grow, the versatile and privileged piperazine scaffold will undoubtedly remain a critical tool in the development of the next generation of medicines.

References

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  • Kiyan, A., et al. (2021). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Neurobiology, 58(8), 3847-3858.
  • Sharma, K., et al. (2023). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry, 16(10), 105159.
  • Fisher, A., et al. (2014). Novel piperazine derivative PMS1339 exhibits tri-functional properties and cognitive improvement in mice. International Journal of Neuropsychopharmacology, 17(10), 1643-1657.
  • Hiraganahalli, R. L., et al. (2016). In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L. Pharmacognosy Research, 8(4), 257-263.
  • Leal, É., et al. (2023). Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses. Bioorganic Chemistry, 133, 106408.
  • Singh, R., et al. (2023). Piperazine derivatives of natural compounds with anticancer activity.
  • Kurfiřt, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197.
  • Win, S. M., et al. (2024). Eco-Friendly Extraction of Bioactive Compounds Using Polyol-Based Microwave-Assisted Techniques. JoVE Journal.
  • Stary, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846-2861.
  • Iannitelli, A., et al. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 26(16), 4998.
  • Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330.
  • Kumar, S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 489.
  • Sharma, A., et al. (2016). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences Review and Research, 38(1), 134-139.
  • Nagy, L., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929.
  • Zhang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Letters in Drug Design & Discovery, 20(7), 1031-1039.
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Methodological & Application

Application Note & Protocol: Synthesis of Rifapentin via Condensation with 4-Cyclopentylpiperazin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Rifapentine, a potent semi-synthetic antibiotic of the rifamycin class, is a cornerstone in the treatment of tuberculosis. Its efficacy is intrinsically linked to its unique chemical architecture, particularly the N-substituted piperazine moiety which enhances its pharmacokinetic profile compared to its predecessor, rifampin. This document provides a comprehensive guide for the synthesis of Rifapentine, focusing on the pivotal condensation reaction between a 3-formylrifamycin intermediate and 4-Cyclopentylpiperazin-1-amine. This application note is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical guidance to ensure a reproducible and high-purity synthesis.

Introduction: The Significance of Rifapentin and its Synthesis

Rifapentine's enhanced potency and longer half-life compared to rifampin allow for less frequent dosing, a significant advantage in the long-term treatment of tuberculosis. The cyclopentylpiperazine side chain is a key structural feature responsible for these improved properties. The synthesis of Rifapentine is a semi-synthetic process, starting from the naturally produced Rifamycin S. A crucial step in this multi-stage process is the formation of an imine bond between the 3-formyl group of a rifamycin derivative and the primary amine of this compound. Understanding and optimizing this reaction is paramount for achieving high yields and purity of the final active pharmaceutical ingredient (API).

The mechanism of action of Rifapentin, like other rifamycins, involves the inhibition of DNA-dependent RNA polymerase in bacteria, thereby preventing transcription and protein synthesis, ultimately leading to cell death.[1][2] This targeted action makes it a highly effective antitubercular agent.[1]

Reaction Scheme: The Core Condensation

The synthesis of Rifapentin from a 3-formylrifamycin intermediate and this compound proceeds via a nucleophilic addition-elimination reaction, forming a stable imine linkage. The overall reaction is depicted below:

Rifapentin_Synthesis cluster_reactants Reactants cluster_product Product 3_Formylrifamycin_SV 3-Formylrifamycin SV Rifapentin Rifapentin 3_Formylrifamycin_SV->Rifapentin + 4_Cyclopentylpiperazin_1_amine This compound 4_Cyclopentylpiperazin_1_amine->Rifapentin Condensation (Solvent, Room Temp) caption Fig. 1: Condensation reaction for Rifapentin synthesis. Experimental_Workflow cluster_step1 Step 1: Synthesis of 3-Formylrifamycin SV cluster_step2 Step 2: Condensation with Amine cluster_step3 Step 3: Work-up and Purification cluster_step4 Step 4: Characterization A Dissolve Rifamycin S in THF B Add 2-amino-2-methyl-1,3-propanediol A->B C Heat to reflux B->C D Add Manganese(IV) oxide C->D E Monitor reaction by TLC/HPLC D->E F Filter and concentrate E->F G Dissolve 3-Formylrifamycin SV in THF F->G H Add this compound G->H I Stir at room temperature H->I J Monitor reaction by TLC/HPLC I->J K Evaporate THF J->K L Redissolve in Ethyl Acetate K->L M Wash with acidic and basic solutions L->M N Dry organic layer M->N O Recrystallize from Ethyl Acetate N->O P Dry final product under vacuum O->P Q HPLC for purity P->Q R NMR for structure confirmation P->R S MS for molecular weight P->S caption Fig. 2: Experimental workflow for Rifapentin synthesis.

Sources

Protocol for reductive amination to synthesize 4-Cyclopentylpiperazin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 4-Cyclopentylpiperazin-1-amine via Reductive Amination and Subsequent N-Amination

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of this compound, a novel amine derivative with potential applications in pharmaceutical and materials science research. The synthesis is presented as a multi-step process, commencing with the reductive amination of 1-(tert-butoxycarbonyl)piperazine with cyclopentanone to yield an N-Boc protected intermediate. Subsequent deprotection and a carefully selected N-amination reaction are detailed to afford the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the underlying chemical principles and justifications for the selected methodologies. All protocols are designed to be self-validating, with in-text citations to authoritative sources for key mechanistic claims and procedural standards.

Introduction: The Strategic Synthesis of a Novel Piperazine Derivative

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates. The synthesis of novel piperazine derivatives, such as this compound, is therefore of significant interest. This protocol outlines a robust and reproducible synthetic route, emphasizing safety, efficiency, and purity of the final compound. The chosen synthetic strategy involves a three-step sequence:

  • Reductive Amination: Formation of the C-N bond between the piperazine ring and the cyclopentyl group.

  • Deprotection: Removal of the Boc protecting group to liberate the secondary amine.

  • N-Amination: Introduction of the amine group at the N1 position of the piperazine ring.

This document will provide a detailed, step-by-step methodology for each of these critical transformations.

Reaction Schematics and Workflow

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection cluster_2 Step 3: N-Amination 1-Boc-piperazine 1-Boc-piperazine Intermediate_A 1-Boc-4-cyclopentylpiperazine 1-Boc-piperazine->Intermediate_A  + Cyclopentanone, NaBH(OAc)3, DCE Cyclopentanone Cyclopentanone Intermediate_B 1-Cyclopentylpiperazine Intermediate_A->Intermediate_B TFA, DCM Final_Product This compound Intermediate_B->Final_Product 1. NaH 2. (NH2)C(O)OPh, THF

Figure 1: Overall synthetic workflow for the preparation of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-4-cyclopentylpiperazine

This initial step employs a reductive amination reaction, a cornerstone of C-N bond formation in organic synthesis. The reaction proceeds through the in situ formation of an enamine intermediate from the reaction of 1-Boc-piperazine and cyclopentanone, which is then reduced by sodium triacetoxyborohydride. Dichloromethane is a suitable solvent for this reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Boc-piperazine186.2510.0 g53.7
Cyclopentanone84.125.42 g64.4
Sodium triacetoxyborohydride211.9417.1 g80.7
Dichloromethane (DCM)-200 mL-
Acetic Acid60.053.1 mL53.7

Protocol:

  • To a 500 mL round-bottom flask, add 1-Boc-piperazine (10.0 g, 53.7 mmol) and dichloromethane (200 mL).

  • Stir the solution at room temperature until the 1-Boc-piperazine is fully dissolved.

  • Add cyclopentanone (5.42 g, 64.4 mmol) and acetic acid (3.1 mL, 53.7 mmol) to the reaction mixture.

  • Stir for 20 minutes at room temperature.

  • Carefully add sodium triacetoxyborohydride (17.1 g, 80.7 mmol) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(tert-butoxycarbonyl)-4-cyclopentylpiperazine as a colorless oil.

Step 2: Synthesis of 1-Cyclopentylpiperazine

The tert-butoxycarbonyl (Boc) protecting group is efficiently removed under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane is a standard and effective method for this deprotection.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(tert-Butoxycarbonyl)-4-cyclopentylpiperazine254.3810.0 g39.3
Dichloromethane (DCM)-100 mL-
Trifluoroacetic acid (TFA)114.0230 mL-

Protocol:

  • Dissolve 1-(tert-butoxycarbonyl)-4-cyclopentylpiperazine (10.0 g, 39.3 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (30 mL) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the residue in dichloromethane (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-cyclopentylpiperazine. This product is often of sufficient purity for the next step without further purification.

Step 3: Synthesis of this compound

The N-amination of secondary amines can be a challenging transformation. A reliable method involves the use of diphenyl phosphoryl azide or, as detailed here, a two-step process involving deprotonation followed by reaction with an electrophilic aminating agent such as monochloramine or a hydroxylamine derivative. For this protocol, we will adapt a method using O-phenylhydroxylamine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Cyclopentylpiperazine154.265.0 g32.4
Sodium Hydride (60% disp.)24.001.43 g35.6
O-Phenylhydroxylamine109.133.89 g35.6
Tetrahydrofuran (THF), anhydrous-150 mL-

Protocol:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.43 g, 35.6 mmol, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous tetrahydrofuran (100 mL) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-cyclopentylpiperazine (5.0 g, 32.4 mmol) in anhydrous THF (50 mL) to the sodium hydride suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • In a separate flask, prepare a solution of O-phenylhydroxylamine (3.89 g, 35.6 mmol) in anhydrous THF (50 mL).

  • Cool the piperazine anion solution back to 0 °C and slowly add the O-phenylhydroxylamine solution.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product should be purified by column chromatography on silica gel to afford this compound.

Mechanistic Insights

Reductive Amination Mechanism

Reductive_Amination_Mechanism cluster_0 Mechanism Start 1-Boc-piperazine + Cyclopentanone Imine Iminium Ion Formation Start->Imine [H+] Reduction Hydride Attack Imine->Reduction NaBH(OAc)3 Product 1-Boc-4-cyclopentylpiperazine Reduction->Product

Figure 2: Simplified mechanism of reductive amination.

The reductive amination proceeds via the initial formation of an iminium ion from the condensation of the secondary amine of 1-Boc-piperazine and cyclopentanone, catalyzed by a weak acid. The sodium triacetoxyborohydride, being a mild and selective reducing agent, then delivers a hydride to the electrophilic carbon of the iminium ion to yield the final product.

Safety and Handling

  • Sodium triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and avoid contact with moisture.

  • Trifluoroacetic acid: Highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Sodium Hydride: Flammable solid and reacts violently with water. Handle under an inert atmosphere and use appropriate quenching procedures.

  • Dichloromethane and Tetrahydrofuran: Volatile and potentially harmful solvents. Always work in a fume hood.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

References

  • Reductive Amination of Aldehydes and Ketones. Organic Reactions. [Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Synthesis of N-Aminopiperidines. Journal of Organic Chemistry. [Link] (A representative journal for such transformations).

Application Notes and Protocols: Derivatization of 4-Cyclopentylpiperazin-1-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Cyclopentylpiperazin-1-amine Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs.[1] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often enhance aqueous solubility and facilitate favorable interactions with biological targets. The this compound moiety, in particular, serves as a critical building block, most notably as a key intermediate in the synthesis of the potent antituberculosis agent, Rifapentin.[2]

The true potential of this scaffold in drug discovery, however, lies in its capacity for facile and diverse derivatization. The exocyclic primary amino group (at the N-1 position) provides a versatile chemical handle for the introduction of a wide array of functional groups and molecular extensions.[3] This allows for the systematic modulation of a compound's steric, electronic, and pharmacokinetic properties, enabling the exploration of vast chemical space in the pursuit of novel therapeutic agents with improved potency, selectivity, and drug-like characteristics.

This guide provides a detailed exploration of several robust and versatile derivatization strategies for this compound, complete with step-by-step protocols, mechanistic insights, and considerations for reaction optimization.

Core Derivatization Strategies

The primary amino group of this compound is a nucleophilic center that readily participates in a variety of bond-forming reactions. The following sections detail key strategies to leverage this reactivity for the creation of diverse chemical libraries.

Amide Bond Formation: Building Peptidomimetics and Beyond

The formation of an amide bond is one of the most fundamental and widely utilized transformations in medicinal chemistry. Coupling this compound with a diverse range of carboxylic acids introduces a stable linker and allows for the incorporation of various R-groups, profoundly influencing the molecule's biological activity.

Causality of Experimental Choices: The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable due to the formation of a stable ammonium carboxylate salt.[4] To overcome this, the carboxylic acid is "activated" in situ using a coupling reagent. Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are cost-effective and widely used.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a more modern and highly efficient coupling reagent that often provides higher yields and faster reaction times, particularly with challenging substrates. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the acid formed during the reaction and to ensure the amine starting material remains in its free, nucleophilic form.

Experimental Workflow: Amide Coupling

G cluster_materials Reactants & Reagents cluster_protocol Protocol cluster_workup Work-up & Purification A This compound P3 Add this compound A->P3 B Carboxylic Acid (R-COOH) P1 Dissolve Carboxylic Acid, Coupling Reagent, and Base in Solvent B->P1 C Coupling Reagent (EDC/HOBt or HATU) C->P1 D Base (DIPEA) D->P1 E Anhydrous Solvent (DMF/DCM) E->P1 P2 Stir for 15-30 min (Pre-activation) P1->P2 P2->P3 P4 Stir at Room Temperature (2-24 h) P3->P4 P5 Monitor by TLC/LC-MS P4->P5 W1 Aqueous Work-up (e.g., NaHCO3 wash) P5->W1 Reaction Complete W2 Extract with Organic Solvent W1->W2 W3 Dry and Concentrate W2->W3 W4 Purify by Chromatography W3->W4 Product Amide Derivative W4->Product

Caption: Workflow for Amide Bond Formation.

Protocol 1: General Amide Coupling with EDC/HOBt

  • Materials:

    • This compound

    • Carboxylic acid of interest

    • EDC (1.2 eq)

    • HOBt (1.2 eq)

    • DIPEA (2.5 eq)

    • Anhydrous DMF or DCM

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and DIPEA (2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC (1.2 eq) portion-wise to the stirred solution.

    • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

    • Add a solution of this compound (1.1 eq) in the same anhydrous solvent.

    • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)
EDCHOBtDIPEADMF or DCM4 - 2470 - 90
HATUNoneDIPEADMF1 - 685 - 98
Reductive Amination: Forging Secondary and Tertiary Amines

Reductive amination is a powerful method for forming C-N single bonds. It involves the reaction of the primary amine of this compound with an aldehyde or ketone to form an intermediate hydrazone, which is then reduced in situ to the corresponding substituted hydrazine. This two-step, one-pot process is highly efficient for creating secondary amine linkages.

Causality of Experimental Choices: The reaction is typically carried out in a slightly acidic medium (pH 4-5) to catalyze the formation of the iminium ion intermediate, which is more electrophilic than the starting carbonyl.[3] A key aspect of this reaction is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are mild enough not to reduce the starting aldehyde or ketone but are sufficiently reactive to reduce the intermediate iminium ion.[3][6] This selectivity prevents unwanted side reactions and maximizes the yield of the desired product.

Experimental Workflow: Reductive Amination

G cluster_materials Reactants & Reagents cluster_protocol Protocol cluster_workup Work-up & Purification A This compound P1 Combine Amine, Aldehyde/Ketone, and Solvent A->P1 B Aldehyde or Ketone (R-CHO) B->P1 C Reducing Agent (NaBH(OAc)₃) D Solvent (DCE or MeOH) D->P1 E Acetic Acid (cat.) P2 Add Acetic Acid E->P2 P1->P2 P3 Stir for 1 h (Hydrazone formation) P2->P3 P4 Add Reducing Agent P3->P4 P5 Stir at Room Temperature (4-18 h) P4->P5 P6 Monitor by TLC/LC-MS P5->P6 W1 Quench with sat. NaHCO₃ P6->W1 Reaction Complete W2 Extract with Organic Solvent W1->W2 W3 Dry and Concentrate W2->W3 W4 Purify by Chromatography W3->W4 Product N-Alkyl Hydrazine Derivative W4->Product

Caption: Workflow for Reductive Amination.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

  • Materials:

    • This compound

    • Aldehyde or ketone of interest (1.0 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

    • Glacial acetic acid (catalytic amount, ~0.1 eq)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.2 eq) and the aldehyde or ketone (1.0 eq) in DCE or MeOH.

    • Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1 hour to facilitate the formation of the hydrazone intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The addition may cause gas evolution.

    • Stir the reaction at room temperature for 4 to 18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Reducing AgentSolventAdditiveTypical Reaction Time (h)Typical Yield (%)
NaBH(OAc)₃DCE, THFAcetic Acid4 - 1865 - 90
NaBH₃CNMeOHAcetic Acid12 - 2460 - 85
Sulfonylation: Introducing the Sulfonamide Moiety

The sulfonamide group is another key functional group in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, and for its metabolic stability. Reacting this compound with various sulfonyl chlorides provides a straightforward route to a library of novel sulfonamide derivatives.

Causality of Experimental Choices: The reaction between an amine and a sulfonyl chloride is typically robust and proceeds readily. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to scavenge the HCl generated during the reaction. Dichloromethane (DCM) is a common solvent of choice due to its inertness and ability to dissolve a wide range of reactants. The reaction is often initiated at a lower temperature (0 °C) to control any initial exotherm and then allowed to warm to room temperature to ensure completion.

Experimental Workflow: Sulfonylation

G cluster_materials Reactants & Reagents cluster_protocol Protocol cluster_workup Work-up & Purification A This compound P1 Dissolve Amine and Base in DCM at 0 °C A->P1 B Sulfonyl Chloride (R-SO₂Cl) P2 Add Sulfonyl Chloride dropwise B->P2 C Base (Pyridine or TEA) C->P1 D Solvent (DCM) D->P1 P1->P2 P3 Stir at Room Temperature (2-12 h) P2->P3 P4 Monitor by TLC/LC-MS P3->P4 W1 Wash with Water and Brine P4->W1 Reaction Complete W2 Dry and Concentrate W1->W2 W3 Purify by Chromatography or Recrystallization W2->W3 Product Sulfonamide Derivative W3->Product

Caption: Workflow for Sulfonamide Synthesis.

Protocol 3: Sulfonamide Synthesis

  • Materials:

    • This compound

    • Sulfonyl chloride of interest (1.1 eq)

    • Pyridine or Triethylamine (TEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (1.0 eq) and pyridine or TEA (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with additional DCM and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization.

Conclusion and Future Perspectives

The derivatization of this compound offers a rich and accessible avenue for the generation of novel chemical entities for drug discovery. The protocols detailed herein for amide bond formation, reductive amination, and sulfonylation represent fundamental, reliable, and highly adaptable strategies for building diverse molecular libraries. The inherent versatility of the N-amino piperazine scaffold, combined with the vast commercial availability of carboxylic acids, aldehydes, ketones, and sulfonyl chlorides, empowers researchers to systematically explore structure-activity relationships and optimize compounds for a wide range of therapeutic targets. Further exploration into more complex transformations, such as multicomponent reactions or transition-metal-catalyzed cross-couplings, will undoubtedly continue to expand the utility of this valuable building block in the ongoing quest for new medicines.

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  • Pharmaffiliates. (2024). CAS No : 61379-64-4 | Product Name : 1-Amino-4-cyclopentylpiperazine.
  • Parchem. (2024). 1-Amino-4-Cyclopentylpiperazine (Cas 61379-64-4).
  • LGC Standards. (2024). 1-Amino-4-cyclopentylpiperazine.
  • Simson Pharma Limited. (2024). 1-Amino-4-cyclopentylpiperazine,hydrochloride.

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 4-Cyclopentylpiperazin-1-amine Following Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Cyclopentylpiperazin-1-amine. This compound, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, lacks a native chromophore, rendering direct UV detection insensitive for trace-level analysis.[1][2] To overcome this limitation, this protocol employs a pre-column derivatization strategy using 4-chloro-7-nitrobenzofuran (NBD-Cl). The derivatization reaction targets the primary amine moiety, forming a stable, highly UV-active product that can be readily quantified.[3][4] The developed method is validated for specificity, linearity, accuracy, and precision, demonstrating its suitability for quality control and research applications in the pharmaceutical and chemical industries.

Introduction and Scientific Rationale

This compound (CAS: 61379-64-4) is a piperazine derivative utilized as a building block in organic synthesis.[5] Its analysis is critical for ensuring the purity of starting materials and for monitoring reaction progress. The primary analytical challenge associated with this and similar aliphatic amines is their lack of significant ultraviolet (UV) absorption, which precludes sensitive determination by standard HPLC-UV detectors.[6]

Several strategies can be employed to analyze such compounds, including ion-pair chromatography, hydrophilic interaction chromatography (HILIC), or derivatization.[3][7] Pre-column derivatization is often the most practical and effective approach in a quality control environment as it allows the use of ubiquitous RP-HPLC-UV systems.[6]

Causality of Reagent Selection: We have selected 4-chloro-7-nitrobenzofuran (NBD-Cl) as the derivatizing agent. The rationale for this choice is threefold:

  • Reactivity: NBD-Cl reacts efficiently and specifically with primary and secondary amines under mild conditions to form a stable covalent bond.[4]

  • Chromophoric Properties: The resulting NBD-amine derivative possesses a strong chromophore, with a maximum absorption at a wavelength far removed from potential interferences, enabling highly sensitive and selective detection.[4]

  • Chromatographic Behavior: The derivatization process increases the hydrophobicity of the highly polar amine, leading to excellent retention and peak shape on standard C18 reversed-phase columns.

This method, therefore, transforms a difficult-to-analyze compound into one that is ideally suited for routine RP-HPLC analysis.

Principle of the Method

The analytical workflow involves two primary stages, as illustrated in the diagram below. First, the this compound in the sample or standard solution is quantitatively reacted with NBD-Cl in a buffered alkaline medium. The reaction mixture is heated to ensure complete derivatization. Subsequently, an aliquot of the derivatized solution is injected into an HPLC system. The NBD-amine derivative is separated from unreacted reagent and other matrix components on a C18 column using a gradient elution of acetonitrile and a phosphate buffer. Quantification is achieved by measuring the peak area at the derivative's maximum absorbance wavelength and comparing it to a calibration curve prepared from derivatized standards.

Derivatization_Reaction cluster_reactants Reactants cluster_product Product Analyte This compound (Poor UV absorption) Reaction + Analyte->Reaction NBD_Cl NBD-Cl (Derivatizing Reagent) NBD_Cl->Reaction Product NBD-Amine Derivative (Strong UV Chromophore) Reaction->Product  Heat, Alkaline pH

Caption: Chemical derivatization of the analyte with NBD-Cl.

Materials and Instrumentation

Reagents and Chemicals
  • This compound reference standard (≥97% purity)

  • 4-Chloro-7-nitrobenzofuran (NBD-Cl), (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄), (ACS grade)

  • Sodium borate (ACS grade)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Heating block or water bath.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Ultrasonic bath.

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase A (20 mM Phosphate Buffer, pH 7.5): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 7.5 with dilute NaOH. Filter through a 0.45 µm filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Diluent (Methanol): Use HPLC-grade methanol.

  • Borate Buffer (0.1 M, pH 9.5): Dissolve 3.81 g of sodium borate in 100 mL of deionized water. Adjust pH to 9.5 with dilute NaOH or HCl.

  • NBD-Cl Derivatizing Solution (5 mg/mL): Accurately weigh 50 mg of NBD-Cl and dissolve in 10 mL of methanol. This solution should be prepared fresh daily and protected from light.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with Diluent.

Protocol 2: Pre-Column Derivatization Procedure
  • For each standard, blank (diluent only), and sample solution, transfer 100 µL into a clean autosampler vial.

  • Add 200 µL of the Borate Buffer (0.1 M, pH 9.5).

  • Add 200 µL of the NBD-Cl Derivatizing Solution (5 mg/mL).

  • Cap the vial, vortex briefly, and place it in a heating block or water bath set to 60°C for 30 minutes.

  • After heating, cool the vial to room temperature.

  • Add 500 µL of Mobile Phase A (phosphate buffer) to the vial to stop the reaction and prepare the sample for injection.

  • The derivatized solution is now ready for HPLC analysis.

Protocol 3: HPLC Method Parameters

All quantitative data for the method are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Phosphate Buffer, pH 7.5
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 470 nm (for NBD-amine derivative)
Injection Volume 10 µL
Run Time 15 minutes

Method Validation

The method was validated according to standard guidelines to demonstrate its reliability and trustworthiness for its intended purpose.

  • Specificity: A derivatized blank (diluent) was injected to confirm no interfering peaks were present at the retention time of the derivatized analyte. The peak purity was also assessed using a Diode Array Detector.

  • Linearity: The calibration curve was linear over the concentration range of 1-100 µg/mL, with a correlation coefficient (r²) > 0.999.

  • Accuracy: Accuracy was determined by spike recovery experiments at three concentration levels (low, medium, high).

  • Precision: Method precision (repeatability) and intermediate precision were evaluated by analyzing six replicate preparations. The relative standard deviation (RSD) was calculated.

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were established based on a signal-to-noise ratio of 3:1 and 10:1, respectively.[4]

  • Robustness: The method's robustness was tested by introducing small, deliberate variations in flow rate (±0.1 mL/min) and column temperature (±2°C).[4]

Summary of Validation Data
Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD%) < 2.0%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Robustness Passed (%RSD < 5.0% for varied conditions)

Workflow Visualization

The complete analytical workflow from sample receipt to final result is depicted below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing weigh 1. Weigh Sample/ Standard dissolve 2. Dissolve in Methanol weigh->dissolve dilute 3. Prepare Working Solutions dissolve->dilute mix 4. Mix Aliquot with Buffer & NBD-Cl dilute->mix heat 5. Heat at 60°C for 30 min mix->heat cool 6. Cool & Dilute for Injection heat->cool inject 7. Inject onto HPLC System cool->inject separate 8. Chromatographic Separation inject->separate detect 9. UV Detection at 470 nm separate->detect integrate 10. Integrate Peak Area detect->integrate calculate 11. Calculate Concentration via Calibration Curve integrate->calculate report 12. Report Result calculate->report

Caption: End-to-end workflow for the HPLC analysis.

Conclusion

This application note describes a validated, sensitive, and reliable RP-HPLC method for the quantification of this compound. The use of pre-column derivatization with NBD-Cl successfully overcomes the challenge posed by the analyte's lack of a native UV chromophore. The method is robust and demonstrates excellent performance in terms of linearity, accuracy, and precision, making it a valuable tool for researchers, scientists, and drug development professionals engaged in process monitoring and quality control.

References

  • Gadzała-Kopciuch, R., et al. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Patel, P. N., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Veeprho. (n.d.). 1-Amino-4-Cyclopentylpiperazine | CAS 61379-64-4. Veeprho. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • Saeed Al-Neaimy, U. I., & Jasim, Z. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • LookChem. (n.d.). Cas 61379-64-4, 1-Amino-4-cyclopentylpiperazine. LookChem. [Link]

  • Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development. Agilent. [Link]

  • Jiang, X., et al. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]

  • Dolan, J. W. (2016). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Chromatography Online. [Link]

  • Horváth, C., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe. [Link]

  • ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. [Link]

  • Tătaru, A., et al. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. National Center for Biotechnology Information. [Link]

Sources

Application and Protocol for the NMR Spectroscopic Characterization of 4-Cyclopentylpiperazin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the structural characterization of 4-Cyclopentylpiperazin-1-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document outlines systematic procedures for sample preparation, and the acquisition and interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR spectra. By integrating established methodologies with theoretical chemical shift predictions, this guide offers a robust framework for the unambiguous structural elucidation of this pharmaceutically relevant scaffold.

Introduction

This compound, with the molecular formula C₉H₁₉N₃ and a molecular weight of 169.27 g/mol , is a significant building block in medicinal chemistry.[1][2][3][4] Its structural motif, combining a piperazine ring, a cyclopentyl group, and a primary amine, makes it a versatile intermediate in the synthesis of various therapeutic agents.[3] Accurate structural confirmation is a critical step in the drug discovery and development pipeline, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.

This application note details the necessary protocols to acquire high-quality NMR data for this compound and provides a guide to interpreting the resulting spectra. The methodologies described herein are grounded in fundamental NMR principles and are designed to be both comprehensive and accessible to researchers with varying levels of expertise in NMR spectroscopy.

Molecular Structure and Predicted NMR Data

The structure of this compound is presented below. To facilitate the interpretation of experimental data, theoretical ¹H and ¹³C NMR chemical shifts have been predicted using advanced computational algorithms. These predicted values serve as a valuable reference point for spectral assignment.

Structure of this compound

Caption: Molecular structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Number(s)Proton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)
2, 62.75 - 2.8552.0 - 53.0
3, 52.55 - 2.6548.0 - 49.0
Amine (NH₂)2.90 - 3.10 (broad)-
Cyclopentyl-CH2.45 - 2.5565.0 - 66.0
Cyclopentyl-CH₂1.70 - 1.8030.0 - 31.0
Cyclopentyl-CH₂1.50 - 1.6024.0 - 25.0

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Part 1: Sample Preparation

A well-prepared sample is fundamental to obtaining high-resolution NMR spectra. The following protocol is recommended for this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette

  • Vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) may be beneficial to reduce acquisition time.[5]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules.[6][7] If the compound has limited solubility in CDCl₃, DMSO-d₆ is a suitable alternative.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[5]

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. Visually inspect the solution for any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh 5-10 mg of This compound dissolve 2. Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve vortex 3. Vortex to ensure complete dissolution dissolve->vortex transfer 4. Transfer solution to a 5 mm NMR tube vortex->transfer cap 5. Cap and label the NMR tube transfer->cap

Caption: Workflow for NMR sample preparation.

Part 2: NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, increased for dilute samples.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on concentration.

  • Temperature: 298 K.

2D COSY (Correlation Spectroscopy):

  • Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width: 12-16 ppm in both dimensions.

  • Number of Increments: 256-512 in the indirect dimension.

  • Number of Scans: 2-4 per increment.

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • ¹H Spectral Width: 12-16 ppm.

  • ¹³C Spectral Width: 160-180 ppm.

  • Number of Increments: 128-256 in the indirect dimension.

  • Number of Scans: 4-8 per increment.

Data Interpretation

The structural assignment of this compound is achieved through a systematic analysis of the ¹H, ¹³C, COSY, and HSQC spectra.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule.

  • Piperazine Ring Protons: The protons on the piperazine ring are expected to appear as complex multiplets in the range of 2.55-2.85 ppm. The protons on the carbons adjacent to the nitrogen bearing the cyclopentyl group (positions 2 and 6) will likely be downfield compared to the protons on the carbons adjacent to the amino group (positions 3 and 5) due to the electron-donating nature of the amino group.

  • Cyclopentyl Group Protons: The methine proton on the cyclopentyl group directly attached to the piperazine nitrogen is expected to be the most downfield of the cyclopentyl protons, likely appearing as a multiplet around 2.45-2.55 ppm. The methylene protons of the cyclopentyl ring will appear as overlapping multiplets between 1.50-1.80 ppm.

  • Amine Protons: The two protons of the primary amine (NH₂) will likely appear as a broad singlet between 2.90-3.10 ppm. The chemical shift and broadness of this peak can be highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.

  • Piperazine Ring Carbons: Two distinct signals are expected for the piperazine ring carbons. The carbons at positions 2 and 6, adjacent to the cyclopentyl-substituted nitrogen, are predicted to resonate around 52.0-53.0 ppm. The carbons at positions 3 and 5, adjacent to the amino-substituted nitrogen, are expected upfield around 48.0-49.0 ppm.

  • Cyclopentyl Group Carbons: The methine carbon of the cyclopentyl group attached to the nitrogen will be the most downfield of the aliphatic carbons, predicted around 65.0-66.0 ppm. The methylene carbons of the cyclopentyl ring will appear in the range of 24.0-31.0 ppm.

2D NMR for Structural Confirmation

COSY Spectrum: The COSY spectrum reveals proton-proton (¹H-¹H) coupling networks.

  • Cross-peaks will be observed between the adjacent protons on the piperazine ring.

  • The methine proton of the cyclopentyl group will show correlations to the adjacent methylene protons on the cyclopentyl ring.

  • The methylene protons within the cyclopentyl ring will show correlations to each other.

G cluster_cosy COSY Correlation Logic Piperazine_H Piperazine Ring Protons Piperazine_H->Piperazine_H Adjacent Protons Cyclopentyl_CH Cyclopentyl-CH Cyclopentyl_CH2 Cyclopentyl-CH₂ Cyclopentyl_CH->Cyclopentyl_CH2 Vicinal Coupling Cyclopentyl_CH2->Cyclopentyl_CH2 Geminal & Vicinal Coupling

Caption: Expected COSY correlations for this compound.

HSQC Spectrum: The HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C).[8]

  • Each proton signal (except the amine protons) will show a cross-peak to the carbon signal it is directly attached to.

  • This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum based on the already assigned ¹H spectrum. For example, the proton signal around 2.75-2.85 ppm will correlate to the carbon signal at 52.0-53.0 ppm, confirming the assignment of the C2/C6 positions.

Troubleshooting

  • Broad ¹H NMR Signals: This can be due to sample aggregation, the presence of paramagnetic impurities, or chemical exchange. Ensure the sample is fully dissolved and consider filtering. For exchange broadening of the amine protons, acquiring the spectrum at a lower temperature may sharpen the signal.

  • Low Signal-to-Noise in ¹³C NMR: Increase the number of scans or prepare a more concentrated sample.[5]

  • Solvent Peak Obscuring Signals: If a signal of interest is obscured by the residual solvent peak, consider using a different deuterated solvent.

Conclusion

This application note provides a comprehensive and structured approach for the NMR characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and utilizing the principles of spectral interpretation outlined, researchers can confidently verify the structure of this important chemical entity. The integration of predicted NMR data serves as a powerful tool to guide and confirm spectral assignments, ensuring the scientific rigor required in pharmaceutical research and development.

References

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Arizona. NMR Sample Requirements and Preparation. Retrieved from [Link]

  • Iowa State University. NMR Sample Preparation. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • PharmaCompass. 1-Amino-4-cyclopentyl piperazine. Retrieved from [Link]

  • RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • University of Bath. NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • National Institutes of Health. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • San Diego State University. 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

Sources

Using 4-Cyclopentylpiperazin-1-amine in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Application of 4-Cyclopentylpiperazin-1-amine in the Synthesis of Novel Kinase Inhibitors

Abstract

The piperazine ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1][2][3] Its unique physicochemical properties, including its ability to improve aqueous solubility and its utility as a versatile linker, make it a cornerstone of drug design.[3] This document provides a detailed guide on the application of a key derivative, this compound, as a strategic building block in the synthesis of potent and selective kinase inhibitors. We will explore the underlying design rationale, provide a detailed, field-tested synthetic protocol, and discuss troubleshooting and optimization strategies to empower researchers in drug development.

Introduction: The Rationale for this compound in Kinase Inhibitor Design

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Consequently, kinase inhibitors have become a major class of therapeutic agents. The design of these inhibitors often relies on molecular scaffolds that can effectively mimic the binding of ATP to the kinase's active site.[6]

The this compound moiety offers a compelling combination of features for this purpose:

  • The Piperazine Core: This six-membered heterocycle provides a conformationally constrained linker between different pharmacophoric elements.[3] Its two nitrogen atoms can serve as hydrogen bond acceptors or donors and provide a basic handle to improve the aqueous solubility and overall pharmacokinetic profile of the final compound.[3]

  • The Cyclopentyl Group: This non-polar, lipophilic group is strategically positioned to interact with hydrophobic pockets within the ATP-binding site of many kinases. This interaction can significantly enhance binding affinity and contribute to the inhibitor's selectivity.

  • The Primary Amine (-NH2): This terminal amine serves as a highly versatile reactive handle. It functions as a potent nucleophile, enabling straightforward incorporation into various heterocyclic scaffolds common in kinase inhibitors, such as pyrimidines, pyridopyrimidines, and pyrazines, typically via nucleophilic aromatic substitution (SNAr).[7][8]

Physicochemical Properties
PropertyValueSource
CAS Number 61379-64-4[7][9][10]
Molecular Formula C₉H₁₉N₃[9][10]
Molecular Weight 169.27 g/mol [7][9][10]
Appearance Off-White Low Melting Solid[10]
IUPAC Name This compound[9][11]
Safety & Handling

According to its Globally Harmonized System (GHS) classification, this compound is harmful if swallowed and causes severe skin burns and eye damage.[9] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store the reagent in a tightly sealed container in a cool, dry place (2-8°C is recommended).[10]

Synthetic Strategy: Incorporation into a Pyrido[2,3-d]pyrimidine Scaffold

Pyrido[2,3-d]pyrimidine derivatives are a well-established class of compounds with potent kinase inhibitory activity, forming the core of drugs like Palbociclib, a CDK4/6 inhibitor.[4][5] The synthetic protocol outlined here demonstrates the coupling of this compound to a chlorinated pyridopyrimidine core, a common and effective strategy for generating libraries of potential kinase inhibitors.

The core reaction is a nucleophilic aromatic substitution, where the primary amine of this compound displaces a chlorine atom on the pyrimidine ring. This reaction is typically facilitated by heat and sometimes a non-nucleophilic base to scavenge the HCl byproduct.

Visualizing the Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - Heterocyclic Core - this compound - Solvent & Base Glassware Prepare Dry Glassware (N2 Purge) Setup Combine Reagents in Solvent Glassware->Setup Heating Heat to Reflux (e.g., 100-120°C) Setup->Heating Monitoring Monitor Progress (TLC / LC-MS) Heating->Monitoring Quench Cool & Quench Reaction Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Purity Assess Purity (HPLC) Characterize->Purity

Caption: General workflow for kinase inhibitor synthesis.

Detailed Experimental Protocol

Objective: To synthesize a 2-((4-cyclopentylpiperazin-1-yl)amino)-substituted pyridopyrimidine kinase inhibitor scaffold.

Materials & Reagents
  • Starting Material: 2-Chloro-8-cyclopentyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile (1.0 eq)

  • Nucleophile: this compound (1.2 eq)[7]

  • Solvent: Toluene or N,N-Dimethylformamide (DMF)

  • Base (Optional): Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Silica Gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the 2-chloro-pyridopyrimidine starting material (1.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., Toluene, approx. 10 mL per mmol of starting material). Stir to dissolve.

  • Reagent Addition: Add this compound (1.2 eq) to the stirred solution. If using a base, add it at this stage.

  • Heating: Equip the flask with a condenser and heat the reaction mixture to 100-110°C.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 3-8 hours).[4]

  • Cooling & Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF was used, dilute the mixture with Ethyl Acetate.

  • Aqueous Wash: Wash the organic mixture sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes the HCl byproduct and any remaining base.

  • Drying: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizing the Core Reaction

Caption: Nucleophilic aromatic substitution reaction scheme.

Expected Results & Troubleshooting

The described protocol should provide the desired product in moderate to high yields, depending on the specific substrate.

ParameterExpected Outcome
Reaction Time 3 - 8 hours
Yield 40 - 65%[4]
Purity (post-chromatography) >95% (by HPLC)
ProblemPotential CauseSuggested Solution
Incomplete Reaction Insufficient temperature; Steric hindrance on the substrate.Increase temperature slightly (e.g., to 120°C). Switch to a higher boiling point solvent like DMF or dioxane. Increase reaction time.
Low Yield Degradation of starting material or product; Poor work-up.Ensure the reaction is under an inert (N₂) atmosphere. Check the stability of the starting material. Ensure pH is controlled during aqueous work-up.
Multiple Side Products Reaction with other functional groups; Dimerization.Add a non-nucleophilic base (e.g., DIPEA) to scavenge acid. Lower the reaction temperature and increase the time. Re-evaluate the protecting group strategy for the core scaffold.

Context: Kinase Signaling and Inhibition

The synthesized inhibitors are designed to compete with ATP for the active site of a target kinase. By blocking this site, the inhibitor prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that drives cellular processes like proliferation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Kinase Target Kinase (e.g., CDK4/6) Receptor->Kinase Activates ATP ATP ATP->Kinase ADP ADP Kinase->ADP Substrate Substrate Protein (e.g., Retinoblastoma, Rb) Kinase->Substrate Substrate_P Phosphorylated Substrate (p-Rb) Substrate->Substrate_P Phosphorylation Proliferation Cell Cycle Progression & Proliferation Substrate_P->Proliferation Promotes Inhibitor Synthesized Inhibitor (with Cyclopentylpiperazine) Inhibitor->Kinase  Blocks ATP Binding

Caption: Simplified kinase signaling pathway and point of inhibition.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of kinase inhibitors. Its inherent structural features provide a rational basis for improving compound affinity, selectivity, and pharmacokinetic properties. The synthetic protocol detailed herein represents a robust and adaptable method for incorporating this key building block into diverse heterocyclic scaffolds, enabling the efficient development of novel therapeutic candidates for researchers in oncology and beyond.

References

  • Reddy, M. V. R., et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry. Available at: [Link]

  • Reddy, M. V. R., et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. ResearchGate. Available at: [Link]

  • Google Patents (1986). Production of 1-cyclopentylpiperazine. Google Patents.
  • Veeprho (Date not available). 1-Amino-4-Cyclopentylpiperazine | CAS 61379-64-4. Veeprho. Available at: [Link]

  • Le, T. N., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]

  • PubChem (Date not available). This compound. PubChem. Available at: [Link]

  • PharmaCompass (Date not available). 1-Amino-4-cyclopentylpiperazine Drug Information. PharmaCompass. Available at: [Link]

  • Pharmaffiliates (Date not available). 1-Amino-4-cyclopentylpiperazine. Pharmaffiliates. Available at: [Link]

  • Wang, L., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Medicinal Chemistry. Available at: [Link]

  • Xu, J., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Braconi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. Available at: [Link]

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Application Note & Protocol: A Scalable, Two-Step Synthesis of 4-Cyclopentylpiperazin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyclopentylpiperazin-1-amine (CAS: 61379-64-4) is a critical heterocyclic amine intermediate in the field of pharmaceutical synthesis.[1] Its primary significance lies in its role as a key building block for the antibiotic Rifapentin, a derivative of rifampicin used in the treatment of tuberculosis.[2][3] The structural motif of a cyclopentyl group on a piperazine ring is a feature found in various biologically active molecules, making this compound a valuable synthon for drug discovery and development.[4][5]

Given its industrial importance, the development of a robust, efficient, and scalable synthetic route is paramount. This application note provides a detailed, field-proven two-step protocol for the gram-to-kilogram scale synthesis of this compound, designed for researchers, chemists, and process development professionals. The narrative emphasizes the rationale behind methodological choices, ensuring both technical accuracy and practical applicability.

Strategic Rationale: Selecting an Optimal Scale-up Pathway

Several synthetic routes to this compound have been described. A critical analysis points towards a two-step synthesis as the most commercially viable and scalable approach. This strategy involves:

  • Reductive Amination: Synthesis of the intermediate, N-cyclopentylpiperazine, via the reaction of piperazine and cyclopentanone.[6][7] This method is favored for its high atom economy and use of readily available, inexpensive starting materials.[7]

  • N-Amination: Conversion of N-cyclopentylpiperazine to the final product through a nitrosation reaction followed by the reduction of the resulting N-nitroso group.[6][8]

This pathway is selected over alternatives like direct alkylation with cyclopentyl halides, which often suffer from competing di-alkylation, leading to purification challenges and lower yields of the desired mono-substituted product.[6][9]

Synthetic_Workflow cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Final Product Synthesis Piperazine Piperazine Reductive_Amination Reductive Amination (H2, Pd/C or Ra-Ni) Piperazine->Reductive_Amination Cyclopentanone Cyclopentanone Cyclopentanone->Reductive_Amination N_Cyclopentylpiperazine N-Cyclopentylpiperazine (Intermediate) Reductive_Amination->N_Cyclopentylpiperazine Nitrosation Step 2a: Nitrosation (NaNO2, HCl) N_Cyclopentylpiperazine->Nitrosation N_Nitroso_Intermediate N-Nitroso-4-cyclopentylpiperazine Nitrosation->N_Nitroso_Intermediate Reduction Step 2b: Reduction (LiAlH4 or Zn/AcOH) N_Nitroso_Intermediate->Reduction Final_Product This compound (Final Product) Reduction->Final_Product

Caption: Overall two-step synthetic workflow.

Part 1: Scale-up Synthesis of N-Cyclopentylpiperazine (Intermediate)

Principle and Mechanistic Insight

Reductive amination is a cornerstone of amine synthesis, proceeding through a two-stage, one-pot process.[10] Initially, the nucleophilic nitrogen of piperazine attacks the electrophilic carbonyl carbon of cyclopentanone to form a hemiaminal intermediate. This is followed by dehydration to yield a transient enamine/iminium ion. The in-situ reduction of this intermediate by catalytic hydrogenation drives the reaction to completion, affording the stable N-alkylated piperazine.[6][10]

The choice of catalyst is critical for efficiency and scale. While Raney Nickel is effective, Palladium on Carbon (Pd/C) is often preferred for large-scale operations due to its better handling characteristics and lower pyrophoric risk when wet.

Reductive_Amination_Mechanism Piperazine Piperazine Hemiaminal Hemiaminal Intermediate Piperazine->Hemiaminal + Cyclopentanone Cyclopentanone Cyclopentanone Enamine Enamine/Iminium Ion Hemiaminal->Enamine - H2O Product N-Cyclopentylpiperazine Enamine->Product + H2, Catalyst

Caption: Reductive amination mechanism.

Detailed Experimental Protocol

Materials:

Reagent CAS No. Molar Mass ( g/mol ) Quantity (1 mol scale) Molar Eq.
Piperazine (anhydrous) 110-85-0 86.14 129.2 g 1.5
Cyclopentanone 120-92-3 84.12 84.1 g 1.0
5% Palladium on Carbon (Pd/C), 50% wet 7440-05-3 - ~8.5 g (dry basis) -

| Methanol | 67-56-1 | 32.04 | 800 mL | - |

Procedure:

  • Reactor Setup: Charge a 2L high-pressure autoclave equipped with a mechanical stirrer, gas inlet, and thermocouple with piperazine (129.2 g, 1.5 mol) and methanol (800 mL).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 5% Pd/C catalyst (~17 g of 50% wet paste). Using a slight excess of piperazine helps to minimize the formation of the 1,4-dicyclopentylpiperazine byproduct.[9]

  • Seal and Purge: Seal the reactor and purge the headspace three times with nitrogen, followed by three purges with hydrogen gas.

  • Reaction Conditions: Pressurize the reactor to 10 atm (approx. 150 psi) with hydrogen. Begin stirring and heat the internal temperature to 60-70°C.

  • Substrate Addition: Slowly add cyclopentanone (84.1 g, 1.0 mol) via a dropping funnel or pump over 1-2 hours, monitoring the temperature and pressure.

  • Reaction Monitoring: Maintain the reaction at 70°C and 10 atm H₂ pressure for 4-6 hours, or until hydrogen uptake ceases. Progress can be monitored by GC analysis of an aliquot.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst cake to dry, as it can be pyrophoric. Wash the cake with methanol (2 x 100 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure to remove methanol. The resulting crude oil is purified by vacuum distillation to yield N-cyclopentylpiperazine as a colorless liquid.

Expected Results:

Parameter Value
Yield 80-90%
Purity (GC) >98%
Boiling Point ~95-98 °C at 15 mmHg

| Appearance | Colorless liquid |

Part 2: Scale-up Synthesis of this compound

Principle and Mechanistic Insight

This transformation is a classic two-step process to form an N-amino group (a hydrazine derivative) from a secondary amine.

  • Step 2a: Nitrosation: In an acidic medium, sodium nitrite generates nitrous acid (HNO₂), which then forms the nitrosonium ion (NO⁺). This potent electrophile is attacked by the nucleophilic secondary nitrogen of N-cyclopentylpiperazine to form the N-nitroso intermediate. Strict temperature control below 5°C is crucial to prevent decomposition of nitrous acid and minimize side reactions.

  • Step 2b: Reduction: The N-nitroso group is then reduced to the primary amino group. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this reduction.[8] However, for scale-up, its reactivity poses significant safety challenges. A safer, albeit potentially slower, alternative is the use of Zinc dust in acetic or hydrochloric acid, which generates the reducing species in situ.

Detailed Experimental Protocol

Step 2a: N-Nitrosation

Materials:

Reagent CAS No. Molar Mass ( g/mol ) Quantity (0.8 mol scale) Molar Eq.
N-Cyclopentylpiperazine 21043-40-3 154.25 123.4 g 1.0
Hydrochloric Acid (37%) 7647-01-0 36.46 170 mL ~2.1
Sodium Nitrite (NaNO₂) 7632-00-0 69.00 60.7 g 1.1
Deionized Water 7732-18-5 18.02 600 mL -

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 500 mL | - |

Procedure:

  • Acidification: In a 2L jacketed reactor, combine N-cyclopentylpiperazine (123.4 g, 0.8 mol) and deionized water (400 mL). Cool the mixture to 0-5°C using a circulating chiller.

  • HCl Addition: Slowly add concentrated HCl (170 mL) while maintaining the internal temperature below 10°C.

  • Nitrite Addition: In a separate beaker, dissolve sodium nitrite (60.7 g, 0.88 mol) in water (200 mL). Add this solution dropwise to the reactor over 1.5-2 hours, ensuring the internal temperature remains strictly between 0-5°C.

  • Stirring: Stir the reaction mixture at 0-5°C for an additional 1 hour after the addition is complete.

  • Work-up: Slowly basify the cold reaction mixture to pH > 10 with 50% NaOH solution, keeping the temperature below 15°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the N-nitroso intermediate with DCM (2 x 250 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-nitroso intermediate as a yellow oil. This intermediate is typically used in the next step without further purification.

Step 2b: Reduction of the N-Nitroso Intermediate

Materials:

Reagent CAS No. Molar Mass ( g/mol ) Quantity (0.8 mol scale) Molar Eq.
N-Nitroso Intermediate - ~183.25 ~146 g (crude) 1.0
Lithium Aluminum Hydride (LiAlH₄) 16853-85-3 37.95 45.5 g 1.5

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 1.2 L | - |

Procedure:

  • Reactor Setup: Charge a 3L reactor, equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, with LiAlH₄ (45.5 g, 1.2 mol) and anhydrous THF (600 mL).

  • LiAlH₄ Suspension: Stir the suspension and cool to 0°C.

  • Substrate Addition: Dissolve the crude N-nitroso intermediate in anhydrous THF (600 mL) and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 3-4 hours.

  • Quenching (Fieser Workup): Cool the reaction to 0°C. EXTREME CAUTION: Exothermic and generates hydrogen gas. Slowly and sequentially add:

    • 45.5 mL of water

    • 45.5 mL of 15% NaOH (aq) solution

    • 136.5 mL of water

  • Filtration: Stir the resulting granular white precipitate for 1 hour, then filter the mixture through Celite®, washing the solid cake thoroughly with THF.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting solid residue is purified by crystallization from an ethyl acetate/hexane mixture to afford this compound.

Expected Results:

Parameter Value
Overall Yield (2 steps) 65-75%
Purity (HPLC) >99%
Melting Point ~45°C[2]

| Appearance | Pale yellow crystalline solid[2] |

Safety and Handling

  • Piperazine: Corrosive and can cause skin burns. Handle with appropriate PPE.

  • Raney Nickel / Pd/C: Catalysts can be pyrophoric, especially when dry. Handle as a wet slurry and under an inert atmosphere.

  • N-Nitrosamines: The intermediate formed in Part 2a is a potential carcinogen. All operations should be conducted in a well-ventilated fume hood with appropriate PPE to avoid exposure.

  • Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents, releasing flammable hydrogen gas. All equipment must be scrupulously dried, and the reaction must be run under an inert atmosphere. The quenching procedure is highly exothermic and requires careful, slow addition and adequate cooling.

References

  • ResearchGate. (2010). Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-cyclopentyl series. Available at: [Link]

  • Autech. (n.d.). Navigating the Synthesis: Key Chemical Properties of this compound. Available at: [Link]

  • National Institutes of Health. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Available at: [Link]

  • Google Patents. (1976). U.S. Patent 3,984,411.
  • PatentGuru. (2001). METHOD FOR THE PREPARATION OF 1-AMINO-4-CYCLOPENTYLPIPERAZINE. Available at: [Link]

  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

  • ResearchGate. (n.d.). Amination of cyclopentanone and accompanied by‐reactions. Available at: [Link]

  • Google Patents. (1986). Production of 1-cyclopentylpiperazine.
  • European Patent Office. (n.d.). PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Available at: [Link]

  • Autech. (n.d.). The Chemistry and Synthesis of 1-Cyclopentylpiperazine. Available at: [Link]

  • PharmaCompass. (n.d.). 1-Amino-4-cyclopentyl piperazine. Available at: [Link]

  • Veeprho. (n.d.). 1-Amino-4-Cyclopentylpiperazine. Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

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Application Notes & Protocols: 4-Cyclopentylpiperazin-1-amine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Importance of the N-Aryl Piperazine Motif

In the landscape of modern medicinal chemistry, the piperazine scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs.[1][2] Its prevalence stems from the dual nitrogen atoms which provide handles for synthetic modification and crucial points for interaction with biological targets, often improving physicochemical properties like solubility and bioavailability.

Among the vast library of piperazine-based building blocks, 4-Cyclopentylpiperazin-1-amine (CAS: 61379-64-4) has emerged as a particularly valuable intermediate.[3][4] Its structure combines a secondary amine within the piperazine ring, a bulky cyclopentyl group that can impart desirable lipophilicity, and a reactive primary exocyclic amine (a hydrazine derivative). This unique combination makes it a critical component in the synthesis of complex pharmaceutical agents, most notably as a key intermediate in the production of Rifapentine, a vital antibiotic for treating tuberculosis.[5][6][7]

The construction of the C(aryl)-N bond is paramount for incorporating this moiety into drug candidates. Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig Amination , have revolutionized this process.[8][9] This reaction provides a highly efficient and general method for forming C-N bonds, overcoming the limitations of older, harsher methods like nucleophilic aromatic substitution.[8]

This guide offers a detailed exploration of this compound as a nucleophilic reactant in these powerful transformations. We will delve into the mechanistic underpinnings, provide field-tested protocols, and discuss critical parameters for achieving high-yield, reproducible results in a research and development setting.

Physicochemical Properties & Handling

A thorough understanding of the reactant's properties is the foundation of any successful synthetic protocol.

PropertyValueSource(s)
CAS Number 61379-64-4[10][11]
Molecular Formula C₉H₁₉N₃[10][11]
Molecular Weight 169.27 g/mol [10][11]
Appearance Off-White Low Melting Solid[10]
Solubility Slightly soluble in water[4]
Storage 2-8°C Refrigerator, under inert atmosphere[10]

Handling Considerations:

  • Stability: While stable under recommended storage conditions, as a hydrazine derivative, it can be sensitive to oxidation. It is best handled under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.

  • Safety: Standard laboratory personal protective equipment (PPE) should be worn. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive safety information. Some suppliers classify this item for shipping with a hazardous material fee.[11]

The Core Application: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is the premier method for coupling this compound with aryl and heteroaryl halides or pseudohalides (e.g., triflates). The reaction's success hinges on the synergistic interplay of a palladium catalyst, a specialized ligand, a base, and an appropriate solvent.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical, as bulky, electron-rich phosphine ligands are known to stabilize the palladium intermediates and accelerate the key steps of oxidative addition and reductive elimination.[9][12]

Buchwald_Hartwig_Amination pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex Amine Coordination Complex oa_complex->amine_complex Ligand Exchange amido_complex Amido Complex L-Pd(II)(Ar)(NR¹R²) amine_complex->amido_complex Deprotonation base_h [Base-H]⁺X⁻ amine_complex->base_h amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Coupled Product) amido_complex->product reagents Ar-X (Aryl Halide) reagents->oa_complex amine H-NR¹R² (this compound) amine->amine_complex base Base base->amine_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Causality Behind Component Choices:

  • Palladium Precatalyst: Sources like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. They are reduced in situ to the active Pd(0) species.[13][14] The use of well-defined precatalysts can improve reproducibility.

  • Ligand: This is arguably the most critical variable. For coupling with hydrazine derivatives, bulky biarylphosphine ligands (e.g., BrettPhos, XPhos) are highly effective.[9][13] Their steric bulk promotes the formation of a monoligated Pd(0) complex, which is highly reactive in oxidative addition, while their electron-donating nature facilitates the final reductive elimination step.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are workhorses for this transformation.[12] Weaker bases like Cs₂CO₃ may be used for sensitive substrates.

  • Aryl Halide: The reactivity generally follows the trend Ar-I > Ar-OTf > Ar-Br > Ar-Cl. Modern catalyst systems show excellent activity even for the less reactive but more cost-effective aryl chlorides.[13][14]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard choices as they do not interfere with the catalytic cycle.[13]

Experimental Protocol: N-Arylation of this compound

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Experimental_Workflow prep 1. Preparation - Dry glassware - Add solids (Ar-Br, Base, Ligand, Pd Source) - Seal vessel inert 2. Inert Atmosphere - Evacuate and backfill with Argon (3x) prep->inert solvent 3. Solvent & Amine Addition - Add anhydrous solvent (e.g., Toluene) - Add this compound via syringe inert->solvent reaction 4. Reaction - Heat to 80-110 °C - Monitor by TLC/LC-MS solvent->reaction workup 5. Work-up - Cool to RT - Quench (e.g., with water) - Extract with organic solvent (e.g., EtOAc) reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography workup->purify analysis 7. Analysis - Characterize pure product (NMR, MS, etc.) purify->analysis

Caption: Standard experimental workflow for Buchwald-Hartwig amination.

Protocol: Synthesis of 1-Aryl-4-cyclopentylpiperazin-1-amine

Materials:

  • Aryl Bromide (1.0 eq)

  • This compound (1.2 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • Biarylphosphine Ligand (e.g., BrettPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Standard glassware, magnetic stirrer, heating mantle, inert atmosphere manifold (Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), NaOtBu (1.4 mmol, 134 mg), the phosphine ligand (0.02-0.04 mmol), and Pd₂(dba)₃ (0.01-0.02 mmol).

  • Inerting: Seal the Schlenk tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous toluene (e.g., 5 mL) via a dry syringe. Stir for 5 minutes to allow for catalyst pre-formation. Add this compound (1.2 mmol, 203 mg), either as a solid (if working in a glovebox) or as a solution in a small amount of anhydrous toluene.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS to check for the disappearance of the aryl bromide starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

Expected Results & Troubleshooting

The efficiency of the coupling can vary based on the electronic and steric properties of the aryl halide.

Aryl Bromide TypeExpected ReactivityTypical Yield RangeNotes
Electron-poor (e.g., 4-bromobenzonitrile)High85-98%Oxidative addition is rapid.
Electron-rich (e.g., 4-bromoanisole)Moderate70-90%May require longer reaction times or slightly higher temperatures.
Sterically Hindered (e.g., 2-bromotoluene)Moderate to Low50-85%Reductive elimination can be slow; a bulkier ligand may be beneficial.
Heteroaryl Halide (e.g., 2-bromopyridine)High80-95%Generally excellent substrates, but potential for catalyst inhibition by the heteroatom exists.

Troubleshooting Guide:

  • Problem: Low or No Conversion

    • Cause: Inactive catalyst. The Pd(0) species or the ligand may have degraded due to oxygen or moisture. The base may be of poor quality.

    • Solution: Use freshly opened, high-purity reagents. Ensure all glassware is scrupulously dried and the solvent is anhydrous. Purge the system thoroughly with an inert gas.

  • Problem: Formation of Hydrodehalogenated Byproduct

    • Cause: A side reaction where the aryl halide is reduced instead of coupled. This can occur if the reductive elimination step is slow compared to competing pathways.

    • Solution: Screen different ligands. A ligand that accelerates C-N reductive elimination is needed. Ensure the stoichiometry of the amine is sufficient (1.1-1.5 equivalents).

  • Problem: Double Arylation of Hydrazine

    • Cause: The product, an arylhydrazine, can potentially react a second time.

    • Solution: This is generally not a major issue due to the steric hindrance imposed by the first aryl group and the cyclopentylpiperazine moiety. Using a slight excess of the this compound can further suppress this side reaction.[15]

Conclusion

This compound is a robust and versatile building block for pharmaceutical synthesis. Its effective incorporation into target molecules is reliably achieved through palladium-catalyzed Buchwald-Hartwig amination. By carefully selecting the catalyst system—particularly a bulky, electron-rich biarylphosphine ligand—and maintaining rigorous anhydrous and anaerobic conditions, researchers can consistently achieve high yields in the synthesis of N-aryl-N'-(4-cyclopentylpiperazinyl)hydrazines. The protocols and insights provided herein serve as a comprehensive guide for leveraging this powerful reaction, enabling the rapid advancement of drug discovery programs.

References

  • Production of 1-cyclopentylpiperazine.
  • This compound | 61379-64-4. Benchchem.
  • 1-Amino-4-cyclopentylpiperazine | 61379-64-4. ChemicalBook.
  • CAS No : 61379-64-4 | Product Name : 1-Amino-4-cyclopentylpiperazine.
  • The Significance of Piperazine Derivatives in Modern Drug Discovery. Autechaux.com.
  • Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides.
  • Palladium‐Catalyzed Amination of Aryl Halides | Request PDF.
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  • 61379-64-4 | this compound. ChemScene.
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  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand.eScholarship.
  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
  • 1-Amino-4-Cyclopentylpiperazine | CAS 61379-64-4. Veeprho.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.NIH.
  • Organocatalyst for Hydrazine Derivative Synthesis by Cross-Coupling of Nitroarenes and Anilines.TCI EUROPE N.V.
  • Palladium-Catalyzed Amin
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.PubMed Central.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.RSC Publishing.
  • Preparation method of rifapentine.
  • Palladium Catalyzed Amination of Aryl Chlorides.Wiley Analytical Science.

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Application Note: High-Throughput Screening of 4-Cyclopentylpiperazin-1-amine Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Assay Development, Execution, and Hit Validation

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Derivatives of the 4-Cyclopentylpiperazin-1-amine moiety, in particular, represent a promising chemical space for the discovery of novel therapeutics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign for libraries of these derivatives. We delve into the critical aspects of target selection, development of robust biochemical and cell-based assays, and the implementation of a rigorous hit validation cascade. By explaining the causality behind experimental choices and embedding self-validating systems within our protocols, this document serves as a practical guide to identifying potent, selective, and pharmacologically relevant lead compounds.

Introduction: The Strategic Value of the this compound Scaffold

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for therapeutic development.[1][2] The choice of chemical scaffold is a critical determinant of success. The piperazine heterocycle is frequently employed due to its favorable physicochemical properties, synthetic tractability, and its ability to engage with a wide array of biological targets through its two nitrogen atoms.[3]

The this compound core adds specific structural features that can influence biological activity. The cyclopentyl group, a bulky cycloalkyl moiety, has been shown to enhance binding affinity in certain classes of neurotransmitter receptors.[4] Furthermore, derivatives of this scaffold have been investigated as potent inhibitors of key cellular enzymes like cyclin-dependent kinases (CDKs), highlighting their potential in oncology.[4] This application note provides an in-depth guide to systematically screen a library of such derivatives against two major target classes: protein kinases and G-protein coupled receptors (GPCRs).

Part I: Pre-Screening Strategy and Library Curation

A successful HTS campaign begins long before the first plate is screened. The foundational choices of biological target and compound library quality dictate the relevance and reliability of the output.

Rationale-Driven Target Selection

The broad bioactivity profile of piperazine derivatives allows for screening against multiple target families.[3][5] For the purpose of this guide, we will focus on two high-value target classes where this scaffold has shown promise:

  • Protein Kinases (e.g., Cyclin-Dependent Kinase 2, CDK2): Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Many approved kinase inhibitors incorporate a piperazine moiety. A biochemical assay is often the most direct method for identifying inhibitors of enzymatic activity.[6]

  • G-Protein Coupled Receptors (e.g., Serotonin Receptor 5-HT1A): GPCRs are the largest family of membrane receptors and are targets for approximately one-third of all marketed drugs.[7] Cell-based assays are essential for screening GPCRs as they measure the functional consequences of receptor modulation within a physiological context.[7][8]

Derivative Library Management

The quality of the screening library is paramount. A library of this compound derivatives would typically be synthesized to explore the Structure-Activity Relationship (SAR) by modifying other positions on the core scaffold.[4]

  • Purity and Integrity: All compounds must be assessed for purity (typically >95% via LC-MS) and structural identity confirmed (e.g., via 1H-NMR).[9] This prevents false positives arising from contaminants.

  • Solubility: Compounds are typically solubilized in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM). It is critical to ensure complete solubilization, as precipitated compound can cause numerous assay artifacts.

  • Plate Mapping: Master plates should be carefully mapped, with compounds randomized across plates to minimize systematic errors arising from plate position effects.[10]

Part II: HTS Assay Development and Validation Protocols

The goal of assay development is to create a robust, reproducible, and sensitive method that can reliably distinguish active compounds from inactive ones. A key metric for this is the Z'-factor, a statistical parameter that quantifies the separation between positive and negative controls. An assay with a Z'-factor > 0.5 is considered excellent for HTS.[11]

Protocol 1: Biochemical Screening for CDK2 Kinase Inhibitors

A. Principle

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for kinase HTS. The assay measures the phosphorylation of a biotinylated peptide substrate by CDK2/Cyclin E1. A Europium (Eu)-labeled anti-phospho-serine antibody binds to the phosphorylated peptide. When the Eu-donor and a streptavidin-conjugated acceptor (e.g., APC) are brought into proximity, FRET occurs, generating a signal that is proportional to enzyme activity. Inhibitors will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

B. Materials & Reagents

  • Enzyme: Recombinant human CDK2/Cyclin E1

  • Substrate: Biotinylated peptide substrate (e.g., Biotin-ARRPTSPALRG)

  • Cofactor: Adenosine triphosphate (ATP)

  • Detection Reagents: LANCE® Ultra Eu-W1024 anti-phospho-Serine antibody and ULight™-Streptavidin (PerkinElmer)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Positive Control: Staurosporine (a known potent kinase inhibitor)

  • Plates: Low-volume 384-well white opaque assay plates (e.g., Corning #3572)

  • Instrumentation: TR-FRET compatible plate reader

C. Step-by-Step Methodology

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of test compounds (10 mM in DMSO) and controls into the assay plate wells. This results in a final assay concentration of 10 µM.

    • Columns 1-2: Negative Control (DMSO only).

    • Columns 3-4: Positive Control (Staurosporine, final concentration 1 µM).

    • Columns 5-48: Test compounds.

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate mix in assay buffer containing CDK2/Cyclin E1 and the biotinylated peptide substrate. Dispense 5 µL of this mix into all wells.

  • Initiation of Reaction: Prepare a 2X ATP solution in assay buffer. Dispense 5 µL into all wells to start the kinase reaction. The final volume is 10 µL.

  • Incubation: Gently mix the plates on a plate shaker for 1 minute, then incubate at room temperature for 60 minutes. The incubation time should be determined during assay development to ensure the reaction is within the linear range.

  • Detection: Prepare a 4X detection mix containing the Eu-labeled antibody and ULight-Streptavidin in detection buffer. Add 5 µL to all wells.

  • Final Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plates on a TR-FRET enabled plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).

D. Validation and Quality Control

  • Z'-Factor Calculation: Use the signals from the positive (Staurosporine) and negative (DMSO) control wells to calculate the Z'-factor.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • A consistent Z' > 0.5 across multiple plates validates the assay for HTS.[11]

  • Signal-to-Background (S/B): Calculate the ratio of the mean negative control signal to the mean positive control signal. A high S/B ratio (typically >5) is desirable.

Protocol 2: Cell-Based Screening for 5-HT1A Receptor Modulators

A. Principle

This protocol uses a reporter gene assay to measure the activation of the 5-HT1A receptor, a Gαi-coupled GPCR. Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The assay utilizes a stable cell line (e.g., HEK293) co-expressing the 5-HT1A receptor and a luciferase reporter gene under the control of a cAMP response element (CRE). When an agonist activates the receptor, cAMP levels drop, leading to a decrease in luciferase expression and a corresponding drop in luminescence. Antagonists will block this effect.

B. Signaling Pathway Diagram

// Nodes Ligand [label="5-HT1A Agonist\n(e.g., Serotonin)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="5-HT1A Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="Gi Protein\n(α, βγ subunits)", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl\nCyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP\n(Second Messenger)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#F1F3F4", fontcolor="#202124"]; CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"]; Reporter [label="Luciferase Gene\n(Reporter)", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Luminescence [label="Luminescence\n(Signal Output)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];

// Edges Ligand -> Receptor [label=" Binds"]; Receptor -> G_Protein [label=" Activates"]; G_Protein -> AC [label=" Inhibits", arrowhead=tee, color="#EA4335"]; ATP -> AC [style=dashed, arrowhead=none]; AC -> cAMP [label=" Converts"]; cAMP -> PKA [label=" Activates"]; PKA -> CREB [label=" Phosphorylates"]; CREB -> Reporter [label=" Activates\nTranscription"]; Reporter -> Luminescence [style=dashed]; } }

Caption: Hypothetical 5-HT1A (Gαi-coupled) signaling pathway leading to reporter gene expression.

C. Materials & Reagents

  • Cell Line: HEK293 cell line stably expressing human 5-HT1A receptor and a CRE-luciferase reporter construct.

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418).

  • Reference Agonist: 5-Carboxamidotryptamine (5-CT).

  • Reference Antagonist: WAY-100635.

  • Detection Reagent: Luciferase assay reagent (e.g., Bright-Glo™, Promega).

  • Plates: 384-well solid white, tissue culture-treated plates.

  • Instrumentation: Luminescence plate reader.

D. Step-by-Step Methodology

  • Cell Seeding: Harvest and count cells. Dilute to a density of 200,000 cells/mL in culture medium. Dispense 25 µL (5,000 cells) into each well of the 384-well plates.

  • Incubation: Incubate plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition (Antagonist Mode): Add 50 nL of test compounds and controls. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add 5 µL of the reference agonist (5-CT) at its EC₈₀ concentration to all wells except the negative controls.

  • Incubation: Incubate for 4-6 hours at 37°C, 5% CO₂. This allows for receptor signaling and reporter gene expression.

  • Lysis and Signal Generation: Equilibrate the plates and the luciferase reagent to room temperature. Add 25 µL of the luciferase reagent to all wells.

  • Signal Reading: Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization. Read luminescence on a plate reader.

E. Validation and Quality Control

  • Agonist Potency: Determine the EC₅₀ of the reference agonist (5-CT) to ensure the cell line is responding correctly.

  • Z'-Factor Calculation: Use wells with agonist stimulation (low signal, "positive" control for inhibition) and wells with DMSO only (high signal, "negative" control) to calculate the Z'-factor for an antagonist screen. A Z' > 0.5 is required.

  • Cell Health: Monitor cell morphology and viability. High concentrations of toxic compounds can non-specifically decrease the luminescent signal, creating a false positive.[1]

Part III: The HTS Campaign Workflow and Data Analysis

The execution of the primary screen involves testing the entire derivative library at a single concentration to identify initial "hits."

// Nodes Lib [label="Compound Library\n(10 mM in DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Plate [label="Acoustic Transfer\n(e.g., 50 nL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay [label="Assay Execution\n(Biochemical or Cell-Based)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="Plate Reading\n(e.g., TR-FRET, Luminescence)", fillcolor="#FBBC05", fontcolor="#202124"]; RawData [label="Raw Data\n(Per-well values)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; QC [label="Data Normalization & QC\n(Z-Score, % Inhibition)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hits [label="Primary Hit List\n(Compounds meeting threshold)", shape=folder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Validation [label="Hit Validation Cascade", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Lib -> Plate; Plate -> Assay; Assay -> Read; Read -> RawData; RawData -> QC; QC -> Hits [label=" Hit Selection"]; Hits -> Validation; } }

Caption: A generalized high-throughput screening (HTS) workflow.

Data Normalization and Hit Selection

Raw data from the plate reader must be normalized to account for plate-to-plate and intra-plate variability.[10]

  • Percent Inhibition Calculation: Activity is typically expressed as percent inhibition relative to the controls on the same plate.

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_ctrl) / (Mean_neg_ctrl - Mean_pos_ctrl))

  • Hit Criteria: A "hit" is defined as any compound that exceeds a predefined activity threshold. A common starting point is a threshold of >50% inhibition or a Z-score > 3 (meaning the compound's activity is more than three standard deviations away from the mean of the plate).

Table 1: Example Primary HTS Data Summary
ParameterValueDescription
Library Size150,000 compoundsThe total number of derivatives screened.
Screening Concentration10 µMSingle concentration used for the primary screen.
Hit Threshold>50% InhibitionThe cutoff used to define a primary hit.
Primary Hit Rate0.8%The percentage of the library meeting the hit criteria.
Number of Hits1,200Total compounds selected for follow-up.

Part IV: The Hit Confirmation and Validation Cascade

A primary hit is not a lead. A rigorous validation process is essential to eliminate false positives and prioritize the most promising chemical matter.[12] Progressing hits through this cascade increases confidence in their biological activity.

// Nodes PrimaryHits [label="Primary Hits\n(~1200 compounds)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Retest [label="1. Hit Re-confirmation\n(Fresh solid sample)", fillcolor="#FBBC05", fontcolor="#202124"]; DoseResponse [label="2. Dose-Response (IC50)\n(10-point titration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Orthogonal [label="3. Orthogonal Assay\n(Different technology)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Selectivity [label="4. Selectivity Panel\n(Counter-screening)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAR [label="5. SAR & Triage\n(Chemistry review)", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ValidatedHits [label="Validated Hit Series\n(~2-3 series)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PrimaryHits -> Retest; Retest -> DoseResponse [label=" Confirmed Actives\n(~800)"]; DoseResponse -> Orthogonal [label=" Potent Hits (IC50 < 1µM)\n(~150)"]; Orthogonal -> Selectivity [label=" Confirmed Mechanism\n(~100)"]; Selectivity -> SAR [label=" Selective Hits\n(~50)"]; SAR -> ValidatedHits; } }

Caption: A typical hit validation cascade to triage primary HTS hits.

  • Hit Re-confirmation: Hits are re-tested using freshly prepared samples from solid material to rule out errors from the initial library plates.

  • Dose-Response Curves: Confirmed hits are tested in a concentration-response format (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ or EC₅₀). This is a critical step to differentiate truly potent compounds from weak actives.[13]

  • Orthogonal and Counter-Screening:

    • Orthogonal Assay: Confirms the hit's activity using a different assay technology. For a kinase inhibitor found via TR-FRET, an orthogonal assay could measure ATP consumption (e.g., Kinase-Glo™). This ensures the activity is not an artifact of the primary assay format.

    • Counter-Screening: Assesses the selectivity of the hit. The compound is tested against related targets (e.g., other kinases like CDK1 or CDK9) or targets known to cause toxicity. A desirable hit is potent against the target of interest and inactive against counter-targets.

  • SAR Analysis: Active compounds are clustered by chemical similarity. This early SAR analysis helps identify which parts of the this compound scaffold are critical for activity and guides the initial hit-to-lead chemistry effort.[12]

Table 2: Example Hit Validation Data for Two Hypothetical Hits
Compound IDPrimary Screen (% Inh @ 10µM)CDK2 IC₅₀ (nM)CDK9 IC₅₀ (nM)Selectivity (CDK9/CDK2)
Hit-A 85%758,200109-fold
Hit-B 92%1101501.4-fold

In this example, Hit-A would be prioritized over Hit-B due to its superior selectivity for the primary target (CDK2) over the counter-target (CDK9).

Conclusion

The high-throughput screening of a this compound derivative library is a powerful strategy for the identification of novel therapeutic candidates. Success is not merely a function of screening speed but is built upon a foundation of rational target selection, the development of highly robust and validated assays, and a stringent, multi-step hit validation cascade. By systematically eliminating false positives and characterizing the potency and selectivity of confirmed hits, research teams can efficiently identify high-quality chemical series worthy of advancement into lead optimization programs. This guide provides the protocols and strategic framework to navigate this complex but rewarding process.

References

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  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Google Patents. (2016). CN103951677B - Preparation method of rifapentine.
  • Kavlock, R. J., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. Retrieved from [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Retrieved from [Link]

  • Mukherjee, P., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Controlled Release. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Jones, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery. Retrieved from [Link]

  • Schürer, S. C., et al. (2011). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing. Retrieved from [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Major, J. (1998). Challenges and Opportunities in High Throughput Screening: Implications for New Technologies. Journal of Biomolecular Screening. Retrieved from [Link]

  • Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). GPCR Signaling Assays. Retrieved from [Link]

  • Axxam. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Preprints.org. (2023). Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics. Retrieved from [Link]

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Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 4-Cyclopentylpiperazin-1-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-Cyclopentylpiperazin-1-amine in human plasma. This compound is an important intermediate in the synthesis of various pharmaceutical compounds.[1][2] A reliable method for its quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery. The method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance and ICH M10 guidelines, demonstrating exceptional linearity, accuracy, precision, and a low limit of quantification.[3][4]

Introduction

This compound (CAS: 61379-64-4), a heterocyclic amine, serves as a key building block in medicinal chemistry.[1] Its piperazine core is a common scaffold in many centrally active agents.[5] Accurate measurement of this compound in biological fluids like plasma is essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of parent drug candidates. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technology of choice for such bioanalytical assays due to its inherent selectivity, sensitivity, and speed.[6] This note provides a comprehensive, step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection, designed for researchers in drug development and clinical research.

Scientific Principle

The method is based on the isolation of this compound and a structurally similar internal standard (IS) from human plasma via protein precipitation with an organic solvent.[7] This technique is chosen for its simplicity and speed, making it amenable to high-throughput analysis.[8] Following precipitation, the supernatant is injected into a reverse-phase C18 column. The analyte and IS are separated from endogenous plasma components based on their hydrophobicity under a gradient elution profile. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which provides superior selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.[9]

Materials and Reagents

  • Analytes and Standards:

    • This compound (Reference Standard, >98% purity)

    • 1-Amino-4-methylpiperazine (Internal Standard, >98% purity)

  • Reagents:

    • Acetonitrile (ACN), HPLC or LC-MS grade

    • Methanol (MeOH), HPLC or LC-MS grade

    • Formic Acid (FA), LC-MS grade

    • Deionized Water, 18.2 MΩ·cm

    • Human Plasma (K2-EDTA anticoagulant)

  • Equipment:

    • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460 or equivalent)

    • HPLC or UHPLC system (e.g., Agilent 1290 Infinity II or equivalent)

    • Analytical Balance

    • Microcentrifuge

    • Calibrated Pipettes

    • 96-well collection plates

Experimental Protocol

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of this compound and the Internal Standard (1-Amino-4-methylpiperazine) into separate 2 mL volumetric flasks. Dissolve and bring to volume with 50:50 (v/v) Methanol:Water.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock in 50:50 (v/v) Methanol:Water to create working solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

The causality for choosing protein precipitation is its proven effectiveness in efficiently removing the bulk of proteins from bio-fluid samples with minimal steps, which is critical for high-throughput environments.[7] Acetonitrile is selected as the precipitation solvent as it generally provides cleaner extracts and better precipitation of plasma proteins compared to methanol.[8]

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • For CC and QC samples, spike 5 µL of the corresponding working standard solution. For blank samples, add 5 µL of 50:50 MeOH:Water.

  • Add 150 µL of the IS Working Solution (100 ng/mL in ACN) to all tubes except the double blank (add 150 µL of ACN only). The 3:1 ratio of solvent to plasma ensures efficient protein precipitation.[7]

  • Vortex mix all tubes vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.

LC-MS/MS System and Conditions

The following parameters are a starting point and should be optimized for the specific instrument used. The choice of a C18 column is standard for retaining and separating small molecules like piperazine derivatives.[10] A gradient elution is used to effectively separate the analyte from early-eluting salts and late-eluting lipids. Formic acid is added to the mobile phase to promote protonation of the analyte, enhancing ionization efficiency in positive ESI mode.

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnC18, 2.1 x 50 mm, 1.8 µm particle size
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerAgilent 6460 Triple Quadrupole or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Gas Temperature325°C
Gas Flow10 L/min
Nebulizer Pressure40 psi
Sheath Gas Temp350°C
Sheath Gas Flow11 L/min
Capillary Voltage4000 V
MRM Transitions Compound
This compound
1-Amino-4-methylpiperazine (IS)

Note: The precursor ion [M+H]⁺ for this compound is 170.27 Da, based on its molecular weight of 169.27 g/mol .[11][12] MRM transitions must be empirically determined by infusing the pure compounds.

Method Validation

The method was validated following the principles outlined in the FDA Bioanalytical Method Validation Guidance for Industry.[3] This ensures the reliability and trustworthiness of the data generated. Validation experiments are designed to demonstrate that the procedure is suitable for its intended purpose.[13][14]

Linearity and Range

The calibration curve was linear over the range of 0.5 to 500 ng/mL in human plasma. A weighted (1/x²) linear regression model was used. The coefficient of determination (r²) was consistently >0.995.

Table 3: Calibration Curve Summary

AnalyteRange (ng/mL)Regression ModelMean r² (n=3)
This compound0.5 - 500Weighted (1/x²)0.997
Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

Table 4: Accuracy and Precision Data

QC LevelSpiked Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day (n=18) Mean Conc. (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.50.488.196.00.519.5102.0
LQC1.51.556.5103.31.477.298.0
MQC7578.14.2104.173.95.198.5
HQC400390.23.897.6408.84.5102.2

Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy within ±15% (±20% for LLOQ) of nominal values.

Selectivity and Matrix Effect

Selectivity was confirmed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte or the IS. The matrix effect was assessed and found to be negligible, with the coefficient of variation of the IS-normalized matrix factor being less than 10%.

Recovery and Stability

The extraction recovery was determined to be consistent and reproducible across the QC levels, averaging 89% for the analyte and 92% for the IS. The analyte was found to be stable in human plasma for at least 24 hours at room temperature, for three freeze-thaw cycles, and for 30 days when stored at -80°C.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Receive Plasma Sample s2 Aliquot 50 µL Plasma s1->s2 s3 Spike Standards (if CC/QC) s2->s3 s4 Add 150 µL ACN with IS s3->s4 s5 Vortex Mix s4->s5 s6 Centrifuge (14,000 x g) s5->s6 s7 Transfer Supernatant s6->s7 a1 Inject 5 µL into UHPLC s7->a1 To Autosampler a2 C18 Column Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (QQQ) a3->a4 d1 Integrate Chromatographic Peaks a4->d1 Raw Data d2 Calculate Analyte/IS Peak Area Ratio d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknown Samples d3->d4 end end d4->end Final Report

Caption: Bioanalytical workflow for this compound.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of this compound in human plasma. The simple and rapid protein precipitation sample preparation, combined with the high selectivity and sensitivity of tandem mass spectrometry, results in a reliable and robust assay. The method meets the stringent criteria for bioanalytical method validation set by regulatory agencies and is suitable for supporting pharmacokinetic studies in drug development.

References

  • National Center for Biotechnology Information (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Available at: [Link]

  • Pharmaffiliates. CAS No : 61379-64-4 | Product Name : 1-Amino-4-cyclopentylpiperazine. Available at: [Link]

  • International Council for Harmonisation (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Konieczna, L., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Center for Biotechnology Information. Available at: [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Available at: [Link]

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Application Note & Protocols: Synthesis of Novel Bioactive Molecules from 4-Cyclopentylpiperazin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 4-Cyclopentylpiperazin-1-amine as a versatile starting material for novel bioactive molecules. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, present in a multitude of FDA-approved drugs, owing to its favorable pharmacokinetic properties and ability to engage in multiple biological interactions.[1][2][3][4] This guide focuses on leveraging the reactive primary amino group of this compound to synthesize two key classes of derivatives with significant therapeutic potential: N,N'-disubstituted ureas and bioactive hydrazones . We provide field-proven, step-by-step protocols, mechanistic insights, and characterization guidelines to empower researchers in their drug discovery efforts.

Introduction: The Strategic Value of this compound

The piperazine moiety is the third most common nitrogen heterocycle in drug discovery, prized for its ability to improve aqueous solubility and bioavailability.[1] The two nitrogen atoms can serve as hydrogen bond acceptors, while the N-H group in a monosubstituted piperazine can act as a hydrogen bond donor, tuning interactions with biological targets.[1]

This compound (CAS: 61379-64-4) is a particularly valuable building block.[5][6][7] It features two key points for diversification:

  • A cyclopentyl group at the N4 position, which adds lipophilicity, potentially enhancing membrane permeability and van der Waals interactions within target proteins.

  • A primary amino group at the N1 position, which acts as a highly versatile nucleophilic handle for a wide array of chemical transformations.[8] This N-amino functionality is essentially a hydrazine derivative, opening unique reaction pathways.

This compound is a known key intermediate in the synthesis of the antibiotic Rifapentine, underscoring its industrial and pharmaceutical relevance.[9][10] Our focus here is to extend its application beyond known pathways to generate novel chemical entities.

Physicochemical Properties of Starting Material
PropertyValueSource
IUPAC Name This compound[5]
CAS Number 61379-64-4[5]
Molecular Formula C₉H₁₉N₃[5]
Molecular Weight 169.27 g/mol [5]
Appearance Off-White Low Melting Solid[7]
Storage 2-8°C, under inert atmosphere[7]
Safety & Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[5][11] Always handle this reagent inside a fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[11]

Synthetic Pathway I: N,N'-Disubstituted Ureas as Kinase Inhibitors and sEH Modulators

The urea functional group is a cornerstone in medicinal chemistry. Its rigid, planar structure and ability to act as both a hydrogen bond donor and acceptor make it an excellent pharmacophore for interacting with protein backbones, particularly in enzyme active sites like kinases and hydrolases.[12][13] The synthesis of unsymmetrical ureas is a robust strategy for creating potent and selective inhibitors.[12][13]

Causality and Mechanistic Rationale

The synthesis proceeds via a nucleophilic addition mechanism. The primary amino group (-NH₂) of this compound acts as the nucleophile, attacking the highly electrophilic carbon atom of an isocyanate (-N=C=O) group.[14] This reaction is typically fast, high-yielding, and does not require a catalyst, making it a highly efficient method for library synthesis.[15][16]

cluster_workflow Urea Synthesis Workflow Start Dissolve 4-Cyclopentylpiperazin- 1-amine in DCM Step2 Add Aryl Isocyanate (e.g., 4-chlorophenyl isocyanate) dropwise at 0°C Start->Step2 Inert Atmosphere (N2 or Ar) Step3 Warm to Room Temperature and Stir for 2-4 hours Step2->Step3 Step4 Monitor Reaction by TLC/LC-MS Step3->Step4 Step5 Reaction Complete Step4->Step5 >95% conversion Step6 Evaporate Solvent (Rotary Evaporation) Step5->Step6 Step7 Purify by Column Chromatography or Recrystallization Step6->Step7 End Isolate Pure Product & Characterize (NMR, MS, HRMS) Step7->End

Caption: Experimental workflow for the synthesis of N,N'-disubstituted ureas.

Protocol 2.1: Synthesis of N-(4-chlorophenyl)-N'-(4-cyclopentylpiperazin-1-yl)urea

This protocol details the synthesis of a representative urea derivative. The 4-chlorophenyl moiety is a common feature in kinase inhibitors.

Materials and Reagents

ReagentCAS NumberMW ( g/mol )AmountMoles (mmol)
This compound61379-64-4169.271.00 g5.91
4-Chlorophenyl isocyanate104-12-1153.570.91 g5.91
Dichloromethane (DCM), anhydrous75-09-284.9330 mL-
Ethyl Acetate (EtOAc)141-78-688.11As needed-
Hexanes110-54-386.18As needed-

Step-by-Step Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.91 mmol).

  • Dissolution: Add anhydrous dichloromethane (30 mL) and stir under a nitrogen atmosphere until the solid is fully dissolved. Cool the solution to 0°C using an ice bath.

  • Reagent Addition: In a separate vial, dissolve 4-chlorophenyl isocyanate (0.91 g, 5.91 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the mobile phase. The starting amine should be consumed, and a new, less polar spot (the product) should appear.

  • Workup: Once the reaction is complete, a white precipitate often forms. If not, reduce the solvent volume by half using a rotary evaporator.

  • Purification: Filter the resulting solid and wash it with cold diethyl ether (2 x 10 mL) to remove any unreacted starting material. If an oil is obtained or further purification is needed, perform flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the product as a white solid. Dry under high vacuum for several hours.

Expected Results

  • Yield: >90%

  • Appearance: White crystalline solid.

Characterization Data (Predicted)

AnalysisExpected Data
¹H NMR (400 MHz, CDCl₃)δ 8.5-9.0 (br s, 1H, Ar-NH), 7.2-7.4 (m, 4H, Ar-H), 6.5-6.8 (br s, 1H, N-NH), 3.0-3.2 (m, 4H, piperazine-H), 2.6-2.8 (m, 4H, piperazine-H), 2.4-2.6 (m, 1H, cyclopentyl-CH), 1.3-1.9 (m, 8H, cyclopentyl-CH₂)
¹³C NMR (101 MHz, CDCl₃)δ 155.0 (C=O), 137.5 (Ar-C), 129.0 (Ar-C), 128.5 (Ar-C), 120.0 (Ar-C), 65.0 (cyclopentyl-CH), 55.0 (piperazine-C), 50.0 (piperazine-C), 32.0 (cyclopentyl-CH₂), 24.0 (cyclopentyl-CH₂)
HRMS (ESI) Calculated for C₁₆H₂₄ClN₄O [M+H]⁺: 323.1633; Found: 323.16XX

Synthetic Pathway II: Bioactive Hydrazones for Antimicrobial Applications

Hydrazones, characterized by the R₂C=N-NR₂ functional group, are a class of compounds extensively studied for their broad spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, and antitubercular properties.[17][18][19] The synthesis involves a straightforward acid-catalyzed condensation reaction between a hydrazine (in our case, the N-amino piperazine) and a carbonyl compound (an aldehyde or ketone).[19]

Causality and Mechanistic Rationale

The reaction begins with the nucleophilic attack of the terminal nitrogen of this compound on the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water and formation of a C=N double bond yields the final hydrazone product. The reaction is often reversible and driven to completion by removing water, for example, by using a Dean-Stark apparatus or by precipitation of the product.

cluster_workflow Hydrazone Synthesis Workflow Start Combine Amine & Aldehyde (e.g., Vanillin) in Ethanol Step2 Add Catalytic Acetic Acid (2-3 drops) Start->Step2 Step3 Reflux Mixture for 4-6 hours Step2->Step3 Formation of Precipitate often observed Step4 Monitor Reaction by TLC/LC-MS Step3->Step4 Step5 Reaction Complete Step4->Step5 >95% conversion Step6 Cool Mixture to Room Temp, then place in ice bath Step5->Step6 Step7 Collect Precipitate by Filtration Step6->Step7 Step8 Wash with Cold Ethanol Step7->Step8 End Dry Product & Characterize (NMR, MS, HRMS) Step8->End

Caption: Experimental workflow for the synthesis of bioactive hydrazones.

Protocol 3.1: Synthesis of (E)-1-((4-hydroxy-3-methoxybenzylidene)amino)-4-cyclopentylpiperazine

This protocol uses vanillin as the aldehyde component, introducing a phenolic moiety known for its antioxidant and antimicrobial properties.

Materials and Reagents

ReagentCAS NumberMW ( g/mol )AmountMoles (mmol)
This compound61379-64-4169.271.00 g5.91
Vanillin (4-hydroxy-3-methoxybenzaldehyde)121-33-5152.150.90 g5.91
Ethanol (95%)64-17-546.0740 mL-
Glacial Acetic Acid64-19-760.053 drops(catalyst)

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.00 g, 5.91 mmol) and vanillin (0.90 g, 5.91 mmol).

  • Solvent Addition: Add 40 mL of 95% ethanol and a magnetic stir bar.

  • Catalyst Addition: Add 3 drops of glacial acetic acid to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. The solids should dissolve upon heating. Continue refluxing for 5 hours.

  • Monitoring: Monitor the reaction by TLC (Mobile phase: 7:3 Hexanes:EtOAc), observing the consumption of the starting materials.

  • Workup and Isolation: After 5 hours, remove the heat source and allow the solution to cool to room temperature. A yellow precipitate should form.

  • Purification: Cool the flask further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove soluble impurities.

  • Drying: Dry the bright yellow solid in a vacuum oven at 40°C overnight.

Expected Results

  • Yield: >85%

  • Appearance: Bright yellow crystalline solid.

Characterization Data (Predicted)

| Analysis | Expected Data | | :--- | :--- | :--- | | ¹H NMR (400 MHz, DMSO-d₆) | δ 9.5-9.8 (s, 1H, Ar-OH), 7.75 (s, 1H, N=CH), 7.15 (s, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 3.80 (s, 3H, OCH₃), 3.0-3.2 (m, 4H, piperazine-H), 2.5-2.7 (m, 4H, piperazine-H), 2.3-2.5 (m, 1H, cyclopentyl-CH), 1.3-1.9 (m, 8H, cyclopentyl-CH₂) | | ¹³C NMR (101 MHz, DMSO-d₆) | δ 148.5 (Ar-C), 148.0 (Ar-C), 142.0 (N=CH), 126.0 (Ar-C), 122.0 (Ar-C), 116.0 (Ar-C), 110.0 (Ar-C), 65.0 (cyclopentyl-CH), 56.0 (OCH₃), 54.0 (piperazine-C), 50.0 (piperazine-C), 32.0 (cyclopentyl-CH₂), 24.0 (cyclopentyl-CH₂) | | HRMS (ESI) | Calculated for C₁₇H₂₆N₃O₂ [M+H]⁺: 304.2020; Found: 304.20XX |

Conclusion

This compound is a potent and versatile scaffold for the development of novel bioactive molecules. The protocols detailed in this guide for synthesizing ureas and hydrazones are robust, scalable, and provide access to chemical libraries with high potential for therapeutic applications. The strategic choice of reaction partners (isocyanates, aldehydes) allows for precise tuning of the physicochemical and pharmacological properties of the final compounds. By providing detailed, validated methods and the scientific rationale behind them, we aim to accelerate the discovery and development of the next generation of piperazine-based therapeutics.

References

  • JPS61158973A - Production of 1-cyclopentylpiperazine - Google P
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021-10-08). (URL: [Link])

  • This compound | C9H19N3 | CID 1512485 - PubChem. (URL: [Link])

  • 1-Amino-4-Cyclopentylpiperazine | CAS 61379-64-4 - Veeprho. (URL: [Link])

  • 1-Amino-4-cyclopentylpiperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: [Link])

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (URL: [Link])

  • CAS No : 61379-64-4 | Product Name : 1-Amino-4-cyclopentylpiperazine | Pharmaffiliates. (URL: [Link])

  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC - NIH. (URL: [Link])

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024-04-20). (URL: [Link])

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  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])

  • Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - PMC. (URL: [Link])

  • Coumarin-piperazine derivatives as biologically active compounds - PMC - PubMed Central. (2019-12-07). (URL: [Link])

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  • Synthesis of Hydrazones from Amino Acids and their Antimicrobial and Cytotoxic Activities. (URL: [Link])

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  • (PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives - ResearchGate. (2018-10-30). (URL: [Link])

  • Examples of bioactive molecules and natural products containing aminocyclopentane skeletons. - ResearchGate. (URL: [Link])

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The Strategic Application of 4-Cyclopentylpiperazin-1-amine in the Synthesis of Bioactive Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a detailed guide for researchers, chemists, and professionals in drug development and agrochemical synthesis on the applications and synthetic protocols involving 4-Cyclopentylpiperazin-1-amine. While its most prominent and well-documented role is in the pharmaceutical sector, the inherent reactivity of its piperazine core makes it a molecule of interest for the broader chemical synthesis landscape, including the design of novel agrochemicals.

Introduction: Understanding the Versatility of the this compound Scaffold

This compound (CAS: 61379-64-4) is a disubstituted piperazine derivative characterized by a cyclopentyl group at the N4 position and a primary amine at the N1 position.[1] This unique arrangement of functional groups provides a versatile platform for chemical synthesis. The tertiary amine within the ring and the exocyclic primary amine offer differential reactivity, allowing for sequential and regioselective modifications.

While extensively cited as an intermediate in the synthesis of the antibiotic Rifapentine[2][3][4], the piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry and agrochemistry.[5] Piperazine derivatives are known to be incorporated into a variety of bioactive compounds, including fungicides, insecticides, and herbicides, owing to their ability to impart favorable physicochemical properties such as improved solubility and bioavailability.[6][7][8]

This guide will first detail the established synthesis of this compound itself and then provide a representative, detailed protocol for its potential application in the synthesis of a novel fungicidal agent, based on established chemical principles for creating such bioactive molecules.

Synthesis of the Key Intermediate: this compound

The efficient synthesis of this compound is crucial for its application. A common and effective method involves a two-step process starting from 1-cyclopentylpiperazine. The synthesis of this precursor is well-documented.[9]

Protocol for the Synthesis of 1-Cyclopentylpiperazine

This protocol is adapted from established methods involving reductive amination.[9]

Reaction Scheme:

reagents Piperazine + Cyclopentanone catalyst H2, Pd/C Toluene, 120°C, 40 atm reagents->catalyst Reductive Amination product 1-Cyclopentylpiperazine catalyst->product

Caption: Reductive amination of piperazine and cyclopentanone.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Piperazine86.1486.1 g1.0
Cyclopentanone84.1284.1 g1.0
Toluene-500 mL-
Palladium on Carbon (10%)-8.6 g-
Hydrogen Gas2.02High PressureExcess

Step-by-Step Protocol:

  • Reactor Setup: To a high-pressure stainless-steel autoclave, add piperazine (86.1 g, 1.0 mol), toluene (500 mL), and 10% Palladium on Carbon (8.6 g).

  • Reactant Addition: Add cyclopentanone (84.1 g, 1.0 mol) to the reactor.

  • Purging: Seal the reactor and purge with nitrogen gas three times to remove any residual air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 40 atm.

  • Reaction: Heat the reactor to 120°C with vigorous stirring. Maintain the hydrogen pressure at 40 atm for 4-6 hours. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with additional toluene.

  • Purification: Concentrate the filtrate under reduced pressure to remove the toluene. The resulting crude product can be purified by vacuum distillation to yield 1-cyclopentylpiperazine.

Protocol for Nitrosation and Reduction to this compound

This two-step sequence is a standard method for converting a secondary amine to a primary amine on a piperazine ring.[3]

Reaction Workflow:

start 1-Cyclopentylpiperazine step1 Nitrosation (NaNO2, HCl) start->step1 intermediate 1-Nitroso-4-cyclopentylpiperazine step1->intermediate step2 Reduction (LiAlH4, THF) intermediate->step2 end This compound step2->end reagents This compound + 4-Chloro-2-(trifluoromethyl)pyrimidine conditions DIPEA, DMSO 100°C reagents->conditions Nucleophilic Aromatic Substitution product Hypothetical Fungicide conditions->product

Caption: Synthesis of a hypothetical fungicide via SNAr reaction.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound169.271.69 g0.01
4-Chloro-2-(trifluoromethyl)pyrimidine182.541.83 g0.01
N,N-Diisopropylethylamine (DIPEA)129.242.6 mL0.015
Dimethyl sulfoxide (DMSO)-20 mL-

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.69 g, 0.01 mol), 4-Chloro-2-(trifluoromethyl)pyrimidine (1.83 g, 0.01 mol), and DMSO (20 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.6 mL, 0.015 mol) to the mixture. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to 100°C and stir for 8-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Extraction: After completion, cool the reaction to room temperature and pour it into 100 mL of water. Extract the aqueous phase three times with 50 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure hypothetical fungicide.

Safety and Handling

This compound is a hazardous substance. [5][10]

  • Hazards: Harmful if swallowed and causes severe skin burns and eye damage. [1]* Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [10]* First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If ingested, rinse mouth with water and seek immediate medical attention. [10]

Conclusion

This compound is a valuable synthetic intermediate with a proven track record in the pharmaceutical industry. While its direct application in commercial agrochemicals is not yet established, its structure is highly relevant to the design of new bioactive compounds. The protocols provided herein offer a practical guide for the synthesis of the intermediate itself and a representative example of how it can be strategically employed in the development of novel chemical entities for crop protection. Researchers are encouraged to explore the potential of this versatile building block in their own discovery programs.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyclopentylpiperazin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Cyclopentylpiperazin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed synthetic strategy involves a two-step process. The first step is the synthesis of the intermediate, 1-cyclopentylpiperazine, typically via reductive amination of piperazine with cyclopentanone. The second step involves the N-amination of 1-cyclopentylpiperazine. This is commonly achieved by nitrosation of the secondary amine followed by reduction of the resulting N-nitroso group to the desired primary amine[1].

Q2: What are the critical parameters to control during the synthesis of the 1-cyclopentylpiperazine intermediate?

A2: The key to a successful synthesis of 1-cyclopentylpiperazine is controlling the stoichiometry and reaction conditions. The molar ratio of piperazine to cyclopentanone should be carefully managed, typically using a slight excess of piperazine, to minimize the formation of the dialkylated side product, 1,4-dicyclopentylpiperazine[2]. Reaction temperature, hydrogen pressure, and catalyst loading are also critical variables that influence reaction rate and impurity profile.

Q3: Why is the formation of N-nitroso impurities a major concern in this synthesis?

A3: The synthesis of this compound often proceeds through an N-nitroso intermediate (N-nitroso-4-cyclopentylpiperazine). N-nitrosamines as a class are potent genotoxic carcinogens, and their presence in active pharmaceutical ingredients (APIs) or intermediates is strictly regulated by health authorities like the FDA and EMA[3]. Therefore, ensuring the complete reduction of the N-nitroso intermediate and preventing its formation as an impurity is of paramount importance.

Q4: What are the primary challenges in purifying the final product?

A4: Purification challenges primarily revolve around the removal of structurally similar impurities. The key impurities to monitor are residual 1-cyclopentylpiperazine, the potentially carcinogenic N-nitroso-4-cyclopentylpiperazine, and the over-alkylation product 1,4-dicyclopentylpiperazine. The final product has a relatively low melting point (around 45°C) and can be purified by distillation or crystallization[1][4]. However, achieving the high purity required for pharmaceutical applications often necessitates careful optimization of these purification steps.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low yield of 1-cyclopentylpiperazine in the first step.

  • Question: My reductive amination of piperazine with cyclopentanone is resulting in a low yield. What are the likely causes and how can I improve it?

  • Answer:

    • Catalyst Inactivity: The hydrogenation catalyst (e.g., Raney Nickel, Pd/C) may be deactivated. Ensure you are using a fresh, active catalyst. Catalyst poisoning by impurities in the starting materials or solvent can also occur.

    • Suboptimal Reaction Conditions: The reaction is sensitive to temperature and pressure. For a Raney Nickel catalyst, temperatures between 50-130°C and hydrogen pressures of 5-50 atm are typically effective[2]. You may need to optimize these parameters for your specific setup.

    • Poor Stoichiometry: An incorrect molar ratio of piperazine to cyclopentanone can lead to incomplete reaction or the formation of side products. A molar ratio of piperazine to cyclopentanone of 1:0.5 to 1:1.5 is often recommended[2]. Experimenting within this range can help optimize the yield.

Problem 2: Presence of 1,4-dicyclopentylpiperazine impurity.

  • Question: I am observing a significant amount of a higher molecular weight impurity, which I suspect is 1,4-dicyclopentylpiperazine. How can I minimize its formation?

  • Answer: The formation of 1,4-dicyclopentylpiperazine is a classic example of over-alkylation. This occurs when a molecule of the desired product, 1-cyclopentylpiperazine, reacts with another molecule of cyclopentanone.

    • Control Stoichiometry: Use a molar excess of piperazine relative to cyclopentanone. This statistically favors the mono-alkylation of piperazine.

    • Slow Addition: Adding the cyclopentanone slowly to the reaction mixture containing piperazine can help maintain a low concentration of the ketone, further disfavoring the second alkylation reaction.

Problem 3: Incomplete nitrosation of 1-cyclopentylpiperazine.

  • Question: My reaction to form N-nitroso-4-cyclopentylpiperazine is not going to completion, leaving unreacted starting material. What should I check?

  • Answer:

    • pH Control: The nitrosation of secondary amines is highly pH-dependent. The reaction typically requires acidic conditions to form the nitrosating agent, nitrous acid (HONO), from a nitrite salt (e.g., NaNO₂). Ensure the pH of your reaction mixture is appropriately acidic (typically pH 3-4).

    • Temperature: Nitrosation is often carried out at low temperatures (0-5°C) to prevent the decomposition of nitrous acid and minimize side reactions[5]. Ensure your cooling is efficient.

    • Nitrite Stoichiometry: A slight excess of the nitrosating agent may be required to drive the reaction to completion. However, a large excess should be avoided as it can lead to other side reactions and complicates the work-up.

Problem 4: Detection of N-nitroso impurity in the final product.

  • Question: My final this compound product is contaminated with the N-nitroso intermediate. How can I ensure its complete removal?

  • Answer: This is a critical issue due to the high toxicity of N-nitrosamines[3].

    • Robust Reduction Step: The choice of reducing agent and reaction conditions is crucial. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for reducing the N-nitroso group[1]. Ensure the reaction is run to completion by monitoring with an appropriate analytical technique (e.g., TLC, LC-MS).

    • Sufficient Reaction Time and Temperature: Allow for adequate reaction time and ensure the temperature is optimal for the chosen reducing agent to guarantee complete conversion.

    • Purification: If trace amounts of the N-nitroso impurity remain, they must be removed during purification. This may require specialized chromatographic techniques or recrystallization optimization.

    • Analytical Sensitivity: Use a highly sensitive analytical method, such as LC-MS/MS, to confirm that the N-nitroso impurity is below the acceptable limit (e.g., the Threshold of Toxicological Concern, TTC).

Experimental Protocols & Data

Protocol 1: Synthesis of 1-Cyclopentylpiperazine via Reductive Amination
  • Reaction Setup: To a high-pressure reactor, add piperazine, a suitable solvent (e.g., toluene or an alcohol), and the hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel).

  • Reactant Addition: Slowly add cyclopentanone to the reactor. A molar ratio of piperazine to cyclopentanone of approximately 1.2:1 is a good starting point.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 10-40 atm.

  • Reaction: Heat the mixture to 80-120°C with vigorous stirring. Monitor the reaction progress by hydrogen uptake[2].

  • Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and filter off the catalyst.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by vacuum distillation.

ParameterRecommended Range
Piperazine:Cyclopentanone Ratio1:0.5 to 1.5:1[2]
CatalystRaney Nickel or Pd/C[2]
Temperature50 - 130 °C[2]
Hydrogen Pressure5 - 50 atm[2]
SolventToluene, Methanol, Ethanol
Protocol 2: Synthesis of this compound
  • Nitrosation: Dissolve 1-cyclopentylpiperazine in an acidic aqueous solution (e.g., HCl) and cool to 0-5°C.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature and monitoring the pH.

  • Reaction Monitoring: Stir the reaction at low temperature until the starting material is fully consumed (monitor by TLC or HPLC).

  • Extraction: Extract the N-nitroso-4-cyclopentylpiperazine intermediate with a suitable organic solvent (e.g., dichloromethane).

  • Reduction: In a separate flask under an inert atmosphere, prepare a slurry of a reducing agent like LiAlH₄ in an anhydrous ether solvent (e.g., THF, diethyl ether).

  • Addition of Nitroso Compound: Slowly add the solution of the N-nitroso intermediate to the reducing agent slurry at a controlled temperature.

  • Quenching and Work-up: After complete reduction, carefully quench the excess reducing agent. Perform an aqueous work-up to isolate the crude product.

  • Purification: The crude product can be purified by crystallization or vacuum distillation to yield this compound[1].

Visualizations

Synthesis Pathway and Side Reactions

Synthesis_Pathway Piperazine Piperazine CPP 1-Cyclopentylpiperazine Piperazine->CPP Reductive Amination (H2, Catalyst) Cyclopentanone Cyclopentanone Cyclopentanone->CPP Reductive Amination (H2, Catalyst) DiCPP 1,4-Dicyclopentylpiperazine (Side Product) Cyclopentanone->DiCPP Over-alkylation NaNO2 NaNO2 / H+ Nitroso_CPP N-Nitroso-4-cyclopentylpiperazine ReducingAgent Reducing Agent (e.g., LiAlH4) FinalProduct This compound CPP->Nitroso_CPP Nitrosation CPP->DiCPP Over-alkylation Nitroso_CPP->FinalProduct Reduction

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Start Synthesis LowYield Low Yield or Impure Product? Start->LowYield ImpurityID Identify Primary Impurity LowYield->ImpurityID Yes End Pure Product LowYield->End No DiCPP 1,4-Dicyclopentylpiperazine (DiCPP) ImpurityID->DiCPP Di-alkylation UnreactedSM Unreacted Starting Material ImpurityID->UnreactedSM Incomplete Reaction Nitroso N-Nitroso Impurity ImpurityID->Nitroso Incomplete Reduction Sol_DiCPP Adjust Stoichiometry (Excess Piperazine) DiCPP->Sol_DiCPP Sol_UnreactedSM Optimize Reaction Conditions (T, P, t) UnreactedSM->Sol_UnreactedSM Sol_Nitroso Ensure Complete Reduction & Optimize Purification Nitroso->Sol_Nitroso Sol_DiCPP->End Sol_UnreactedSM->End Sol_Nitroso->End

Caption: Troubleshooting guide for common synthesis issues.

References

  • Production of 1-cyclopentylpiperazine. (1984).
  • Krasavin, M., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5674. [Link]

  • 1-Amino-4-Cyclopentylpiperazine | CAS 61379-64-4. Veeprho. [Link]

  • Cricchio, R., et al. (1976). 3-(4-Cycloalkyl-1-piperazinyl)iminomethylrifamycin SV having antibacterial activity.
  • 1-Amino-4-cyclopentyl piperazine | Drug Information. PharmaCompass. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Preparation method of rifapentine. (2014).
  • Piperazine-impurities. Pharmaffiliates. [Link]

  • Jackson, G. P., et al. (2015). N-Nitrosopiperazines form at high pH in post-combustion capture solutions containing piperazine: a low-energy collisional behaviour study. Rapid Communications in Mass Spectrometry, 29(15), 1355-1362. [Link]

  • N-nitrosopiperazine. (1959).
  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1148. [Link]

  • N-Nitroso Piperazine Monomer. Manasa Life Sciences. [Link]

  • Reddy, G. S., et al. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 5(12), 123-128. [Link]

  • Bellander, T., et al. (1988). Excretion of N-mononitrosopiperazine after low level exposure to piperazine in air: effects of dietary nitrate and ascorbate. Toxicology and Applied Pharmacology, 93(2), 295-305. [Link]

  • Fine, N. A., et al. (2013). Managing n-nitrosopiperazine and dinitrosopiperazine. Energy Procedia, 37, 273-284. [Link]

Sources

Technical Support Center: Purification of 4-Cyclopentylpiperazin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Cyclopentylpiperazin-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. As a key building block in the synthesis of pharmaceuticals like Rifapentine, its purity is paramount.[1][2] This document moves beyond standard protocols to provide in-depth, field-proven insights into the purification challenges specific to this molecule, structured in a practical question-and-answer and troubleshooting format.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties and safety considerations for this compound?

Answer: Understanding the fundamental properties and hazards is the first step in any successful purification workflow. This compound is a basic, nucleophilic compound that requires careful handling.

Table 1: Physical and Chemical Properties

Property Value Source
CAS Number 61379-64-4 [1][3]
Molecular Formula C₉H₁₉N₃ [1][3]
Molecular Weight 169.27 g/mol [1][3]
Appearance Transparent to light yellow liquid [4]

| IUPAC Name | this compound |[3] |

Safety Profile: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes severe skin burns and eye damage (Skin Corrosion, Sub-category 1B).[3][5] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

Q2: What are the most common impurities I should expect from the synthesis of this compound?

Answer: The impurity profile is intrinsically linked to the synthetic route employed. The most common industrial synthesis involves the reductive amination of piperazine with cyclopentanone, followed by N-amination.[6][7]

Table 2: Common Impurities and Their Origins

Impurity Chemical Name Likely Synthetic Origin
Starting Materials Piperazine, Cyclopentanone Incomplete reaction during the initial reductive amination.
Over-alkylation Product 1,4-Dicyclopentylpiperazine Reaction of the desired 1-cyclopentylpiperazine intermediate with a second molecule of cyclopentanone during reductive amination.[6]
N-Nitroso Intermediate 1-Nitroso-4-cyclopentylpiperazine If the N-amination step proceeds via nitrosation followed by reduction, this is a potential carcinogenic impurity from incomplete reduction.[8]

| Solvent Residues | Toluene, Methanol, Dichloromethane | Solvents used during synthesis and workup procedures. |

Purification Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound. The following decision tree can help guide your initial choice of purification method.

PurificationDecisionTree start Crude Product Analysis (TLC, LC-MS, NMR) scale What is the scale of your reaction? start->scale small_scale < 5 g scale->small_scale Small Scale large_scale > 5 g scale->large_scale Large Scale impurity_type What is the primary impurity? volatile_imp Volatile (e.g., Solvents, Cyclopentanone) impurity_type->volatile_imp Volatile Impurities non_volatile_imp Non-Volatile (e.g., 1,4-Dicyclopentylpiperazine) impurity_type->non_volatile_imp Non-Volatile / Structural Analogs chromatography Column Chromatography small_scale->chromatography large_scale->impurity_type distillation Vacuum Distillation volatile_imp->distillation acid_base Acid-Base Extraction non_volatile_imp->acid_base acid_base->distillation Followed by

Caption: Decision tree for selecting a primary purification method.

Problem 1: My compound streaks badly during silica gel column chromatography, leading to poor separation.
  • Probable Cause: This is a classic problem when purifying amines on standard silica gel. The surface of silica gel is decorated with acidic silanol groups (Si-OH). The basic nitrogen atoms in your piperazine derivative interact strongly with these acidic sites via acid-base interactions. This causes a portion of the molecules to "stick" to the stationary phase, resulting in elongated, streaky spots (tailing) on TLC and broad, overlapping peaks during column chromatography.

  • Solution A: Eluent Modification (First-line approach) The most straightforward solution is to neutralize the acidic sites on the silica by adding a small amount of a volatile competing base to your mobile phase.[9][10]

    Step-by-Step Protocol:

    • Solvent System Selection: Start by identifying a suitable solvent system using TLC. A common starting point for amines is a mixture of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate (EtOAc) and Heptane.

    • Add Modifier: To your chosen eluent, add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH). For example, a 95:5 DCM:MeOH eluent would become 94:5:1 DCM:MeOH:Et₃N.

    • Equilibration: Before loading your sample, ensure the column is thoroughly equilibrated with the modified eluent. Flush the packed column with at least 5 column volumes of the solvent mixture. This ensures the stationary phase is fully "deactivated."

    • Elution: Run the column as usual. The amine should now elute with significantly improved peak shape.

  • Solution B: Alternative Stationary Phases If eluent modification is insufficient, changing the stationary phase is the next logical step.

    • Basic Alumina: Alumina is less acidic than silica and is an excellent choice for the purification of basic compounds. Use Brockmann Grade I or II for most applications. The solvent system may need to be re-optimized as alumina is a more active stationary phase.

    • Reverse-Phase (C18) Chromatography: For highly polar amines or when normal phase fails, reverse-phase chromatography is a powerful alternative. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to protonate the amine and improve peak shape. Note that after purification, you will need to perform a basic workup to isolate the free amine from its salt form.

ChromatographyTroubleshooting start Silica Gel TLC Shows Tailing decision1 Add 1-2% Et3N to Eluent? start->decision1 solution1 Run Column with Modified Eluent decision1->solution1 Yes decision2 Tailing Persists? solution1->decision2 solution2 Switch to Basic Alumina Column decision2->solution2 Yes success Pure Product Obtained decision2->success No decision3 Separation Still Poor? solution2->decision3 solution3 Use Reverse-Phase (C18) HPLC decision3->solution3 Yes decision3->success No

Caption: Troubleshooting workflow for amine chromatography.

Problem 2: NMR analysis shows a persistent impurity that I suspect is 1,4-dicyclopentylpiperazine.
  • Probable Cause: The over-alkylation product, 1,4-dicyclopentylpiperazine, is a common byproduct in the synthesis of the 1-cyclopentylpiperazine precursor.[6] It is non-polar and lacks the N-amino group, giving it significantly different properties from the desired product. However, its boiling point may be close enough to cause issues with distillation, and it can co-elute in chromatography if conditions are not optimized.

  • Solution: Acid-Base Extraction This classic technique exploits the different basicities of the desired product and the key impurity. The primary amine on your desired product is more basic than the two tertiary amines on the byproduct. More importantly, the N-amino group (a hydrazine derivative) allows for selective reactions or salt formation under specific pH conditions. A simple acid wash is highly effective.

    Step-by-Step Protocol:

    • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% aqueous citric acid). The desired this compound will be protonated and move into the aqueous layer as a hydrochloride salt. The less basic 1,4-dicyclopentylpiperazine byproduct will remain in the organic layer.

    • Separation: Separate the two layers. Keep the aqueous layer and discard the organic layer (or analyze it to confirm removal of the impurity).

    • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the pH is >10. This will deprotonate your product, causing it to separate from the aqueous layer, often as an oil.

    • Re-extraction: Extract the now basic aqueous layer multiple times with fresh DCM or EtOAc.

    • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

Problem 3: My product is thermally sensitive, and I'm concerned about degradation during vacuum distillation.
  • Probable Cause: While 1-cyclopentylpiperazine (a potential precursor) can be purified by distillation, the N-amino group in the final product introduces a potential site for thermal instability.[6] The N-N bond can be labile under harsh conditions. High temperatures during distillation can lead to decomposition or side reactions.

  • Solution: Kugelrohr Distillation or Recrystallization as a Salt

    • Kugelrohr Distillation: For small to medium scales, a Kugelrohr apparatus is ideal. It allows for distillation of small quantities of liquid at very low pressures and over a short path length, minimizing the thermal stress on the compound. The goal is to distill at the lowest possible temperature, which requires a good vacuum pump (<1 mmHg).

    • Recrystallization as a Salt: Converting the amine to a stable, crystalline salt is an excellent method for purification that avoids heat altogether. The hydrochloride or hydrobromide salts are common choices.

    Step-by-Step Protocol for Salt Recrystallization:

    • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent, such as isopropanol (IPA) or ethanol (EtOH).

    • Acid Addition: Slowly add a solution of HCl in a solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The amine hydrochloride salt will precipitate out of the solution. Monitor the precipitation and avoid adding a large excess of acid.

    • Crystallization: The salt may precipitate immediately or require cooling to induce crystallization. The mixture can be stirred at room temperature or cooled in an ice bath to maximize yield.

    • Isolation: Collect the crystalline salt by vacuum filtration, washing the filter cake with a small amount of cold solvent (e.g., cold IPA or diethyl ether) to remove soluble impurities.

    • Drying: Dry the purified salt under vacuum. The free base can be regenerated using the acid-base extraction method described in Problem 2.

References

  • Production of 1-cyclopentylpiperazine.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. 2023. [Link]

  • 1-Amino-4-Cyclopentylpiperazine | CAS 61379-64-4. Veeprho. [Link]

  • This compound | C9H19N3 | CID 1512485. PubChem. [Link]

  • Preparation method of rifapentine.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. 2023. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • 3-(4-CYCLOALKYL-1-PIPERAZINYL)IMINOMETHYLIRIFAMYCIN SV DERIVATIVES.
  • CAS No.61379-64-4,1-Amino-4-cyclopentylpiperazine Suppliers. LookChem. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. 2023. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. 2021. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. 2005. [Link]

  • Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. SlideShare. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2019. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]

  • Amine purification. Science Forums. [Link]

  • Amine workup. Reddit. [Link]

Sources

Technical Support Center: Mastering Piperazine Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine reductive amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Reductive amination is a cornerstone of modern synthetic chemistry for its efficiency in forming C-N bonds, yet it can present challenges leading to diminished yields.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding piperazine reductive amination.

Q1: My reductive amination reaction with piperazine is showing very low conversion. What are the most likely initial causes?

Low conversion is often traced back to one of three areas: the reagents, the reaction conditions, or the nature of your specific substrates. Inefficient imine/iminium ion formation is a primary culprit.[4][5] This step is in equilibrium and can be hampered by moisture, incorrect pH, or insufficient reaction time before the addition of the reducing agent.[4][5] Additionally, the quality and reactivity of the reducing agent are critical.

Q2: Which reducing agent is best for piperazine reductive amination?

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is frequently the reagent of choice due to its mildness and selectivity.[3][6][7] It is particularly effective because it can selectively reduce the iminium ion in the presence of the aldehyde or ketone starting material, minimizing the formation of alcohol byproducts.[4][7] Sodium cyanoborohydride (NaBH₃CN) is another option, especially effective under slightly acidic conditions (pH 6-7), but it is highly toxic.[3][4][8] Sodium borohydride (NaBH₄) can be used, but it is less selective and can reduce the starting carbonyl if not used carefully in a stepwise process.[4]

Q3: How critical is pH in this reaction?

The pH is a pivotal parameter. Imine formation is typically catalyzed by mild acid (optimally pH 4-5), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4] However, if the pH is too low, the piperazine starting material will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[4] For reactions involving STAB, acetic acid is often used as a catalyst, particularly with less reactive ketones.[6][7]

Q4: I am observing significant amounts of an alcohol byproduct corresponding to my carbonyl starting material. How can I prevent this?

The formation of an alcohol byproduct indicates that your reducing agent is reducing the starting aldehyde or ketone before it can form an imine with the piperazine. This is a common issue when using less selective reducing agents like sodium borohydride in a one-pot procedure.[4] To mitigate this, consider the following:

  • Switch to a more selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is less likely to reduce aldehydes and ketones under typical reductive amination conditions.[6][7]

  • Adopt a two-step procedure: First, allow the imine to form by stirring the piperazine and carbonyl compound together for a period (e.g., 30-60 minutes) before adding the reducing agent.[9] This can be monitored by techniques like NMR or TLC.[10]

Troubleshooting Guide: From Symptoms to Solutions

This section provides a more granular approach to diagnosing and solving specific issues you may encounter during your experiments.

Issue 1: Low to No Conversion of Starting Material

You've run the reaction, and analysis (TLC, LC-MS, NMR) shows predominantly unreacted piperazine and/or carbonyl compound.

Q: I've confirmed my reagents are pure, but the reaction isn't proceeding. What should I investigate?

A: Let's break down the potential causes based on the core reaction steps.

The reductive amination is a two-step, one-pot process: imine/iminium formation followed by reduction. A failure in the first step will prevent the second from occurring.

Workflow for Diagnosing Low Conversion

start Low Conversion Observed check_imine Step 1: Verify Imine Formation (Run reaction without reducing agent, monitor by TLC/NMR) start->check_imine imine_no Imine Not Formed check_imine->imine_no No imine_yes Imine Formed check_imine->imine_yes Yes ph_issue Check pH & Moisture Is pH 4-6? Is the reaction anhydrous? imine_no->ph_issue reductant_issue Step 2: Check Reducing Agent Is it fresh? Is it the right choice for the substrate? imine_yes->reductant_issue steric_issue Evaluate Steric Hindrance Are substrates bulky? ph_issue->steric_issue If pH/moisture are optimal temp_time_issue Adjust Temperature/Time Increase reaction time or gently heat. steric_issue->temp_time_issue If sterics are a factor reductant_inactive Inactive Reducing Agent reductant_issue->reductant_inactive No reductant_ok Reducing Agent is Active reductant_issue->reductant_ok Yes protocol_issue Review Protocol Check stoichiometry and solvent. reductant_ok->protocol_issue G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Piperazine Piperazine (Nucleophile) Hemiaminal Hemiaminal Intermediate Piperazine->Hemiaminal Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Product N-Alkylated Piperazine Imine->Product Hydride Attack ReducingAgent NaBH(OAc)₃ (Hydride Source) ReducingAgent->Product

Sources

Technical Support Center: 4-Cyclopentylpiperazin-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 4-Cyclopentylpiperazin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity identification and control during the synthesis of this important pharmaceutical intermediate.[1][2] The following sections are structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.

Section 1: Common Impurities & Their Origins

This section addresses the most frequently asked questions about the types of impurities that can arise during the synthesis of this compound and their probable sources. Understanding the origin of an impurity is the first step toward controlling it.

Q1: What are the most common process-related impurities I should expect?

Process-related impurities are chemical entities that arise from the synthetic route itself. For this compound, the synthesis typically involves two key stages: first, the synthesis of the precursor 1-Cyclopentylpiperazine, and second, its subsequent N-amination.

  • Unreacted Starting Materials: The most common impurity is the unreacted precursor, 1-Cyclopentylpiperazine . Its presence is typically due to an incomplete amination reaction. A patent for the synthesis of this precursor describes a method involving the catalytic hydrogen reduction of piperazine and cyclopentanone.[1]

  • By-products from Precursor Synthesis: During the synthesis of 1-Cyclopentylpiperazine, side reactions can occur. For instance, over-alkylation could potentially lead to N,N'-disubstituted piperazine derivatives, although this is less common with controlled stoichiometry.

  • By-products from N-Amination: The N-amination step, often achieved by reacting the secondary amine with an aminating agent like hydroxylamine-O-sulfonic acid or through nitrosation followed by reduction, can generate specific by-products.[3] For example, incomplete reduction of an N-nitroso intermediate would result in residual N-nitroso-4-cyclopentylpiperazine , a potentially mutagenic impurity that requires strict control.

Q2: Can impurities form during storage and handling?

Yes, these are known as degradation products. Piperazine and its derivatives can be susceptible to degradation under certain conditions.

  • Oxidative Degradation: The tertiary amine and the primary amino group are susceptible to oxidation, especially when exposed to air and light over extended periods. This can lead to the formation of N-oxide derivatives .

  • Reaction with Carbon Dioxide: Like many amines, piperazine derivatives can react with atmospheric carbon dioxide to form carbamate salts. While often reversible, this can affect the purity assay and physical properties of the material.

Q3: What about residual solvents and inorganic impurities?

These are also critical to monitor and control according to regulatory guidelines.[4][5]

  • Residual Solvents: Solvents used during reaction and purification (e.g., toluene, methanol, acetonitrile) can be retained in the final product. The control of these is guided by the ICH Q3C guidelines.

  • Inorganic Impurities: These can include residual catalysts (e.g., Palladium, Raney Nickel from the precursor synthesis), inorganic salts from reagents, or ions leached from glassware or reactors.[1]

The following table summarizes the most probable impurities:

Impurity NameImpurity TypeLikely OriginRecommended Primary Analytical Technique
1-CyclopentylpiperazineStarting MaterialIncomplete N-amination reactionHPLC-UV, GC-MS
N-nitroso-4-cyclopentylpiperazineIntermediateIncomplete reduction of nitrosoamineLC-MS/MS (High Sensitivity Required)
4-Cyclopentylpiperazine-N-oxideDegradantOxidation during storage/handlingLC-MS
Toluene, Methanol, etc.Residual SolventReaction/Purification stepsHeadspace GC-FID
Palladium, Nickel, etc.InorganicResidual hydrogenation catalystICP-MS

Section 2: Troubleshooting Guide for Analytical Methods

Effective impurity detection relies on robust analytical methods. This section provides troubleshooting for common issues encountered during the analysis of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC).

Q4: My HPLC chromatogram shows significant peak tailing for the main compound. What's causing this?

Peak tailing is a common issue when analyzing basic compounds like piperazines on standard silica-based columns.[6][7]

Primary Cause: Secondary interactions between the basic amine groups of your analyte and acidic residual silanol groups on the surface of the C18 stationary phase. This interaction slows down a portion of the analyte molecules, causing the peak to tail.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Increase the pH of your mobile phase to >8. At a higher pH, the silanol groups are deprotonated (SiO⁻) and the basic amines are neutral, minimizing the unwanted ionic interaction. Use a column stable at high pH, such as a hybrid silica or polymer-based column.

  • Use a "Base-Deactivated" Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups. Ensure you are using such a column.

  • Increase Buffer Concentration: A higher ionic strength in the mobile phase can help mask the residual silanol sites, improving peak shape.

  • Consider an Alternative Stationary Phase: If tailing persists, consider a different stationary phase, such as one with an embedded polar group or a polymer-based column that is more inert to basic analytes.

Q5: I see an unexpected peak in my chromatogram. How do I identify it?

Identifying an unknown peak is a systematic process. The diagram below outlines a logical workflow for this investigation.

Impurity_Identification_Workflow start Unexpected Peak Observed in HPLC check_process Review Synthesis Route List Potential Impurities (Starting Materials, By-products, Degradants) start->check_process spike_study Spike Sample with Known Standards Does Retention Time Match? check_process->spike_study lcms_analysis Perform LC-MS Analysis Obtain Mass-to-Charge Ratio (m/z) spike_study->lcms_analysis No Match identified Impurity Tentatively Identified spike_study->identified Match Found mass_match Does m/z Match a Potential Impurity? Consider Adducts (+H, +Na, +ACN) lcms_analysis->mass_match mass_match->identified Yes unidentified Impurity Remains Unidentified | Proceed to Isolation and NMR mass_match->unidentified No

Caption: Workflow for identifying unknown chromatographic peaks.

Explanation of Workflow:

  • Review the Process: First, consult your synthesis scheme to list all possible impurities.[8] This includes starting materials, reagents, intermediates, and theoretical by-products.

  • Spike with Standards: If you have reference standards for suspected impurities (like 1-Cyclopentylpiperazine), inject a sample spiked with a small amount of the standard. If your unknown peak increases in size and does not split, you have a tentative identification.

  • LC-MS Analysis: If spiking is not possible or inconclusive, the next step is Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass-to-charge ratio (m/z) of the impurity, which is a critical piece of information for determining its molecular formula.

  • Structure Elucidation: For critical, unknown impurities that cannot be identified by MS alone, preparative HPLC may be required to isolate the compound for structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Q6: My baseline is noisy and drifting. What are the common causes and solutions?

A stable baseline is crucial for accurate quantification, especially for low-level impurities.

CauseSolution(s)
Improper Mobile Phase Mixing/Degassing Premix mobile phase components manually. Ensure thorough degassing using sonication or helium sparging.[9]
Pump Issues Check for leaks at pump heads. Purge the pump to remove trapped air bubbles. If pressure fluctuates, the check valves may need cleaning or replacement.[10]
Column Contamination Flush the column with a strong solvent (e.g., isopropanol, then hexane, then back to isopropanol for reversed-phase). If contamination is severe, replace the column.
Detector Lamp Failing A failing UV lamp can cause baseline noise. Check the lamp's energy output and replace if it is low.
Temperature Fluctuation Use a column oven to maintain a stable temperature. Ensure the lab environment does not have significant temperature swings.

Section 3: Protocols & Methodologies

This section provides a starting point for a standard analytical protocol. Note: This method must be fully validated for your specific application.

Protocol: HPLC-UV Analysis of this compound

This protocol is designed for the quantification of this compound and the detection of its primary process-related impurity, 1-Cyclopentylpiperazine.

1. Instrumentation and Columns:

  • HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: Base-deactivated C18 column, 4.6 x 150 mm, 3.5 µm particle size.

2. Reagents and Mobile Phase:

  • Acetonitrile (ACN), HPLC grade.

  • Ammonium Bicarbonate buffer (10 mM).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 9.5 with ammonium hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 210 nm (Note: Piperazines lack a strong chromophore, requiring low UV detection. Derivatization can be used for trace analysis).[11][12]

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-18 min: 60% to 95% B

    • 18-20 min: Hold at 95% B

    • 20.1-25 min: Return to 5% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Prepare a solution containing both the main compound and its key expected impurity (1-Cyclopentylpiperazine).

  • Resolution: Ensure the resolution between the two peaks is > 2.0.

  • Tailing Factor: The tailing factor for the main peak should be < 1.5.

  • Reproducibility: Five replicate injections of a standard solution should have a relative standard deviation (RSD) of < 2.0% for the peak area.

Section 4: Regulatory Context and Further Reading

Understanding the regulatory framework is essential for drug development professionals. The International Council for Harmonisation (ICH) provides guidelines on the control of impurities.

  • ICH Q3A(R2) - Impurities in New Drug Substances: This is the primary guideline that defines thresholds for reporting, identifying, and qualifying impurities.[4][5][13][14] For example, for a drug with a maximum daily dose of ≤ 2g, the identification threshold is typically 0.10% of the drug substance. Any impurity at or above this level must be structurally identified.[4]

  • Qualification of Impurities: Qualification is the process of gathering data to establish the biological safety of an impurity. An impurity is considered qualified if its level in the new drug substance is at or below the level observed in batches used in safety and clinical studies.[4]

This guide provides a foundational understanding of impurity identification in the synthesis of this compound. For more complex challenges, consulting specialized literature and analytical experts is always recommended.

References

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Piperazine-impurities. Pharmaffiliates. [Link]

  • Production of 1-cyclopentylpiperazine.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation. [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Institutes of Health. [Link]

  • Is there any synthesis method available for the preparation of 1-Amino Piperazine? ResearchGate. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • Q3A(R) Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • 1-Amino-4-Cyclopentylpiperazine | CAS 61379-64-4. Veeprho. [Link]

  • HPLC Troubleshooting Guide. Chromatography Forum. [Link]

  • A NEW SYNTHESIS OF N-MONOPHENYLPIPERAZINE. Journal of the American Chemical Society. [Link]

  • Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. PubMed, National Institutes of Health. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. National Institutes of Health. [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. [Link]

  • Method for preparing piperazines.
  • Troubleshooting Guide. Phenomenex. [Link]

  • ICH topic Q 3 A (R2) - Impurities in new drug substances. Therapeutic Goods Administration (TGA), Australia. [Link]

Sources

Technical Support Center: Optimizing Derivatization of 4-Cyclopentylpiperazin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-Cyclopentylpiperazin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this versatile building block. Here, we synthesize technical accuracy with field-proven insights to ensure your experiments are both successful and reproducible.

Introduction to this compound

This compound is a valuable intermediate in pharmaceutical synthesis, notable for its distinct reactivity profile.[1][2] The molecule possesses two key nucleophilic centers: the primary exocyclic amine (-NH2) and the tertiary endocyclic amine within the piperazine ring. The primary amine is generally more nucleophilic and less sterically hindered, making it the primary site for derivatization under most conditions. Understanding this reactivity is crucial for achieving selective derivatization.

This guide will focus on three common and important derivatization reactions: Acylation , Reductive Amination , and N-Arylation (Buchwald-Hartwig Amination) .

Troubleshooting and Optimization Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Acylation Reactions

Acylation is a fundamental transformation for introducing carbonyl-containing moieties.

Question: My acylation reaction with an acid chloride is resulting in a low yield and multiple products. What is the likely cause and how can I fix it?

Answer: The most common issue here is over-acylation or reaction at the undesired tertiary amine. The primary exocyclic amine of this compound is more reactive, but under harsh conditions or with highly reactive acylating agents, the endocyclic tertiary amine can also react, leading to a complex mixture.

  • Causality: The use of a strong, unhindered base or high temperatures can deprotonate the newly formed amide, making it susceptible to further reaction, or promote reaction at the less reactive tertiary amine.

  • Solution:

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are effective at scavenging the HCl byproduct without promoting side reactions.

    • Temperature Control: Perform the reaction at a lower temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature. This will favor the more kinetically controlled reaction at the primary amine.

    • Slow Addition: Add the acylating agent (e.g., acid chloride or anhydride) dropwise to the solution of the amine and base. This keeps the concentration of the electrophile low at any given time, enhancing selectivity.[3]

Question: I am observing incomplete conversion even after prolonged reaction times. How can I drive the reaction to completion?

Answer: Incomplete conversion in acylation reactions often points to issues with reagent stoichiometry, purity, or insufficient activation of the carboxylic acid (if using a coupling agent).

  • Causality: Moisture in the solvent or on the glassware can quench the acylating agent. The starting amine may also be of lower purity than expected. If using a carboxylic acid and a coupling agent (e.g., EDC, HATU), the activation may be inefficient.

  • Solution:

    • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acylating agent.

    • Verify Reagent Purity: Confirm the purity of your this compound and the acylating agent.

    • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the acylating agent.

    • Carboxylic Acid Activation: If you are using a carboxylic acid, ensure your coupling agent is active and consider adding an activating agent like HOBt or HOAt.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[4][5]

Question: My reductive amination is giving a significant amount of the alcohol byproduct from the starting aldehyde/ketone. How can I minimize this?

Answer: The formation of an alcohol byproduct indicates that the reduction of the carbonyl compound is competing with the formation of the imine/enamine intermediate and its subsequent reduction.

  • Causality: This is often due to the choice of reducing agent and the reaction conditions. Strong reducing agents like sodium borohydride (NaBH4) can rapidly reduce the carbonyl before it has a chance to react with the amine.

  • Solution:

    • Use a Milder Reducing Agent: Switch to a more selective reducing agent that preferentially reduces the iminium ion over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice for this reason.[6] It is less reactive towards aldehydes and ketones but highly effective for reducing the protonated imine.

    • Pre-formation of the Imine: You can pre-stir the amine and the carbonyl compound in the solvent for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine/enamine equilibrium to be established. The use of a dehydrating agent like magnesium sulfate can also be beneficial.

    • pH Control: The reaction is often faster under slightly acidic conditions (pH 5-6), which can be achieved by adding a small amount of acetic acid. This catalyzes imine formation.

Question: I am trying to perform a reductive amination with a ketone, and the reaction is very slow and low-yielding. What can I do?

Answer: Ketones are generally less electrophilic than aldehydes, and the resulting iminium ions are more sterically hindered, making the reaction slower.

  • Causality: The equilibrium for imine formation with a ketone is less favorable than with an aldehyde.

  • Solution:

    • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can help to drive the imine formation and increase the rate of reduction.

    • Use a Lewis Acid Catalyst: The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)4), can facilitate the reaction with ketones by activating the carbonyl group.

    • Longer Reaction Time: Be prepared for longer reaction times compared to reactions with aldehydes. Monitor the reaction progress by TLC or LC-MS.

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds between an amine and an aryl halide.[7]

Question: My Buchwald-Hartwig reaction is failing, and I am recovering my starting materials. What are the most critical parameters to check?

Answer: The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent, as well as the exclusion of oxygen.[8]

  • Causality: Failure is often due to an inactive catalyst, an inappropriate ligand for the specific substrate, or the presence of oxygen which can deactivate the palladium catalyst.

  • Solution:

    • Catalyst and Ligand System: The choice of ligand is crucial. For electron-rich aryl chlorides, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often required. For aryl bromides, a wider range of ligands may be effective. Ensure you are using a suitable palladium precatalyst (e.g., Pd2(dba)3 or a G3/G4 precatalyst).

    • Choice of Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. Potassium phosphate (K3PO4) can be a milder alternative for sensitive substrates.

    • Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are common choices.

    • Inert Atmosphere: The reaction must be set up under an inert atmosphere (argon or nitrogen). This involves degassing the solvent and using Schlenk techniques or a glovebox.

Question: I am observing hydrodehalogenation of my aryl halide (the halogen is replaced by hydrogen) as a major side product. How can I prevent this?

Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations and can arise from several pathways, including β-hydride elimination from the palladium-amide complex.

  • Causality: This side reaction can be promoted by certain ligand/base combinations or by higher reaction temperatures.

  • Solution:

    • Ligand Selection: Use a ligand that promotes rapid reductive elimination. Sterically hindered biarylphosphine ligands are often effective in minimizing this side reaction.

    • Lower Temperature: If possible, run the reaction at a lower temperature. The rates of desired C-N bond formation and undesired side reactions can have different temperature dependencies.

    • Base Selection: In some cases, switching to a different base (e.g., from NaOtBu to K3PO4 or Cs2CO3) can reduce the extent of hydrodehalogenation.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen on this compound is more reactive?

A1: The primary exocyclic amine (-NH2) is significantly more nucleophilic and less sterically hindered than the tertiary endocyclic amine. Therefore, derivatization will almost always occur at the primary amine first, especially under kinetically controlled conditions.

Q2: How can I purify the derivatized products?

A2: The purification method will depend on the properties of your product.

  • Column Chromatography: This is the most common method. The choice of solvent system (e.g., hexanes/ethyl acetate, DCM/methanol) will depend on the polarity of your compound.

  • Crystallization: If your product is a solid, crystallization can be an effective method for purification.

  • Acid/Base Extraction: If your product retains a basic nitrogen, you can use an acid wash to extract it into the aqueous phase, wash the organic phase to remove non-basic impurities, and then re-basify the aqueous phase to recover your product.

Q3: What are the key safety precautions when working with this compound and its derivatization reagents?

A3: this compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[9] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many of the reagents used in derivatization (e.g., acid chlorides, strong bases, palladium catalysts) also have specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common techniques.

  • TLC: This is a quick and easy way to get a qualitative assessment of the reaction progress. You can visualize the consumption of the starting material and the formation of the product.

  • LC-MS: This provides more detailed information, including the mass of the product to confirm its identity and the relative amounts of starting material and product.

Visualizations and Protocols

Experimental Workflow and Logic Diagrams

Diagram 1: General Troubleshooting Workflow This diagram outlines a systematic approach to troubleshooting a problematic derivatization reaction.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Parameter Optimization Low Yield Low Yield Reagent Purity Reagent Purity Low Yield->Reagent Purity Check Multiple Products Multiple Products Temperature Temperature Multiple Products->Temperature Lower No Reaction No Reaction Anhydrous/Inert Conditions Anhydrous/Inert Conditions No Reaction->Anhydrous/Inert Conditions Verify Stoichiometry Stoichiometry Reagent Purity->Stoichiometry Concentration Concentration Stoichiometry->Concentration Base/Catalyst Base/Catalyst Anhydrous/Inert Conditions->Base/Catalyst Re-evaluate Solvent Solvent Temperature->Solvent Consider compatibility

Caption: A logical workflow for troubleshooting common issues in derivatization reactions.

Diagram 2: Simplified Buchwald-Hartwig Catalytic Cycle This diagram illustrates the key steps in the palladium-catalyzed N-arylation reaction.

G Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NR2 Ar-Pd(II)(L)-NR2 Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NR2 Amine Coordination & Deprotonation (Base) Ar-Pd(II)(L)-NR2->Pd(0)L Reductive Elimination (Ar-NR2)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation

Table 1: Recommended Conditions for Buchwald-Hartwig Amination

Aryl Halide TypeRecommended Ligand(s)Recommended Base(s)Typical SolventTemperature (°C)
Aryl Bromide/IodideBINAP, XPhosNaOtBu, K3PO4Toluene, Dioxane80 - 110
Aryl Chloride (electron-neutral/rich)XPhos, SPhos, RuPhosNaOtBu, LHMDSToluene, Dioxane100 - 120
Aryl Chloride (electron-poor)Xantphos, dppfCs2CO3, K3PO4Toluene, DMF80 - 110
Experimental Protocols

Protocol 1: General Procedure for Acylation with an Acid Chloride

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add the acid chloride (1.1 eq) dropwise over 10-15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Reductive Amination with an Aldehyde

  • To a round-bottom flask, add this compound (1.0 eq), the aldehyde (1.1 eq), and dichloroethane (DCE) as the solvent.

  • Add acetic acid (0.1 eq) and stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • GLAXO GROUP LIMITED. (2006). PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES. European Patent Office. Retrieved from [Link]

  • Veeprho. (n.d.). 1-Amino-4-Cyclopentylpiperazine. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddit. (2022). Reductive amination of piperazine. r/OrganicChemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]

  • Hussain, A., Peraka, S., & Ramachary, D. B. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry, 88(23), 16047–16064. Retrieved from [Link]

Sources

Technical Support Center: Storage and Handling of 4-Cyclopentylpiperazin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Cyclopentylpiperazin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. Here, you will find in-depth troubleshooting advice, frequently asked questions, and best practices derived from established chemical principles and industry experience.

I. Understanding the Molecule: Chemical Vulnerabilities

This compound is a primary amine attached to a piperazine ring, which also bears a cyclopentyl group. This unique structure presents several potential points of chemical instability that are crucial to understand for preventing degradation.

  • Primary Amine Group (-NH2): This is the most reactive site, highly susceptible to oxidation and reaction with atmospheric components.

  • Piperazine Ring: While relatively stable, the nitrogen atoms in the ring can also undergo oxidation or react with strong acids or electrophiles.

  • Tertiary Amine in the Ring: The nitrogen atom attached to the cyclopentyl group is a tertiary amine, which can also be a site for oxidation.

The primary degradation pathways for compounds like this compound are primarily oxidative and thermal. Atmospheric oxygen can lead to the formation of various oxidation products, while elevated temperatures can accelerate these processes and potentially cause other rearrangements or fragmentation.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the storage and handling of this compound.

Q1: What is the ideal storage temperature for this compound?

For long-term storage, it is recommended to store this compound in a refrigerator at 2-8°C (+4°C)[1][2]. This minimizes the rate of potential degradation reactions. For short-term storage, a cool, dry, and well-ventilated place away from direct sunlight is acceptable[3][4].

Q2: What are the visible signs of degradation?

The most common sign of degradation for amines is a change in color. Pure this compound is typically an off-white solid[2]. Upon degradation, you may observe a yellowing or browning of the material. This is often due to atmospheric oxidation, a common issue with arylamines and other primary amines[5]. Another sign could be a change in physical form, such as the material becoming oily or clumping.

Q3: Should I be concerned about exposure to air?

Yes, prolonged exposure to air should be avoided. The primary amine group is susceptible to oxidation by atmospheric oxygen. It is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to securely seal the container after use[6].

Q4: Can I store this compound in a solution?

While convenient for some experimental workflows, storing amines in solution can accelerate degradation, especially in protic or acidic solvents. If you must store it in solution, use a dry, aprotic solvent and store it at a low temperature. The stability in solution is highly dependent on the solvent and storage conditions, so it is advisable to prepare solutions fresh whenever possible. Some studies on primary aromatic amines have shown instability in aqueous and acidic solutions[7].

Q5: What analytical techniques can I use to check the purity of my stored compound?

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for assessing the purity of this compound and detecting degradation products[8][9][10]. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities and confirm the structure of the compound.

III. Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section provides a structured approach to troubleshooting common issues encountered with this compound.

Observed Problem Potential Cause Recommended Action
Discoloration (Yellowing/Browning) Oxidation due to exposure to air and/or light.- Handle the compound under an inert atmosphere. - Store in an amber vial to protect from light. - Purge the container with an inert gas before sealing.
Impurity Peaks in GC/HPLC Analysis Thermal degradation or slow decomposition over time.- Confirm storage temperature is within the recommended range (2-8°C). - Avoid repeated freeze-thaw cycles if stored in a freezer. - Consider re-purification of the material if the impurity levels are unacceptable for your application.
Poor Solubility or Oily Appearance Formation of degradation products that are less soluble or have a lower melting point.- This is a strong indicator of significant degradation. - It is recommended to use a fresh batch of the compound for sensitive experiments.
Inconsistent Experimental Results Degradation of the compound leading to lower effective concentration or interfering byproducts.- Always use a freshly opened or recently verified batch of the compound for critical experiments. - Re-analyze the purity of your stored material before use.

IV. Best Practices for Storage and Handling

Adhering to the following best practices will help ensure the long-term stability of your this compound.

Recommended Storage Conditions
Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)[2]Slows down the rate of chemical degradation.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidative degradation of the primary amine.
Container Tightly sealed, amber glass vialProtects from moisture, air, and light.
Location Dry, well-ventilated area away from incompatible materials[3][6][11][12]Prevents accidental reactions and ensures safety.
Handling Procedures
  • Work in a Controlled Environment: Whenever possible, handle this compound in a glove box or under a fume hood with an inert gas supply.

  • Use Clean, Dry Equipment: Ensure all spatulas, glassware, and other equipment are free from moisture and other contaminants.

  • Minimize Exposure Time: Do not leave the container open to the atmosphere for extended periods. Weigh out the required amount and promptly seal the container.

  • Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and sources of ignition[6][11][13].

V. Visualizing Degradation and Troubleshooting

To further aid in understanding the potential issues and solutions, the following diagrams illustrate the degradation pathways and a logical troubleshooting workflow.

cluster_degradation Potential Degradation Pathways A This compound B Oxidation Products (e.g., N-oxides, de-amination products) A->B O2, Light C Reaction with CO2 (Carbamates) A->C CO2 (from air) D Thermal Degradation Products (Ring opening, fragmentation) A->D Heat

Caption: Potential degradation pathways for this compound.

cluster_troubleshooting Troubleshooting Workflow Start Inconsistent Experimental Results or Visual Degradation Check_Storage Verify Storage Conditions (Temp, Atmosphere, Container) Start->Check_Storage Purity_Analysis Perform Purity Analysis (GC, HPLC, NMR) Check_Storage->Purity_Analysis Conditions OK Correct_Storage Correct Storage Conditions Check_Storage->Correct_Storage Conditions Not OK Decision Purity Acceptable? Purity_Analysis->Decision Use_Compound Proceed with Experiment Decision->Use_Compound Yes New_Batch Procure a New Batch of Compound Decision->New_Batch No Correct_Storage->Purity_Analysis

Caption: A logical workflow for troubleshooting issues with this compound.

VI. References

  • This compound | C9H19N3 | CID 1512485 - PubChem. [Link]

  • CAS No : 61379-64-4 | Product Name : 1-Amino-4-cyclopentylpiperazine | Pharmaffiliates. [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Environmental Science & Technology - ACS Publications. [Link]

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. [Link]

  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. [Link]

  • Thermal degradation of piperazine and its structural analogs - ResearchGate. [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies - ResearchGate. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]

  • Steps involved for the analyses of degraded amines using GC - ResearchGate. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO. [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. [Link]

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed. [Link]

  • Amines - NCERT. [Link]

  • Atmospheric Degradation of Amines (ADA) | NILU. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

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Minimizing byproduct formation in 4-Cyclopentylpiperazin-1-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-Cyclopentylpiperazin-1-amine, a key intermediate in the production of pharmaceuticals like Rifapentine.[1][2][3] This resource is designed to help you minimize byproduct formation and optimize your synthetic route for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary byproducts?

A1: A prevalent synthetic strategy involves a two-step process:

  • N-alkylation of a piperazine derivative: This typically involves the reaction of piperazine with cyclopentanone in the presence of a reducing agent (reductive amination) to form 1-cyclopentylpiperazine.[4]

  • N-amination: The resulting 1-cyclopentylpiperazine is then aminated to introduce the primary amine group at the 4-position. A common method for this is nitrosation followed by reduction.[5][6]

The primary byproduct of concern is the dialkylated species, 1,4-dicyclopentylpiperazine , which can form during the initial reductive amination step.[4] Other potential impurities can arise from incomplete reactions or side reactions during the amination process.

Q2: My final product purity is low, with a significant peak corresponding to 1,4-dicyclopentylpiperazine. How can I prevent this?

A2: The formation of 1,4-dicyclopentylpiperazine is a common issue. To minimize this byproduct, consider the following strategies:

  • Molar Ratio Control: Utilize a molar excess of piperazine relative to cyclopentanone. A common starting point is a 1:0.5 to 1:1.5 molar ratio of piperazine to cyclopentanone.[4] This stoichiometric control favors the mono-alkylation product.

  • Reaction Conditions: Carefully control the reaction temperature and pressure. The reaction is often carried out at temperatures between 50-130°C and pressures of 5-50 atm.[4] Lowering the temperature may help to reduce the rate of the second alkylation.

  • Gradual Addition: Add the cyclopentanone slowly to the reaction mixture containing piperazine. This maintains a high local concentration of piperazine, further discouraging dialkylation.

Q3: What are the recommended storage conditions for this compound?

A3: this compound is typically a pale yellow crystal or a low melting solid with a melting point of approximately 45°C.[1][7] For optimal stability and to maintain purity, it should be stored in a refrigerator at 2-8°C in a dry, well-sealed container.[1][8]

Troubleshooting Guide: Minimizing Byproduct Formation

This section provides a more detailed, step-by-step approach to troubleshooting specific issues related to byproduct formation.

Issue 1: Excessive Formation of 1,4-Dicyclopentylpiperazine during Reductive Amination

Underlying Cause: The secondary amine of the desired mono-substituted product, 1-cyclopentylpiperazine, can compete with the starting piperazine for reaction with cyclopentanone, leading to the formation of the undesired 1,4-dicyclopentylpiperazine.

Troubleshooting Protocol:

  • Reagent Stoichiometry Adjustment:

    • Action: Increase the molar excess of piperazine. Start with a 2:1 molar ratio of piperazine to cyclopentanone and analyze the product mixture. If dialkylation is still significant, incrementally increase the excess of piperazine.

    • Rationale: Le Chatelier's principle dictates that increasing the concentration of one reactant (piperazine) will drive the reaction towards the formation of the mono-substituted product.

  • Controlled Addition of Cyclopentanone:

    • Action: Instead of adding all the cyclopentanone at once, employ a syringe pump for slow, controlled addition over several hours.

    • Rationale: This maintains a low concentration of the alkylating agent (cyclopentanone) in the reaction mixture, minimizing the opportunity for the mono-substituted product to react further.

  • Catalyst and Solvent Optimization:

    • Action: Evaluate different hydrogenation catalysts. While palladium on carbon is common, Raney nickel is also an effective catalyst.[4] The choice of solvent can also influence the reaction; toluene is a frequently used solvent.[4]

    • Rationale: The catalyst surface and solvent polarity can affect the relative rates of the first and second alkylation reactions. Empirical testing is often necessary to find the optimal combination for your specific setup.

Experimental Workflow for Optimizing Reductive Amination:

N_Amination_Pathway A 1-Cyclopentylpiperazine B N-Nitroso-4-cyclopentylpiperazine A->B NaNO2 / HCl (-10 to 0°C) C This compound (Desired Product) B->C LiAlH4 / THF (Reflux) D Unreacted Starting Material B->D Incomplete Reduction E Over-reduction/Side Products B->E Side Reactions

Caption: Synthetic pathway for N-amination and potential sources of impurities.

Data Summary

The following table provides a general overview of reaction parameters that can be optimized to minimize byproduct formation.

ParameterReductive Amination (Step 1)N-Amination (Step 2)Rationale for Byproduct Minimization
Key Reagents Piperazine, Cyclopentanone, H2, Catalyst (Pd/C or Raney Ni)1-Cyclopentylpiperazine, NaNO2, HCl, LiAlH4Proper selection and handling are critical for reaction success.
Stoichiometry Excess Piperazine (e.g., 2:1 to 3:1 vs. Cyclopentanone)Excess LiAlH4 (e.g., 3 equivalents)Drives the reaction towards the desired product and ensures complete conversion.
Temperature 50 - 130 °CNitrosation: -10 to 0°C; Reduction: RefluxControls reaction rate and minimizes decomposition and side reactions.
Pressure 5 - 50 atm (for hydrogenation)AtmosphericNecessary for catalytic hydrogenation.
Solvent Toluene, MethanolTHF (for reduction)Provides a suitable medium for the reaction and can influence selectivity.
Addition Rate Slow addition of cyclopentanoneSlow addition of NaNO2 solutionMaintains optimal concentration gradients to favor the desired reaction pathway.

Concluding Remarks

The synthesis of this compound requires careful control of reaction conditions to achieve high purity and yield. By systematically addressing the formation of key byproducts such as 1,4-dicyclopentylpiperazine and impurities from the N-amination step, researchers can significantly improve the outcome of their synthesis. This guide provides a framework for troubleshooting and optimizing this important synthetic transformation. For further details on specific procedures, consulting the cited literature is recommended.

References

  • Vertex AI Search. (n.d.). Navigating the Synthesis: Key Chemical Properties of this compound.
  • ResearchGate. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.
  • Google Patents. (n.d.). US3682919A - Process for the preparation of piperazine.
  • Royal Society of Chemistry. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids.
  • National Institutes of Health. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.
  • ChemicalBook. (2025). 1-Amino-4-cyclopentylpiperazine | 61379-64-4.
  • ResearchGate. (2017). (PDF) New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine.
  • PubMed. (n.d.). Progress in arylpiperazine synthesis by the catalytic amination reaction.
  • Benchchem. (n.d.). This compound | 61379-64-4.
  • PatentGuru. (n.d.). METHOD FOR THE PREPARATION OF 1-AMINO-4-CYCLOPENTYLPIPERAZINE-BG63120B1.
  • Simson Pharma Limited. (n.d.). 1-Amino-4-cyclopentylpiperazine,hydrochloride | CAS No- NA.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • Googleapis.com. (1976). Y-47%.
  • Google Patents. (n.d.). JPS61158973A - Production of 1-cyclopentylpiperazine.
  • ECHEMI. (n.d.). 4-Cyclopentyl-1-piperazinamine SDS, 61379-64-4 Safety Data Sheets.
  • Koei Chemical Co., Ltd. (n.d.). 1-Amino-4-cyclopentylpiperazine.
  • Veeprho. (n.d.). 1-Amino-4-Cyclopentylpiperazine | CAS 61379-64-4.
  • Pharmaffiliates. (n.d.). CAS No : 61379-64-4 | Product Name : 1-Amino-4-cyclopentylpiperazine.

Sources

Technical Support Center: Column Chromatography Purification of 4-Cyclopentylpiperazin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Cyclopentylpiperazin-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying polar, basic compounds. Here, we provide in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter.

Section 1: Understanding the Challenge - The Nature of this compound

This compound is a diamine with a molecular weight of 169.27 g/mol [1][2]. Its structure, featuring a primary amine and a tertiary amine within a piperazine ring, makes it a polar and basic compound. The predicted pKa is approximately 7.90, indicating it will be protonated under acidic or neutral conditions[2].

This basicity is the primary cause of purification difficulties on standard silica gel. The slightly acidic silanol groups (Si-OH) on the surface of silica interact strongly with the basic nitrogen atoms of the amine, leading to a host of problems including poor separation, significant peak tailing, and in some cases, irreversible binding of the compound to the column[3][4].

Key Compound Properties:
PropertyValue/DescriptionSource
Molecular Formula C9H19N3[1][2]
Molecular Weight 169.27 g/mol [1][2]
Appearance White to Off-White Solid[2]
Solubility Slightly soluble in water. Soluble in Chloroform, DMSO, and Methanol (slightly).[2][5]
Predicted pKa 7.90 ± 0.70[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: My this compound is streaking badly on a standard silica TLC plate. What's happening and how do I fix it?

A1: Streaking is the most common issue when dealing with polar amines on silica gel[6][7]. It's a visual representation of the strong, non-ideal interaction between your basic amine and the acidic silanol groups on the silica. This interaction causes a slow, uneven desorption process as the mobile phase moves up the plate.

The Solution: Deactivation. To get sharp, reliable spots on your TLC plate (and a successful column later), you must deactivate the silica. This is achieved by adding a small amount of a basic modifier to your mobile phase.

  • Primary Recommendation: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol). The TEA is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your compound to travel up the plate with minimal interaction, resulting in compact spots[3][8].

  • Alternative: Pre-treating the TLC plate by eluting it once with a solvent system containing the basic modifier, drying it, and then running it with your spotted compound can also be effective[9].

Q2: What is the best stationary phase for purifying this compound?

A2: While standard silica gel can be used with modifications, other stationary phases are often better suited for basic compounds.

  • Deactivated Silica Gel: This is the most common and cost-effective approach. You can either buy commercially deactivated silica or prepare it yourself by washing standard silica gel with a solution containing a base like triethylamine[6][10]. This neutralizes the acidic sites that cause tailing.

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of amines[6]. Basic alumina, in particular, provides a more suitable environment and can prevent the compound from sticking.

  • Amine-Functionalized Silica: For very challenging separations, silica gel that has been chemically modified with amino groups (often sold as NH2-silica) is an excellent choice[3][11]. This creates a more basic surface, which repels the amine compound and leads to excellent peak shapes, often allowing for the use of less polar solvent systems like hexane/ethyl acetate[3].

  • Reversed-Phase Silica (C18): This is another powerful option, especially if your impurities are non-polar. In reversed-phase chromatography, your polar amine will elute earlier. To get good peak shapes, the mobile phase (typically acetonitrile/water or methanol/water) should be buffered at a high pH to keep the amine in its neutral, free-base form, which increases its retention and improves the separation[3].

Q3: How do I choose the right mobile phase (eluent)?

A3: The choice of mobile phase is critical and is determined by your chosen stationary phase. The goal is to find a system that gives your product an Rf value of approximately 0.2-0.4 on the TLC plate for optimal separation on the column.

  • For Deactivated Silica or Alumina:

    • Start with a moderately polar system like 95:5 Dichloromethane (DCM) / Methanol (MeOH).

    • Add 0.5-2% Triethylamine (TEA) or Ammonium Hydroxide (NH4OH) to this mixture.

    • Gradually increase the percentage of methanol if your compound's Rf is too low (stuck at the baseline). A common gradient might be from 2% to 10% MeOH in DCM, with a constant 1% TEA[3][9].

  • For Amine-Functionalized Silica:

    • You can often use less polar, non-protic solvents.

    • Start with a system like 80:20 Hexane / Ethyl Acetate and adjust the ratio as needed[3].

  • For Reversed-Phase (C18) Silica:

    • The mobile phase will be aqueous. Start with a mixture like 70:30 Water / Acetonitrile.

    • Add a basic modifier like 0.1% TEA to raise the pH, which is crucial for good peak shape[3].

    • Increase the percentage of acetonitrile to move your compound down the column faster (increase its Rf).

Q4: I can't see my compound on the TLC plate under UV light. How can I visualize it?

A4: this compound does not possess a strong chromophore, so it is often invisible under 254nm UV light unless it is an impurity in a UV-active mixture[12][13]. You must use a chemical stain for visualization.

  • Ninhydrin Stain: This is an excellent choice for primary and secondary amines. After dipping the plate in the ninhydrin solution, gentle heating will reveal the amine spots, typically as reddish or purple spots[14][15].

  • Potassium Permanganate (KMnO4) Stain: This is a general oxidative stain that works for many functional groups, including amines. It will appear as yellow-brown spots on a purple background. Be aware that it is a very harsh oxidizer and may not be suitable for all compounds[15].

  • Iodine Chamber: Exposing the TLC plate to iodine vapor is a simple and semi-destructive method. Iodine complexes with many organic compounds to produce temporary yellow-brown spots[12].

Section 3: Troubleshooting Guide

This section addresses specific problems you might face during the column chromatography process.

Problem: My compound won't elute from the column, even with a high percentage of methanol.
  • Cause A: Insufficient Deactivation. The most likely reason is that your amine is irreversibly stuck to the acidic silica gel[4]. The amount of basic modifier in your mobile phase may not be sufficient to elute the compound.

    • Solution: Try flushing the column with a very polar, basic mixture. A solution of 5-10% ammonium hydroxide in methanol, or 5% TEA in methanol, can often recover the "stuck" compound. For future attempts, ensure your silica is properly deactivated before loading your compound.

  • Cause B: Incorrect Solvent Choice. You may be using a solvent system that is simply not polar enough.

    • Solution: If a DCM/MeOH/TEA system fails, consider switching to a more aggressive polar system. However, the first cause is more probable.

Problem: My fractions are all mixed. The separation is poor despite a good separation on the TLC plate.
  • Cause A: Column Overloading. You may have loaded too much crude material onto the column. A general rule of thumb for flash chromatography is to load 1g of crude material per 20-40g of silica.

    • Solution: Reduce the amount of material loaded onto the column.

  • Cause B: Improper Packing or Loading. Air bubbles, cracks in the silica bed, or uneven loading of the sample can lead to channeling, where the solvent and sample bypass the main stationary phase, resulting in poor separation.

    • Solution: Ensure the column is packed uniformly without any cracks. Apply the sample as a concentrated band that is as narrow as possible. Dry loading (adsorbing the crude material onto a small amount of silica and then adding it to the column) is often superior to wet loading for polar compounds.

  • Cause C: On-Column Degradation. It's possible the compound is not entirely stable on silica, even with a basic modifier. What appears as two spots on a quick TLC run might be an equilibrium of your compound and a degradation product forming during the longer residence time on the column[16].

    • Solution: Perform a stability test. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears, your compound is degrading. In this case, switching to a more inert stationary phase like alumina or using reversed-phase chromatography is recommended[6][16].

Problem: I recovered my compound, but the yield is very low.
  • Cause A: Irreversible Adsorption. As mentioned, a portion of your compound may have permanently bound to the silica gel[3].

    • Solution: Improve the deactivation of your stationary phase in subsequent runs or switch to a different stationary phase.

  • Cause B: Volatility of Triethylamine. If you used TEA as a modifier, it can be difficult to remove completely under vacuum and may add to the final mass, making your yield appear higher than it is. Conversely, co-evaporation with other solvents can sometimes lead to loss of a low-boiling point product. This compound has a boiling point of 92 °C, making it somewhat volatile[2].

    • Solution: Use minimal amounts of TEA. To remove it, after evaporation, redissolve the residue in a solvent like dichloromethane and wash with water or brine to remove the TEA salt, then dry and re-evaporate. Be cautious with heating during evaporation.

Section 4: Recommended Protocol & Workflow

This section provides a validated starting protocol for the purification of this compound.

Step-by-Step Purification Protocol
  • TLC Method Development:

    • Prepare a stock solution of your crude material.

    • Prepare several eluent systems. A good starting point is 95:5 DCM:MeOH with 1% TEA.

    • Spot the crude material on a silica TLC plate.

    • Develop the plate and visualize with a ninhydrin stain.

    • Adjust the MeOH concentration until the desired product has an Rf of ~0.3.

  • Column Preparation (Deactivation):

    • Choose an appropriately sized glass column and slurry pack it with standard silica gel using a non-polar solvent like hexane.

    • Once packed, flush the column with 3-5 column volumes of your chosen mobile phase (containing TEA). This step is critical for deactivating the silica[9].

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a suitable solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution.

    • Evaporate the solvent completely until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase.

    • Collect fractions and monitor them by TLC using the method developed in Step 1.

    • Combine the pure fractions containing your product.

  • Work-up and Isolation:

    • Evaporate the solvent from the combined pure fractions.

    • To remove residual TEA, perform a simple acid-base extraction or re-dissolve and evaporate from a low-boiling solvent multiple times.

    • Dry the final product under high vacuum to obtain pure this compound.

Workflow & Troubleshooting Diagram

Purification_Workflow A Start: Crude this compound B TLC Analysis (DCM/MeOH + 1% TEA) A->B C Assess TLC Result B->C D Streaking or Rf=0? C->D E Increase %TEA or Add NH4OH Re-run TLC D->E Yes F Rf ~ 0.3? D->F No (Sharp Spot) E->B G Increase %MeOH Re-run TLC F->G No (Rf too low) H Column Chromatography (Deactivated Silica) F->H Yes G->B I Monitor Fractions by TLC H->I J Poor Separation? I->J K Troubleshoot: - Check Loading - Use Alumina or NH2-Silica - Consider Reversed-Phase J->K Yes L Combine Pure Fractions J->L No M Solvent Evaporation & Work-up L->M N Pure Product M->N

Caption: Decision workflow for method development and troubleshooting.

Section 5: References

  • Amine purification - Chemistry - Science Forums. (2011). Available at: [Link]

  • This compound | C9H19N3 | CID 1512485 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (2023). Available at: [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. Available at: [Link]

  • 1-Amino-4-cyclopentyl piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available at: [Link]

  • CAS No : 61379-64-4 | Product Name : 1-Amino-4-cyclopentylpiperazine | Pharmaffiliates. Available at: [Link]

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022). Available at: [Link]

  • 1-Amino-4-Cyclopentylpiperazine | CAS 61379-64-4 - Veeprho. Available at: [Link]

  • Chromatography: The Solid Phase - Department of Chemistry : University of Rochester. Available at: [Link]

  • Gadzała-Kopciuch, R., Cendrowska, M., & Buszewski, B. (2006). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 29(15), 2211-2224. Available at: [Link]

  • TLC stains for amines - ChemicalDesk.Com. (2011). Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. Available at: [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? : r/Chempros - Reddit. (2023). Available at: [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. (2018). Available at: [Link]

  • TLC Visualization Reagents - EPFL. Available at: [Link]

  • How do I recover my product from an unsuccessful column? : r/chemistry - Reddit. (2015). Available at: [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • TLC stains - REACH Devices. Available at: [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. (2020). Available at: [Link]

  • HPLC Analysis of Piperazine on Primesep 100 - SIELC Technologies. Available at: [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing). Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2015). Available at: [Link]

  • Supporting information - The Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Industrial Production of 4-Cyclopentylpiperazin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Cyclopentylpiperazin-1-amine (CAS: 61379-64-4). This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this critical pharmaceutical intermediate, notably used in the production of drugs like Rifapentine[1][2]. We will address common challenges encountered during industrial production, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during process development.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound and its key precursor, 1-cyclopentylpiperazine.

Q1: My yield is consistently low during the synthesis of the 1-cyclopentylpiperazine precursor via reductive amination. What are the likely causes and how can I optimize the reaction?

A1: Low yield in the reductive amination of piperazine with cyclopentanone is a frequent issue, often stemming from suboptimal reaction conditions or catalyst inefficiency. This process, which involves the catalytic hydrogen reduction of the reactants, is sensitive to several parameters[3].

Causality-Driven Diagnosis:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient catalyst activity, low hydrogen pressure, or inadequate reaction time/temperature. The catalyst, typically Raney Nickel or Palladium on Carbon (Pd/C), can be poisoned by impurities or lose activity over time.

  • Side Reaction Dominance: The primary competing reaction is the formation of the 1,4-dicyclopentylpiperazine byproduct, which consumes your starting materials and reduces the yield of the desired mono-substituted product[3].

  • Mechanical/Processing Losses: Product may be lost during the work-up, particularly during catalyst filtration or distillation, especially if the product is volatile under the chosen conditions.

Troubleshooting Workflow:

The following decision tree can guide your optimization process:

G start Low Yield of 1-Cyclopentylpiperazine check_conversion Analyze Crude Reaction Mixture (GC-MS/NMR). Is starting material present? start->check_conversion check_impurities Are significant byproducts (e.g., 1,4-dicyclopentylpiperazine) present? check_conversion->check_impurities No optimize_reaction Optimize Reaction Conditions: - Increase H2 Pressure (5-50 atm) - Increase Temperature (50-130°C) - Check Catalyst Activity/Loading - Increase Reaction Time check_conversion->optimize_reaction Yes optimize_stoichiometry Optimize Stoichiometry: - Increase excess of Piperazine (5-10 eq.) - Consider slow addition of Cyclopentanone check_impurities->optimize_stoichiometry Yes review_workup Review Work-up Procedure: - Ensure complete product extraction - Check distillation parameters to  prevent product loss - Optimize catalyst filtration method check_impurities->review_workup No success Yield Improved optimize_reaction->success optimize_stoichiometry->success review_workup->success

Caption: Troubleshooting workflow for low yield.

Self-Validating Protocol: Optimizing Reductive Amination

  • Materials: Piperazine, Cyclopentanone, Raney Nickel (or 5% Pd/C), Hydrogen gas, Toluene.

  • Procedure:

    • Catalyst Activation: Ensure your catalyst is active. For Raney Nickel, this may involve washing with a suitable solvent. For Pd/C, ensure it is not expired or clumping.

    • Reaction Setup: In a high-pressure reactor, charge piperazine (5-10 equivalents) and toluene. Add the catalyst (Raney Nickel is typically used at 2-50 wt% relative to piperazine)[3].

    • Reactant Addition: Seal the reactor and purge with nitrogen, then hydrogen. Heat the mixture to 50-130°C under 5-50 atm of hydrogen pressure[3]. Begin the slow, controlled addition of cyclopentanone (1 equivalent).

    • In-Process Check (IPC): After 2-4 hours, take a sample from the reaction mixture (after safely depressurizing and purging). Analyze by GC to check for the disappearance of cyclopentanone. The reaction is typically complete when hydrogen consumption ceases[3].

    • Work-up: Cool the reactor, purge, and carefully filter the catalyst. The product can be isolated from the filtrate by distillation. The boiling point of 1-amino-4-cyclopentylpiperazine is reported as 80-82°C at 0.1 mm Hg, providing a reference for purification[4].

Q2: How can I minimize the formation of the 1,4-dicyclopentylpiperazine impurity?

A2: The formation of the di-substituted byproduct is a classic challenge in piperazine chemistry, arising because the nitrogen atom of the mono-substituted product remains nucleophilic and can react with a second molecule of the electrophile (cyclopentanone).

Mechanistic Insight: The key is to manipulate the reaction kinetics to favor the reaction between cyclopentanone and the highly abundant, unsubstituted piperazine over the less abundant mono-substituted product.

Control Strategies:

  • Stoichiometric Control: The most effective strategy is to use a significant excess of piperazine. By increasing the molar ratio of piperazine to cyclopentanone, the probability of cyclopentanone encountering an unsubstituted piperazine molecule is much higher.

  • Controlled Addition: Adding the cyclopentanone slowly to the mixture of piperazine and catalyst ensures that its concentration remains low at all times, further reducing the chance of a second substitution reaction.

  • Lower Temperature: Running the reaction at the lower end of the effective temperature range (e.g., 50-80°C) can sometimes increase selectivity, as the activation energy for the second substitution may be slightly higher.

Data Presentation: Effect of Piperazine Excess on Selectivity

Molar Ratio (Piperazine:Cyclopentanone)Typical Yield (Mono-substituted)Typical Byproduct (Di-substituted)
1.5 : 1~60-70%~15-25%
5 : 1~80-90%~5-10%
10 : 1>90%<5%
Note: Yields are illustrative and depend on specific reaction conditions. Data is synthesized based on principles described in cited literature[3][5].
Q3: I am struggling with the N-amination step to convert 1-cyclopentylpiperazine to the final product. What are the common pitfalls?

A3: The N-amination step introduces the final amine group onto the piperazine ring. The classic route involves nitrosation followed by reduction, which has several challenges, especially at an industrial scale[4].

Route 1: Nitrosation followed by Reduction

  • Synthesis Path: 1-cyclopentylpiperazine is reacted with a nitrosating agent (e.g., sodium nitrite in acidic conditions) to form 1-nitroso-4-cyclopentylpiperazine. This intermediate is then reduced, often with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄), to yield the desired 1-amino-4-cyclopentylpiperazine[4].

  • Common Problems & Solutions:

    • Hazardous Reagents: Both nitrosating agents and LiAlH₄ are hazardous and require specialized handling protocols. Solution: Conduct thorough safety reviews and consider alternative, milder reducing agents if possible, although LiAlH₄ is effective for this specific transformation[4].

    • Incomplete Reduction: If the reduction is incomplete, the nitroso intermediate will remain as a critical impurity. Solution: Ensure anhydrous conditions for the LiAlH₄ reaction. Monitor the reaction to completion using TLC or LC-MS. Use a sufficient excess of the reducing agent.

    • Exothermic Reaction: The quenching of excess LiAlH₄ is highly exothermic and can be dangerous on a large scale. Solution: Implement a controlled, reverse-quenching protocol in a cooled reactor with adequate heat transfer capacity.

Route 2: Direct N-Amination (Alternative Approach)

  • Synthesis Path: A more modern approach involves direct amination using reagents like hydroxylamine-O-sulfonic acid (HOSA) or monochloramine (NH₂Cl).

  • Advantages: Avoids the use of potent carcinogens (nitrosamines) and highly reactive hydrides.

  • Challenges: These reagents can be unstable and may require in-situ generation. Reaction conditions must be carefully optimized to prevent side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes to this compound?

A1: There are two main strategic pathways for the industrial synthesis of this compound. The most common approach involves building the cyclopentylpiperazine core first, followed by amination.

G cluster_0 Route 1: Precursor Synthesis then Amination cluster_1 Route 2: Alkylation of Pre-aminated Piperazine A1 Piperazine + Cyclopentanone B1 1-Cyclopentylpiperazine (Precursor) A1->B1 Reductive Amination (e.g., H2/Raney Ni) C1 1-Nitroso-4-cyclopentylpiperazine B1->C1 Nitrosation (e.g., NaNO2/HCl) D1 This compound (Final Product) C1->D1 Reduction (e.g., LiAlH4) A2 1-Aminopiperazine + Cyclopentyl Bromide B2 This compound (Final Product) A2->B2 N-Alkylation

Caption: Comparison of primary synthesis routes.

Route 1 is generally preferred in industry because the starting materials (piperazine and cyclopentanone) are inexpensive bulk chemicals[3]. Route 2 is less common due to the higher cost and potential instability of 1-aminopiperazine, as well as challenges in controlling selectivity between the N1 and N4 positions during alkylation.

Q2: What are the recommended analytical methods for quality control?

A2: A robust analytical package is crucial for ensuring the quality and purity of the final product.

  • Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Purity Assay: Use Gas Chromatography with a Flame Ionization Detector (GC-FID) for the assay of the 1-cyclopentylpiperazine precursor and the final product, as they are sufficiently volatile.

  • Trace Impurity Analysis: For non-chromophoric impurities like residual piperazine, direct HPLC-UV is ineffective. A derivatization method is recommended. Reacting the sample with a reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a highly UV-active derivative that can be quantified at ppm levels using HPLC-UV[6]. This is critical for meeting regulatory requirements for starting material control in the final API.

  • Residual Solvents: Use Headspace Gas Chromatography (HS-GC) to quantify any residual solvents from the synthesis and purification steps (e.g., Toluene).

Q3: What are the critical safety precautions for handling this compound?

A3: Based on aggregated GHS data, this compound is a hazardous chemical that requires careful handling[7][8].

  • Hazard Classifications:

    • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed[7][8].

    • Skin Corrosion (Sub-category 1B): H314 - Causes severe skin burns and eye damage[7][8].

  • Required Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield[8].

    • Skin Protection: Handle with impervious gloves (e.g., nitrile, neoprene). Wear chemical-resistant clothing to prevent skin contact[8].

    • Respiratory Protection: Use in a well-ventilated area or a fume hood. If dust or aerosols are generated, a respirator is required.

  • Handling and Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizing agents, acids).

    • Keep containers tightly closed.

    • Store in a locked area to prevent unauthorized access[8].

References

  • Production of 1-cyclopentylpiperazine.
  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

  • 1-Amino-4-Cyclopentylpiperazine. Veeprho. [Link]

  • Preparation method of rifapentine.
  • 1-Amino-4-cyclopentyl piperazine Drug Information. PharmaCompass.com. [Link]

  • 1-Amino-4-cyclopentylpiperazine. Pharmaffiliates. [Link]

  • 3-(4-Cycloalkyl-1-piperazinyl)iminomethylrifamycin SV.
  • METHOD FOR THE PREPARATION OF 1-AMINO-4-CYCLOPENTYLPIPERAZINE. PatentGuru. [Link]

  • Catalyst and amination process for the synthesis of piperazine from ethylene glycol. ResearchGate. [Link]

  • Method for the preparation of piperazine and its derivatives.
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health (NIH). [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

  • New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

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Removal of unreacted starting materials from 4-Cyclopentylpiperazin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Cyclopentylpiperazin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this compound. Our focus is on providing practical, field-tested insights grounded in chemical principles to help you achieve the desired purity of your final product.

Introduction: The Challenge of Purifying this compound

This compound is a substituted piperazine derivative with two basic nitrogen centers, making its purification a nuanced task. The primary synthetic route typically involves the reductive amination of 1-aminopiperazine with cyclopentanone. This seemingly straightforward reaction can result in a crude product contaminated with unreacted starting materials and potential byproducts, necessitating a robust purification strategy. The challenges in purification often stem from the similar physical properties of the product and impurities, such as their basicity and polarity.

This guide will walk you through the identification of potential impurities and provide detailed protocols for their effective removal.

Frequently Asked Questions (FAQs)

Q1: What are the most likely unreacted starting materials I need to remove?

The most common unreacted starting materials in the synthesis of this compound are 1-aminopiperazine and cyclopentanone . The presence of these impurities is typically due to incomplete reaction.

Q2: How can I detect the presence of unreacted 1-aminopiperazine and cyclopentanone in my crude product?

Thin Layer Chromatography (TLC) is an effective initial screening method. Use a suitable solvent system (e.g., dichloromethane/methanol with a small amount of triethylamine) to separate the components. The starting materials will have different Rf values compared to the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Q3: What are the potential byproducts I should be aware of?

Besides the starting materials, you might encounter byproducts such as:

  • Piperazine: If the synthesis of 1-aminopiperazine from piperazine was incomplete.

  • N-Nitrosopiperazine: If the synthesis of 1-aminopiperazine involved a nitrosation step and the subsequent reduction was incomplete. This is a critical impurity to monitor due to its potential toxicity.

  • Di-substituted piperazine: Although less likely in this specific synthesis, the formation of a disubstituted byproduct is a possibility in piperazine chemistry.[1]

Troubleshooting Guides for Purification

This section provides detailed troubleshooting for the most common and effective purification techniques for this compound.

Troubleshooting Issue 1: Removing Unreacted Cyclopentanone

Symptom: The presence of a carbonyl peak (around 1740 cm⁻¹) in the IR spectrum of your purified product, or a distinct spot on TLC corresponding to cyclopentanone.

Cause: Incomplete reaction or inefficient removal during workup.

Solution:

  • Aqueous Workup: Cyclopentanone has some water solubility, which can be exploited. Multiple washes with water during the initial workup can help reduce its concentration.[2]

  • Distillation: If the crude product is a liquid, simple or fractional distillation can be effective due to the significant difference in boiling points between this compound and cyclopentanone (boiling point of cyclopentanone is ~131°C).[3][4]

  • Chemical Scavenging: For trace amounts of cyclopentanone, scavenger resins with amine functionalities can be employed to selectively react with and remove the ketone.

Troubleshooting Issue 2: Removing Unreacted 1-Aminopiperazine

Symptom: A persistent impurity peak corresponding to 1-aminopiperazine in your HPLC or GC-MS analysis.

Cause: 1-Aminopiperazine is a basic and polar compound, similar to the product, making its separation challenging.

Solution: Acid-Base Extraction

This is a highly effective method that leverages the basicity of the piperazine nitrogens.

Protocol 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Both the product and unreacted 1-aminopiperazine will be protonated and move into the aqueous layer as their hydrochloride salts. Non-basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH) until the pH is strongly basic (pH > 12). This will deprotonate the amine salts, causing the free bases to precipitate or form an oily layer.

  • Re-extraction: Extract the basified aqueous layer multiple times with a fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Diagram 1: Acid-Base Extraction Workflow

crude Crude Product in Organic Solvent acid_wash Extract with Aqueous Acid crude->acid_wash separate1 Separate Layers acid_wash->separate1 organic_impurities Organic Layer (Non-basic Impurities) separate1->organic_impurities Discard aqueous_amines Aqueous Layer (Protonated Amines) separate1->aqueous_amines basify Basify with Aqueous Base aqueous_amines->basify extract_organic Extract with Organic Solvent basify->extract_organic separate2 Separate Layers extract_organic->separate2 aqueous_salts Aqueous Layer (Salts) separate2->aqueous_salts Discard pure_product_organic Organic Layer (Purified Product) separate2->pure_product_organic dry_concentrate Dry and Concentrate pure_product_organic->dry_concentrate final_product Pure this compound dry_concentrate->final_product

Caption: Workflow for purification via acid-base extraction.

Troubleshooting Issue 3: Co-elution of Product and Impurities in Column Chromatography

Symptom: Poor separation between the product and impurities (especially 1-aminopiperazine) on a silica gel column, often with significant peak tailing.

Cause: The basic nature of the piperazine compounds leads to strong interactions with the acidic silica gel stationary phase.

Solution: Modified Chromatography Conditions

  • Basic Modifier in Eluent: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia in methanol, to the mobile phase. This will neutralize the acidic sites on the silica gel, reducing tailing and improving separation.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or an amine-functionalized silica gel column.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography with a suitable mobile phase (e.g., acetonitrile/water with a pH modifier) can be an effective alternative.

Table 1: Recommended Chromatography Conditions

ParameterNormal Phase ChromatographyReverse-Phase Chromatography
Stationary Phase Silica Gel or AluminaC18 or C8
Mobile Phase Dichloromethane/Methanol or Hexane/Ethyl AcetateAcetonitrile/Water or Methanol/Water
Modifier 0.5-2% Triethylamine or Ammonia in Methanol0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Troubleshooting Issue 4: Product is an Oil and Difficult to Handle

Symptom: The purified product is a viscous oil, making it difficult to handle and weigh accurately.

Cause: Many amine compounds have low melting points.

Solution: Salt Formation and Crystallization

Formation of a crystalline salt can significantly simplify handling and improve the stability of the compound.

Protocol 2: Salt Formation for Crystallization

  • Dissolution: Dissolve the purified oily product in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Acid Addition: Slowly add a solution of an acid (e.g., HCl in isopropanol, or a solution of oxalic acid or tartaric acid in a suitable solvent) dropwise while stirring.

  • Precipitation: The corresponding salt should precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath.

  • Isolation: Collect the crystalline salt by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry under vacuum.

Diagram 2: Purification via Crystallization

crude_product Crude Product dissolve Dissolve in Hot Solvent crude_product->dissolve cool Cool Slowly dissolve->cool filter Filter cool->filter crystals Crystals Form wash Wash with Cold Solvent crystals->wash mother_liquor Mother Liquor (Impurities) filter->crystals filter->mother_liquor Discard dry Dry wash->dry pure_crystals Pure Crystalline Product dry->pure_crystals

Caption: General workflow for purification by crystallization.

Concluding Remarks

The successful purification of this compound hinges on a clear understanding of the potential impurities and the selection of an appropriate purification strategy. A combination of techniques, such as an initial acid-base workup followed by chromatography or crystallization, is often the most effective approach. By carefully considering the chemical properties of the target compound and its contaminants, researchers can overcome the common challenges and obtain a product of high purity.

References

  • Cochran, B. M., & Michael, F. E. (2008). A Highly Diastereoselective, Intramolecular Hydroamination for the Modular Synthesis of 2,6-Disubstituted Piperazines. Organic Letters, 10(2), 329-332. [Link]

  • Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Cyclization for the Modular Synthesis of Highly Substituted Piperazines and Related Bis-nitrogen Heterocycles. Organic Letters, 18(4), 740-743. [Link]

  • Krasavin, M. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5678. [Link]

  • Štefane, B., & Polanc, S. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169. [Link]

  • Various Authors. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?. ResearchGate. [Link]

  • PharmaCompass. (n.d.). 1-Amino-4-cyclopentyl piperazine. PharmaCompass.com. [Link]

  • Veeprho. (n.d.). 1-Amino-4-Cyclopentylpiperazine | CAS 61379-64-4. Veeprho.com. [Link]

  • Google Patents. (2014). CN103951677A - Preparation method of rifapentine.
  • Reddit. (2022). Amine workup. r/Chempros. [Link]

  • Google Patents. (2014). CN104230850A - Separation method of piperazine.
  • Google Patents. (1952). US2623072A - Separation of cyclopentanone.
  • ResearchGate. (2005). Preparation of 1-amino-4-methylpiperazine. ResearchGate. [Link]

  • Starkenmann, C., et al. (2016). Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application. Molecules, 21(10), 1301. [Link]

  • MacMillan, D. W. C., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 305-323. [Link]

  • Google Patents. (2020). CN111662170B - The purification method of cyclopentanone.
  • Google Patents. (1953). US2662847A - Method for distillation of cyclopentanone from 2-methyl-1-butanol and 3-methyl-1-butanol.
  • Organic Syntheses. (n.d.). cyclopentanone. Organic Syntheses Procedure. [Link]

  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 4-Cyclopentylpiperazin-1-amine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyclopentylpiperazin-1-amine is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably as a key building block for the antibiotic Rifapentine.[1][2] The structural motif of a substituted piperazine is prevalent in a vast array of bioactive molecules, underscoring the importance of efficient and safe synthetic access to these compounds.[3] This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the practical application, safety considerations, and relative merits of each approach. Our focus is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main strategies: a classical approach involving nitrosation and a more contemporary method centered around reductive amination. This guide will delve into the specifics of each route, presenting detailed protocols and a critical evaluation of their respective advantages and drawbacks.

Route 1: The Nitrosation Pathway - A Historical Perspective

This classical approach involves the formation of a nitroso-piperazine intermediate, which is subsequently alkylated and then reduced to the desired product. While historically significant, this route is now largely considered outdated for large-scale production due to the hazardous nature of the intermediates and reagents involved.

Reaction Scheme

Nitrosation Route piperazine Piperazine n_nitrosopiperazine N-Nitrosopiperazine piperazine->n_nitrosopiperazine NaNO2, HCl intermediate 1-Nitroso-4-cyclopentylpiperazine n_nitrosopiperazine->intermediate Cyclopentyl Bromide, Base product This compound intermediate->product LiAlH4, Ether

Caption: Nitrosation route for this compound synthesis.

Experimental Protocol

Step 1: Synthesis of N-Nitrosopiperazine

  • Caution: N-Nitrosopiperazine is a suspected carcinogen and should be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.

  • Dissolve piperazine in an aqueous solution of hydrochloric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture for 1-2 hours at low temperature.

  • Extract the N-nitrosopiperazine with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Step 2: Alkylation of N-Nitrosopiperazine

  • Dissolve N-nitrosopiperazine in a suitable solvent such as ethanol.

  • Add a base, for example, sodium bicarbonate.

  • Add cyclopentyl bromide dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the resulting 1-nitroso-4-cyclopentylpiperazine by column chromatography.

Step 3: Reduction of 1-Nitroso-4-cyclopentylpiperazine

  • Warning: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water.[4][5][6][7][8] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran.

  • Cool the suspension to 0 °C and slowly add a solution of 1-nitroso-4-cyclopentylpiperazine in the same anhydrous solvent.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water.

  • Filter the resulting precipitate and wash it with ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Discussion of the Nitrosation Route
  • Expertise & Experience: This multi-step synthesis requires careful handling of hazardous materials. The nitrosation step generates a potent carcinogen, and the final reduction step utilizes a pyrophoric reagent.[4][5][6][7][8] The workup procedure for LiAlH₄ reductions must be performed with extreme caution to avoid fires.

  • Trustworthiness: While this route is chemically plausible and has been described in older literature, the significant safety risks associated with it make it an untrustworthy choice for modern synthetic chemistry, particularly for process development and scale-up.[9] The formation of impurities and the difficulty in handling the reagents can lead to inconsistent yields and purity.

  • Authoritative Grounding & Comprehensive References: The use of nitrosamines as intermediates is a well-established but increasingly avoided practice in the pharmaceutical industry due to their toxicity.[10][11][12][13] The hazards of LiAlH₄ are extensively documented in safety literature.[4][5][6][7][8]

Route 2: Reductive Amination - The Modern Approach

Reductive amination offers a more direct, safer, and generally more efficient alternative to the nitrosation route. This strategy can be approached in two ways: a two-step process starting from piperazine and cyclopentanone, or a more direct one-step synthesis from 1-aminopiperazine and cyclopentanone.

Route 2a: Two-Step Reductive Amination via 1-Cyclopentylpiperazine

This pathway first involves the synthesis of 1-cyclopentylpiperazine, which is then subsequently aminated.

Two_Step_Reductive_Amination cluster_0 Step 1: Reductive Amination piperazine Piperazine intermediate 1-Cyclopentylpiperazine piperazine->intermediate H2, Pd/C or Ra-Ni cyclopentanone Cyclopentanone cyclopentanone->intermediate H2, Pd/C or Ra-Ni product This compound intermediate->product Amination (e.g., with a suitable aminating agent)

Caption: Two-step reductive amination route.

  • In a suitable autoclave, charge anhydrous piperazine, cyclopentanone, a solvent such as toluene, and a hydrogenation catalyst (e.g., 5% Palladium on carbon or Raney Nickel).

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 20-40 atm.

  • Heat the reaction mixture to 70-120 °C with vigorous stirring for 4-6 hours.

  • After the reaction is complete, cool the autoclave, vent the hydrogen, and purge with nitrogen.

  • Filter the catalyst from the reaction mixture.

  • Distill the filtrate under reduced pressure to obtain pure 1-cyclopentylpiperazine. A patent for this process reports yields ranging from 69.4% to 88.7%.

  • Expertise & Experience: The first step of this route is a well-established industrial process that can provide high yields of the intermediate. However, the second step, the direct amination of a tertiary amine like 1-cyclopentylpiperazine, is a significant chemical challenge. Standard N-amination methods are not widely applicable to such substrates, and this step would require considerable research and development to optimize.

  • Trustworthiness: While the initial reductive amination is reliable, the lack of a clear and efficient protocol for the subsequent amination step makes this overall route less dependable for achieving the final product without significant process development.

  • Authoritative Grounding & Comprehensive References: The synthesis of N-alkyl piperazines via reductive amination is a common transformation in organic synthesis.[12] However, the direct amination of a tertiary amine to form a hydrazine derivative is not a standard or straightforward reaction.

Route 2b: Direct Reductive Amination of 1-Aminopiperazine

This is the most convergent and theoretically efficient route to the target molecule.

Direct_Reductive_Amination aminopiperazine 1-Aminopiperazine product This compound aminopiperazine->product Reducing Agent (e.g., NaBH(OAc)3) cyclopentanone Cyclopentanone cyclopentanone->product Reducing Agent (e.g., NaBH(OAc)3)

Caption: Direct reductive amination of 1-aminopiperazine.

  • To a stirred solution of 1-aminopiperazine in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add cyclopentanone.

  • Stir the mixture for 20-30 minutes to allow for the formation of the imine or enamine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

  • Expertise & Experience: This one-pot reaction is operationally simple and avoids the use of highly hazardous reagents. Reductive amination is a widely used and well-understood reaction in modern organic synthesis.[14] The choice of reducing agent and solvent can be optimized to improve yield and purity.

  • Trustworthiness: This route is highly trustworthy in principle, as it follows a standard and reliable synthetic methodology. The directness of the approach minimizes the number of synthetic steps and potential for material loss.

  • Authoritative Grounding & Comprehensive References: Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry due to its broad applicability and operational simplicity.[14] While a specific yield for this reaction is not documented in the provided search results, similar reductive aminations typically proceed in good to excellent yields.

Comparative Analysis

FeatureRoute 1: NitrosationRoute 2a: Two-Step Reductive AminationRoute 2b: Direct Reductive Amination
Number of Steps 321
Key Reagents NaNO₂, Cyclopentyl Bromide, LiAlH₄Piperazine, Cyclopentanone, H₂, Catalyst1-Aminopiperazine, Cyclopentanone, NaBH(OAc)₃
Safety Concerns High (carcinogenic intermediate, pyrophoric reagent)Moderate (hydrogenation requires pressure)Low to Moderate (standard laboratory reagents)
Reported Yield Not readily availableStep 1: 69.4-88.7%; Step 2: Not availableNot available (expected to be good to high)
Starting Material Cost N-Nitrosopiperazine and Cyclopentyl Bromide can be moderately expensive.[15]Piperazine and Cyclopentanone are relatively inexpensive.[4][6][7][8][16]1-Aminopiperazine is more expensive than piperazine.[17]
Scalability Poor due to safety issuesGood for step 1; challenging for step 2Excellent
Green Chemistry Poor (hazardous reagents and waste)ModerateGood (atom economy, less hazardous)

Conclusion and Recommendation

Based on this comparative analysis, the direct reductive amination of 1-aminopiperazine (Route 2b) emerges as the most recommended synthetic route for the preparation of this compound. Despite the lack of a specific reported yield in the surveyed literature, its single-step nature, operational simplicity, and superior safety profile make it the most attractive option for both laboratory-scale synthesis and potential industrial scale-up. The avoidance of carcinogenic intermediates and pyrophoric reagents aligns with the principles of modern, safe, and sustainable chemical synthesis.

Route 2a is a viable alternative, particularly given the high-yield protocol for its initial step. However, the significant challenge of the subsequent amination of a tertiary amine makes it a less direct and potentially more resource-intensive approach.

The nitrosation route (Route 1), while historically documented, is strongly discouraged due to the significant and unavoidable safety hazards associated with its intermediates and reagents.

For researchers embarking on the synthesis of this compound, focusing optimization efforts on the direct reductive amination of 1-aminopiperazine with cyclopentanone is the most logical and promising path forward.

References

  • Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • American Chemical Society. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Google Patents. (n.d.). JPS61158973A - Production of 1-cyclopentylpiperazine.
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  • ResearchGate. (n.d.). Reductive amination of cyclopentanone. Retrieved from [Link]

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  • Google Patents. (n.d.). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
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  • MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Retrieved from [Link]

  • Google Patents. (n.d.). US4002752A - Piperazinylimino rifamycins.
  • National Institutes of Health. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]

  • Google Patents. (n.d.). US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.
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  • ResearchGate. (n.d.). Amination of cyclopentanone and accompanied by‐reactions. Retrieved from [Link]

  • FKIT. (2018, January 11). Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. Retrieved from [Link]

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A Guide to the Structural Validation of 4-Cyclopentylpiperazin-1-amine by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and synthetic chemistry, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological, toxicological, and mechanistic studies, leading to significant loss of time and resources. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous elucidation of molecular structures in solution.

This guide provides an in-depth, expert-led comparison of the expected ¹H and ¹³C NMR spectral data for 4-Cyclopentylpiperazin-1-amine against its theoretical structure. We will dissect the causality behind experimental choices, interpret the spectral features, and demonstrate how NMR serves as a self-validating system to provide trustworthy and authoritative structural confirmation for researchers, scientists, and drug development professionals.

Foundational Principles: Analyzing the Target Structure

Before delving into the spectra, a rigorous analysis of the target molecule's topology is essential. This allows us to predict the number and type of signals we expect to observe, forming a hypothesis that the experimental data will either confirm or refute.

This compound (C₉H₁₉N₃) possesses several distinct chemical environments.[1] Due to the molecule's symmetry plane passing through the N1-N4 axis and the C7 methine group, we can predict the number of unique proton and carbon signals.

Figure 1: Structure of this compound with Atom Labeling.

Predicted Environments:

  • ¹H NMR: We anticipate 6 distinct proton signals corresponding to the amine (Hₐ), two sets of piperazine methylenes (Hₓ, Hᵧ), the cyclopentyl methine (Hₑ), and two sets of cyclopentyl methylenes (Hբ, H₉).

  • ¹³C NMR: We anticipate 5 unique carbon signals: two for the piperazine ring (C²/C⁶, C³/C⁵), and three for the cyclopentyl ring (C⁷, C⁸/C¹¹, C⁹/C¹⁰).

The Experimental Protocol: Ensuring Data Integrity

The quality of NMR data is directly dependent on a meticulously planned experimental setup. The choices made here are not arbitrary; they are designed to maximize signal resolution and minimize artifacts.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~10-15 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Causality: DMSO-d₆ is an excellent choice for amines. Its high polarity helps in solubilization, and its ability to form hydrogen bonds slows the rate of N-H proton exchange.[2] This results in sharper -NH₂ signals compared to what is often seen in CDCl₃, where exchange broadening can be severe.[3][4]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition (500 MHz Spectrometer):

    • Tune and shim the probe to the sample to ensure a homogeneous magnetic field.

    • Acquire a standard 1D proton spectrum with the following parameters:

      • Number of Scans (NS): 16 (adjust as needed for signal-to-noise).

      • Relaxation Delay (D1): 2 seconds. A sufficient delay ensures quantitative integration.

      • Acquisition Time (AQ): ~3-4 seconds.

  • D₂O Exchange Experiment:

    • After acquiring the initial ¹H spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake gently and re-acquire the ¹H spectrum.

      • Purpose: This is a definitive test for exchangeable protons (-NH, -OH). The labile -NH₂ protons will exchange with deuterium, causing their signal to disappear from the spectrum, thus confirming their identity.[5][6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

      • Decoupling: This technique irradiates all proton frequencies, causing all carbon signals to collapse into sharp singlets by removing ¹H-¹³C coupling. This simplifies the spectrum and improves the signal-to-noise ratio.[2]

      • Number of Scans (NS): 1024 or more may be required due to the low natural abundance of ¹³C.

Data Interpretation: Correlating Spectrum to Structure

The acquired spectra provide a molecular fingerprint. By analyzing the chemical shift, integration, and multiplicity of each signal, we can piece together the molecular puzzle.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Signal LabelPredicted δ (ppm)IntegrationMultiplicityAssignment
Hₐ~3.0 - 4.02HBroad Singlet-NH
Hₓ~2.8 - 3.04HTriplet (t)Piperazine: C²-H ₂, C⁶-H
Hᵧ~2.4 - 2.64HTriplet (t)Piperazine: C³-H ₂, C⁵-H
Hₑ~2.3 - 2.51HMultiplet (m)Cyclopentyl: C⁷-H
~1.6 - 1.84HMultiplet (m)Cyclopentyl: C⁸-H ₂, C¹¹-H
H₉~1.4 - 1.64HMultiplet (m)Cyclopentyl: C⁹-H ₂, C¹⁰-H

Note: Chemical shifts are estimates based on typical values for piperazine and cyclopentyl moieties.[7][8] Actual values may vary.

Interpretation of ¹H NMR Data:

  • Amine Protons (Hₐ): The -NH₂ protons are expected as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and residual chemical exchange.[5] This signal's key diagnostic feature is its disappearance upon the addition of D₂O.

  • Piperazine Protons (Hₓ, Hᵧ): The piperazine ring exists in a dynamic chair conformation. The protons on carbons adjacent to the -NH₂ group (C²/C⁶) will be in a different electronic environment and thus have a different chemical shift than those adjacent to the N-cyclopentyl group (C³/C⁵). They are expected to appear as triplets due to coupling with the protons on the adjacent piperazine carbons.

  • Cyclopentyl Protons (Hₑ, Hբ, H₉): The methine proton (Hₑ) is the most deshielded of the cyclopentyl protons due to its direct attachment to the electron-withdrawing nitrogen atom.[8] The methylene protons will appear as complex, overlapping multiplets further upfield. The protons on C⁸/C¹¹ will be slightly more deshielded than those on C⁹/C¹⁰ due to their proximity to the nitrogen.

Table 2: Predicted ¹³C NMR Spectral Data (Proton-Decoupled)
Signal LabelPredicted δ (ppm)Assignment
C⁷~60 - 65Cyclopentyl: C H
C²/C⁶~55 - 60Piperazine: C H₂-N(NH₂)
C³/C⁵~48 - 53Piperazine: C H₂-N(Cyclopentyl)
C⁸/C¹¹~30 - 35Cyclopentyl: C H₂
C⁹/C¹⁰~23 - 26Cyclopentyl: C H₂

Note: Chemical shifts are estimates based on standard functional group ranges.[9][10]

Interpretation of ¹³C NMR Data:

  • The five distinct signals immediately confirm the molecular symmetry predicted in our initial analysis.

  • The carbon chemical shifts are highly diagnostic. The methine carbon of the cyclopentyl group (C⁷) is significantly deshielded by the attached nitrogen.

  • The two piperazine carbon signals (C²/C⁶ and C³/C⁵) confirm the unsymmetrical substitution on the two ring nitrogens. The carbons adjacent to the more electron-rich amino group (C²/C⁶) are expected to be slightly further downfield.

  • The two remaining signals correspond to the methylene carbons of the cyclopentyl ring, with the signal for unsubstituted cyclopentane typically appearing around 25.8 ppm.[11]

The Self-Validating System: Comparison and 2D NMR

The true power of NMR lies in its ability to provide a self-consistent and verifiable dataset. If the 1D spectra are complex or overlapping, 2D NMR techniques provide the definitive connections to validate the proposed structure.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation H1 ¹H NMR (Shift, Integration, Multiplicity) COSY ¹H-¹H COSY (Proton Connectivity) H1->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC C13 ¹³C NMR (Number of Signals) C13->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Validation Unambiguous Structure Validation HMBC->Validation

Figure 2: Workflow for Unambiguous NMR Structural Validation.
  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons. We would expect to see a cross-peak between the cyclopentyl methine proton (Hₑ) and the adjacent methylene protons (Hբ), and between the two sets of piperazine protons (Hₓ and Hᵧ), confirming their connectivity.[12]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment definitively links each proton to the carbon it is directly attached to. It would correlate the ¹H signals in Table 1 with their corresponding ¹³C signals in Table 2, confirming the assignments of CH, CH₂, and NH₂ groups.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for confirming the connection between molecular fragments. A crucial correlation would be observed between the cyclopentyl methine proton (Hₑ) and the piperazine carbons C³ and C⁵. This 2- and 3-bond correlation provides undeniable proof that the cyclopentyl group is attached to the N4 nitrogen, validating the overall molecular assembly.

By comparing the predicted data with the experimental results and using 2D NMR to confirm the atomic connections, any ambiguity is removed. For instance, an isomeric impurity, such as 1-cyclopentylpiperazin-2-amine, would break the molecule's symmetry, leading to a doubling of the carbon signals (10 expected signals instead of 5) and a much more complex proton spectrum, making it easily distinguishable.

Conclusion

The structural validation of this compound by ¹H and ¹³C NMR is a systematic process grounded in the fundamental principles of spectroscopy and logical deduction. By predicting the spectral features based on the molecular topology, executing a carefully designed experimental protocol, and interpreting the resulting 1D and 2D data, researchers can achieve an authoritative and trustworthy confirmation of the molecular structure. This multi-faceted approach, where each piece of data corroborates the others, forms a self-validating system that is essential for ensuring the integrity and reproducibility of scientific research in drug development and beyond.

References

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A Comparative Guide to Impurity Profiling of 4-Cyclopentylpiperazin-1-amine Utilizing Advanced Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Impurity profiling is a critical component in the development and manufacturing of pharmaceutical drug substances. For novel compounds such as 4-Cyclopentylpiperazin-1-amine, a key intermediate in the synthesis of various pharmaceutical agents, rigorous characterization of impurities is mandated by regulatory bodies to ensure product safety and efficacy.[1][2][3] This guide provides a comprehensive comparison of advanced mass spectrometry (MS) techniques for the impurity profiling of this compound. We delve into the strategic application of High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) in conjunction with liquid chromatography (LC) to identify, quantify, and characterize potential process-related impurities and degradation products. Experimental data and detailed protocols are presented to offer researchers, scientists, and drug development professionals a practical framework for establishing a robust and compliant impurity control strategy.

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development

The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact its quality, safety, and efficacy.[3] The International Council for Harmonisation (ICH) has established stringent guidelines (Q3A/B/C/D/E) that necessitate the identification and characterization of impurities above specific thresholds.[1][2][4] For this compound (C9H19N3, MW: 169.27 g/mol ), a piperazine derivative, a thorough understanding of its impurity profile is paramount.[5][6][7] Potential impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the drug substance itself.[2][8]

Mass spectrometry has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide structural information.[9][10] When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the detection and characterization of trace-level impurities in complex matrices.[11][12] This guide will compare and contrast the utility of different LC-MS platforms for the impurity profiling of this compound.

Potential Impurities in this compound

A comprehensive impurity profiling strategy begins with a theoretical assessment of potential impurities based on the synthetic route and stability of the molecule. For this compound, potential impurities could include:

  • Starting materials and reagents: Unreacted precursors or residual reagents.

  • Intermediates: Incompletely reacted intermediates from the synthetic pathway.

  • By-products: Resulting from side reactions or alternative reaction pathways.

  • Degradation products: Formed due to exposure to light, heat, humidity, or oxidative conditions.

  • N-nitroso derivatives: Given the secondary amine moiety, there is a potential for the formation of N-nitroso impurities, which are often potent genotoxic impurities.[13]

A proactive approach involves "forced degradation" or stress studies, where the drug substance is subjected to harsh conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. The analysis of these stressed samples provides valuable insights into the potential degradation pathways and helps in the development of stability-indicating analytical methods.

Comparative Analysis of Mass Spectrometry Platforms

The choice of a mass spectrometry platform is critical for effective impurity profiling. The primary techniques compared here are Quadrupole, Time-of-Flight (TOF), and Orbitrap™ mass analyzers, often used in tandem (MS/MS) configurations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Triple Quadrupole (QqQ) Analyzer

Triple quadrupole mass spectrometers are the workhorses for quantitative analysis due to their high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[14][15]

  • Principle: In MRM, the first quadrupole (Q1) selects a specific precursor ion (the impurity of interest), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) selects a specific product ion, creating a highly specific transition that is monitored.

  • Strengths:

    • Exceptional Sensitivity and Selectivity: Ideal for quantifying known, low-level impurities, including potential genotoxic impurities (PGIs).[16]

    • Robustness and Reliability: Well-established technology with high sample throughput.

  • Limitations:

    • Limited to Known Impurities: Primarily a targeted approach; not suitable for identifying unknown impurities as it requires prior knowledge of the precursor and product ions.

    • Low Resolution: Does not provide accurate mass information, making structural elucidation of unknowns challenging.

High-Resolution Mass Spectrometry (HRMS): TOF and Orbitrap™ Analyzers

HRMS instruments provide highly accurate mass measurements, which are invaluable for the identification and structural elucidation of unknown impurities.[9]

  • Time-of-Flight (TOF) Mass Spectrometry:

    • Principle: Measures the time it takes for ions to travel a fixed distance to the detector. Lighter ions travel faster than heavier ions with the same charge.

    • Strengths:

      • High Mass Accuracy and Resolution: Enables the determination of elemental compositions for unknown compounds.

      • Fast Acquisition Rates: Compatible with fast chromatography.

    • Limitations:

      • Dynamic Range: Can be lower than other analyzers.

  • Orbitrap™ Mass Spectrometry:

    • Principle: Ions are trapped in an electrostatic field and their oscillation frequencies are measured. These frequencies are directly related to their mass-to-charge ratios.

    • Strengths:

      • Ultra-High Resolution and Mass Accuracy: Provides exceptional confidence in elemental composition determination.

      • High Sensitivity and Dynamic Range: Excellent for both qualitative and quantitative analysis.

    • Limitations:

      • Slower Scan Speeds: Compared to TOF, though modern instruments have significantly improved this.

Hybrid Systems: Quadrupole Time-of-Flight (Q-TOF) and Quadrupole-Orbitrap™

Hybrid instruments that couple a quadrupole with a high-resolution mass analyzer (Q-TOF or Q-Orbitrap) offer the best of both worlds: the ability to perform targeted fragmentation (MS/MS) for structural confirmation and sensitive quantification, combined with high-resolution accurate mass (HRAM) data for unknown identification.[11]

Experimental Workflow & Protocols

A robust workflow for impurity profiling integrates chromatographic separation with mass spectrometric detection and characterization.

Experimental Workflow Diagram

experimental_workflow sample_prep Sample Preparation (this compound) lc_separation UPLC Separation (C18 Column, Gradient Elution) sample_prep->lc_separation forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) forced_degradation->lc_separation ms_analysis Mass Spectrometry Analysis lc_separation->ms_analysis hr_ms HRMS (Q-TOF/Q-Orbitrap) Full Scan & dd-MS2 ms_analysis->hr_ms Screening & Identification qqq_ms QqQ MS/MS Targeted MRM for Quantification ms_analysis->qqq_ms Targeted Analysis data_processing Data Processing & Analysis hr_ms->data_processing qqq_ms->data_processing unknown_id Unknown Impurity Identification (Accurate Mass, Fragmentation Pattern) data_processing->unknown_id known_quant Known Impurity Quantification (MRM Data) data_processing->known_quant reporting Reporting & Documentation unknown_id->reporting known_quant->reporting

Caption: General workflow for impurity profiling of this compound.

Detailed Experimental Protocol: LC-HRMS (Q-Orbitrap) Method

This protocol outlines a general method for the separation and identification of impurities. Method validation according to ICH Q2(R1) guidelines is essential for routine use.[14]

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.
  • For analysis, dilute the stock solution to a working concentration of 0.5 mg/mL with the initial mobile phase.

2. Forced Degradation:

  • Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 24 hours.
  • Base Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 24 hours.
  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: Expose the solid drug substance to 105°C for 72 hours.
  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light as per ICH Q1B guidelines.
  • Neutralize the acidic and basic samples before injection.

3. UPLC Conditions:

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Flow Rate: 0.4 mL/min
  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
  • Column Temperature: 40°C
  • Injection Volume: 2 µL

4. Mass Spectrometry Conditions (Q-Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Full Scan (MS1):
  • Resolution: 60,000
  • Scan Range: m/z 100-1000
  • Data-Dependent MS/MS (dd-MS2):
  • Resolution: 15,000
  • Collision Energy: Stepped HCD (Higher-Energy C-dissociation) at 20, 30, 40 eV
  • TopN: 5 (fragment the 5 most intense ions from the full scan)

Data Analysis and Interpretation

Impurity Identification Logic

impurity_identification raw_data Acquired LC-HRMS Data (Full Scan & MS/MS) peak_detection Peak Detection & Alignment (Identify potential impurity peaks) raw_data->peak_detection accurate_mass Accurate Mass Extraction (from MS1 spectrum) peak_detection->accurate_mass fragmentation_analysis Fragmentation Analysis (from MS/MS spectrum) peak_detection->fragmentation_analysis elemental_comp Elemental Composition Determination (within 5 ppm) accurate_mass->elemental_comp structure_elucidation Structural Elucidation (Propose impurity structure) elemental_comp->structure_elucidation fragmentation_analysis->structure_elucidation confirmation Confirmation (Synthesis of reference standard, NMR) structure_elucidation->confirmation

Caption: Logical process for identifying unknown impurities using LC-HRMS data.

Performance Comparison Summary
FeatureTriple Quadrupole (QqQ)Q-TOFQ-Orbitrap
Primary Application Targeted QuantificationQualitative & Quantitative AnalysisQualitative & Quantitative Analysis
Mass Resolution Low (~0.7 Da)High (up to 40,000)Ultra-High (up to 240,000+)
Mass Accuracy N/A< 5 ppm< 3 ppm
Sensitivity Excellent (pg-fg levels in MRM)Very GoodExcellent
Unknown Identification Not suitableExcellentExcellent
Cost LowerMediumHigher
Best For... Routine QC, quantifying known low-level genotoxic impurities.Screening, identification, and quantification of unknowns.In-depth structural elucidation, complex mixture analysis.

Conclusion and Recommendations

For a comprehensive impurity profiling of this compound, a hybrid high-resolution mass spectrometry approach, such as LC-Q-Orbitrap or LC-Q-TOF, is highly recommended.[9] These platforms provide the necessary high mass accuracy and resolution for the confident identification of unknown impurities and degradation products. The MS/MS capability is crucial for structural elucidation by analyzing fragmentation patterns.[11]

Once key impurities are identified and characterized, a more routine and cost-effective LC-MS/MS method using a triple quadrupole instrument can be developed and validated for quantitative monitoring in quality control (QC) environments.[17] This tiered approach ensures both comprehensive characterization during development and efficient, sensitive monitoring during production, ultimately guaranteeing the quality and safety of the final pharmaceutical product.

References

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A Senior Application Scientist's Guide to the Comparative Biological Activity of 4-Cyclopentylpiperazin-1-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold and the Significance of 4-Cyclopentylpiperazin-1-amine

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs.[1][2] Its six-membered heterocyclic structure, containing two nitrogen atoms at opposite positions, imparts favorable physicochemical properties such as high water solubility, oral bioavailability, and the ability to act as both hydrogen bond donors and acceptors.[3] This versatility allows for extensive chemical modification, enabling the fine-tuning of a molecule's pharmacological profile.[2]

This compound (4-CPPA) is a notable derivative within this class. While it is critically important as a key intermediate in the synthesis of Rifapentine, a potent antibiotic used against tuberculosis, its own bioactivity and that of its close structural analogs remain an area ripe for exploration.[4][5] The presence of a cyclopentyl group often enhances binding affinity to various biological targets, and the primary amine at the N1 position serves as a versatile handle for further derivatization.[6]

This guide provides a framework for the systematic evaluation of 4-CPPA and its analogs. We will explore the rationale behind analog design, detail robust experimental protocols for comparative assessment, and interpret potential structure-activity relationships (SAR) to guide future drug discovery efforts.

Analog Design Strategy: Probing the Structure-Activity Landscape

The core principle of analog design is to systematically modify a lead compound to understand how different structural components contribute to its biological activity. For 4-CPPA, we can dissect the molecule into three key regions for modification: the N4-substituent (cyclopentyl group), the piperazine core, and the N1-substituent (amine group). Our objective is to synthesize a focused library of analogs to probe the effects of sterics, electronics, and lipophilicity.

Our Hypothetical Analogs:

  • Compound 1 (Lead): this compound (4-CPPA)

  • Analog A (Varying Cycloalkane Size): 4-Cyclohexylpiperazin-1-amine. This modification probes the impact of increasing the size and lipophilicity of the N4-cycloalkyl group.

  • Analog B (Introducing Aromaticity): 4-Phenylpiperazin-1-amine. Replacing the aliphatic ring with an aromatic one introduces potential for π-π stacking interactions with a biological target.

  • Analog C (Modifying the Amine): N'-(diphenylmethylene)-4-cyclopentylpiperazin-1-amine. Derivatizing the primary amine into a hydrazone significantly increases steric bulk and lipophilicity, which can alter target engagement and cell permeability.

The logical workflow for evaluating these compounds is outlined below.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis Lead Lead Compound (4-CPPA) QC Purity & Structural Confirmation (NMR, MS) Lead->QC Analog_A Analog A (N4-Cyclohexyl) Analog_A->QC Analog_B Analog B (N4-Phenyl) Analog_B->QC Analog_C Analog C (N1-Hydrazone) Analog_C->QC Antitubercular Antitubercular Assay (MIC Determination) QC->Antitubercular Screening Initiation Receptor_Binding CNS Receptor Binding (5-HT1A Ki Assay) QC->Receptor_Binding Cytotoxicity Cytotoxicity Screen (MTT Assay) QC->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Antitubercular->SAR Data Integration Receptor_Binding->SAR Cytotoxicity->SAR

Caption: High-level workflow for the comparative evaluation of 4-CPPA and its analogs.

Experimental Protocols & Comparative Data

To ensure a rigorous and objective comparison, we will employ a panel of standardized in vitro assays targeting distinct biological activities often associated with piperazine derivatives.[7][8]

Protocol 1: Antitubercular Activity (MIC Assay)

Rationale: Given 4-CPPA's role as a precursor to the antitubercular drug Rifapentine, assessing its intrinsic activity and that of its analogs against Mycobacterium tuberculosis is a logical starting point.[5] We use a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Strain Preparation: Culture Mycobacterium tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase) to mid-log phase.

  • Compound Preparation: Prepare stock solutions of all test compounds (Lead, Analogs A, B, C) and a positive control (Rifampicin) in dimethyl sulfoxide (DMSO) at 10 mg/mL.

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of each compound in 7H9 broth to achieve a final concentration range of 128 µg/mL to 0.25 µg/mL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Inoculation: Adjust the H37Rv culture to a McFarland standard of 0.5 and dilute 1:20. Add 100 µL of this inoculum to each well.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Endpoint Reading: Assess bacterial growth visually. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Protocol 2: CNS Receptor Binding Assay (5-HT1A Receptor)

Rationale: Many piperazine derivatives exhibit high affinity for central nervous system (CNS) receptors, such as the serotonin 5-HT1A receptor, a key target in treating depression and anxiety.[9] This radioligand binding assay quantifies the affinity (Ki) of our compounds for this receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Use commercially available cell membranes prepared from CHO cells stably expressing the human 5-HT1A receptor.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of test compound (at various concentrations) or vehicle (for total binding) or a non-labeled ligand like 8-OH-DPAT (for non-specific binding).

    • 50 µL of radioligand ([3H]-8-OH-DPAT) at a final concentration of ~1.0 nM.

    • 100 µL of the receptor membrane preparation in assay buffer.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filter discs in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: It is essential to assess the general toxicity of new compounds early in the discovery process. The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A high cytotoxicity value (CC50) is desirable.

Step-by-Step Methodology:

  • Cell Culture: Seed human embryonic kidney (HEK293) cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight at 37°C, 5% CO2.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM). Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Doxorubicin).

  • Incubation: Incubate the cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value (concentration of compound that reduces cell viability by 50%) using a dose-response curve.

Hypothetical Data Summary and SAR Analysis

The data generated from these assays allow for a direct comparison of the analogs and the formulation of an initial Structure-Activity Relationship (SAR).

CompoundN4-SubstituentN1-SubstituentAntitubercular MIC (µg/mL)5-HT1A Ki (nM)Cytotoxicity CC50 (µM)
1 (Lead) Cyclopentyl-NH26485>100
Analog A Cyclohexyl-NH23245>100
Analog B Phenyl-NH2>1281575
Analog C CyclopentylHydrazone>12895022

Interpretation of Results & SAR Insights:

  • Antitubercular Activity: None of the compounds show potent activity, suggesting the core 4-CPPA structure is not a strong antitubercular agent on its own. However, Analog A (cyclohexyl) shows a modest two-fold improvement over the lead compound, indicating that a larger, more lipophilic N4-cycloalkyl group may be favorable for this activity. The introduction of an aromatic ring (Analog B ) or a bulky hydrazone (Analog C ) completely abolishes activity.

  • 5-HT1A Receptor Affinity: The introduction of an aromatic ring in Analog B results in a significant increase in affinity for the 5-HT1A receptor (Ki = 15 nM), suggesting a beneficial π-π stacking or hydrophobic interaction within the receptor's binding pocket. Increasing the cycloalkyl size from cyclopentyl to cyclohexyl (Analog A ) also improves affinity, albeit more modestly. Blocking the N1-amine with a bulky group (Analog C ) is highly detrimental to receptor binding, indicating the primary amine is likely a key pharmacophoric feature, perhaps acting as a hydrogen bond donor.

  • Cytotoxicity: The lead compound and Analog A show excellent safety profiles with no significant cytotoxicity. However, the N4-phenyl group (Analog B ) introduces some toxicity, and the bulky, lipophilic hydrazone (Analog C ) is markedly more toxic. This highlights a common challenge in drug design where modifications that increase target affinity may also increase off-target toxicity.

The 5-HT1A receptor signaling pathway, a G-protein coupled receptor (GPCR) pathway, is a key mechanism through which compounds like Analog B would exert their effects.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Analog B (5-HT1A Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Response Neuronal Hyperpolarization & Gene Transcription G_Protein->Response Opens K+ channels cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB->Response Modulates

Caption: Simplified 5-HT1A receptor signaling pathway, a target for piperazine analogs.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the biological activity of this compound and its analogs. Our hypothetical study reveals that while 4-CPPA itself shows weak intrinsic activity, its scaffold is a fertile ground for developing compounds with distinct pharmacological profiles.

The key takeaways from our analysis are:

  • The N4-substituent is a critical determinant of activity and selectivity. Aromatic rings favor 5-HT1A affinity, while larger cycloalkanes may slightly improve antitubercular action.

  • The N1-primary amine is crucial for 5-HT1A receptor binding and should likely be preserved or modified cautiously in future designs targeting CNS receptors.

  • A clear trade-off exists between lipophilicity, target affinity, and cytotoxicity, which must be carefully managed.

Future work should focus on expanding the library of N4-aryl analogs based on the promising result of Analog B , exploring various electronic substitutions on the phenyl ring to optimize affinity and reduce cytotoxicity. This structured, data-driven approach is fundamental to transforming a simple chemical building block into a potential therapeutic agent.

References

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The Pivotal Role of the Cyclopentyl Moiety: A Comparative Guide to the Structure-Activity Relationship of 4-Cyclopentylpiperazin-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperazine scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological entities. Its inherent physicochemical properties, including its basicity and ability to engage in multiple hydrogen bond interactions, make it a privileged structure in medicinal chemistry.[1] This guide delves into the nuanced world of 4-cyclopentylpiperazin-1-amine derivatives, a class of compounds that has demonstrated significant potential across various therapeutic areas, including oncology and neuroscience. Through a detailed examination of their structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can profoundly impact biological activity.

The selection of the this compound core is not arbitrary. The cyclopentyl group, a relatively small and conformationally restricted cycloalkane, often imparts a favorable balance of lipophilicity and metabolic stability, enhancing oral bioavailability and optimizing pharmacokinetic profiles. This guide will dissect the SAR of these derivatives, focusing on their activity as inhibitors of Cyclin-Dependent Kinases (CDKs) and as antagonists of the Dopamine D4 receptor, two prominent targets in contemporary pharmacology.

Cyclin-Dependent Kinase (CDK) Inhibition: A Tale of Two Rings

The dysregulation of cyclin-dependent kinases is a hallmark of cancer, making them attractive targets for therapeutic intervention. Several studies have explored the potential of this compound derivatives as CDK inhibitors, revealing key structural features that govern their potency and selectivity.

The Pyrimidine and Pyridopyrimidine Scaffolds: Key to Potency

A significant body of research has focused on the incorporation of the this compound moiety into pyrimidine and pyridopyrimidine scaffolds. These heterocyclic systems serve as a crucial anchor, positioning the molecule within the ATP-binding pocket of the kinase.

One notable study explored a series of N-pyridinylpyrimidin-2-amine derivatives bearing the 4-cyclopentylpiperazin-1-yl substituent as potent inhibitors of CDKs.[2] Another key investigation identified 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile as a potent inhibitor of CDK4.[3][4][5] The structure-activity relationship of these compounds reveals several critical insights:

  • The Cyclopentyl Group: The presence of the cyclopentyl group at the N-4 position of the piperazine ring is consistently associated with enhanced potency. This is likely due to favorable hydrophobic interactions within a specific pocket of the CDK active site.

  • Linker and Aryl Group: The nature of the linker between the piperazine and the pyrimidine/pyridopyrimidine core, as well as the substitution pattern on any appended aryl rings, significantly influences activity. Electron-withdrawing and electron-donating groups on the phenylamino moiety have been shown to modulate the inhibitory concentration.

  • N-1 Substitution on Piperazine: Modifications at the N-1 amino group of the piperazine offer a vector for further optimization of potency and selectivity.

Below is a table summarizing the CDK inhibitory activity of representative this compound derivatives.

Compound IDCore ScaffoldR1 (at piperazine N-1)R2 (on phenylamino)CDK4 IC50 (nM)Reference
7x Pyrido[2,3-d]pyrimidineMethylH3.87[3]
PD-0332991 Pyrido[2,3-d]pyrimidine--11[3]

Note: PD-0332991 is a known selective CDK4/6 inhibitor included for comparison.

The data clearly indicates that derivative 7x , featuring the 4-cyclopentylpiperazine moiety, exhibits potent CDK4 inhibition.

Visualizing the SAR for CDK Inhibition

The following diagram illustrates the key structural features influencing the CDK inhibitory activity of this compound derivatives.

SAR_CDK cluster_core Core Scaffold cluster_modifications Key Modification Points cluster_activity Biological Activity Core This compound Pyrimidine Pyrimidine/ Pyridopyrimidine Scaffold Core->Pyrimidine Essential for ATP pocket binding Aryl Substituted Phenylamino Group Core->Aryl Modulates potency Piperazine_N1 Piperazine N-1 Substitution Core->Piperazine_N1 Fine-tunes activity Activity CDK Inhibition (Potency & Selectivity) Pyrimidine->Activity Aryl->Activity Piperazine_N1->Activity

Caption: Key modification points for CDK inhibitory activity.

Dopamine D4 Receptor Antagonism: Navigating Selectivity

The dopamine D4 receptor is a G protein-coupled receptor implicated in various neuropsychiatric disorders. The development of selective D4 antagonists is a key area of research, and this compound derivatives have emerged as a promising chemotype.

The Benzamide Moiety: A Gateway to D4 Affinity

Studies on substituted [(4-phenylpiperazinyl)-methyl]benzamides have highlighted the importance of the benzamide functionality for achieving high affinity and selectivity for the D4 receptor.[6] While the initial studies focused on phenylpiperazine, the introduction of the cyclopentyl group in place of the phenyl group has been explored to modulate pharmacokinetic properties.

The SAR for this class of compounds can be summarized as follows:

  • Piperazine N-4 Substituent: The cyclopentyl group is hypothesized to occupy a hydrophobic pocket in the D4 receptor, contributing to binding affinity.

  • Benzamide Substitutions: The electronic and steric properties of substituents on the benzamide ring are critical for both potency and selectivity over other dopamine receptor subtypes (D2, D3).

  • Linker Length: The length and nature of the linker connecting the piperazine and benzamide moieties are crucial for optimal interaction with the receptor.

The following table presents binding affinity data for representative benzamide derivatives.

Compound IDPiperazine N-4 SubstituentBenzamide SubstituentDopamine D4 Ki (nM)Reference
Analog 1 Phenyl2-CyanoData not available[6]
Analog 2 Cyclopentyl2-MethoxyHypothetical-

Note: Specific Ki values for direct cyclopentyl analogs were not found in the initial search, highlighting an area for future research. The table structure is provided as a template for comparative analysis.

Visualizing the SAR for Dopamine D4 Receptor Antagonism

The following diagram illustrates the structural elements crucial for the D4 receptor antagonist activity of these derivatives.

SAR_D4 cluster_core Core Scaffold cluster_modifications Key Modification Points cluster_activity Biological Activity Core This compound Benzamide Substituted Benzamide Moiety Core->Benzamide Crucial for receptor binding Linker Linker (Length & Nature) Core->Linker Optimizes interaction Activity Dopamine D4 Receptor Antagonism (Affinity & Selectivity) Benzamide->Activity Linker->Activity

Caption: Key modification points for D4 receptor antagonism.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.

Synthesis of this compound

The synthesis of the core scaffold can be achieved through reductive amination.[7]

Step-by-Step Protocol:

  • Reaction Setup: To a solution of piperazine (1.0 equivalent) in a suitable solvent such as methanol, add cyclopentanone (1.1 equivalents).

  • Formation of Enamine/Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-cyclopentylpiperazine.

  • Amination: The final amination step to introduce the amino group at the N-1 position can be achieved through various established methods, such as reaction with O-(diphenylphosphinyl)hydroxylamine.

In Vitro Cyclin-Dependent Kinase (CDK) Assay

The inhibitory activity of the synthesized compounds against CDKs can be determined using a variety of kinase assay formats, such as the ADP-Glo™ Kinase Assay.[8]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the kinase reaction buffer, kinase, substrate (e.g., a peptide derived from Histone H1), and ATP solutions at the desired concentrations.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminogenic ADP detection reagent according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Dopamine D4 Receptor Binding Assay

The affinity of the compounds for the dopamine D4 receptor can be assessed through a competitive radioligand binding assay.[9][10]

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

  • Compound and Radioligand Preparation: Prepare serial dilutions of the test compounds and a solution of a suitable radioligand (e.g., [³H]-spiperone) at a concentration close to its Kd value.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known D4 antagonist).

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each compound concentration and determine the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold has proven to be a versatile platform for the development of potent and selective modulators of important biological targets. The structure-activity relationship studies highlighted in this guide underscore the critical role of the cyclopentyl group in achieving high affinity and the importance of systematic modifications to other parts of the molecule to fine-tune activity and selectivity.

For CDK inhibitors, the pyridopyrimidine core remains a fruitful area for exploration, with further opportunities to optimize the linker and aryl substituents to enhance potency and selectivity against specific CDK isoforms. In the realm of dopamine D4 receptor antagonists, a more direct comparative analysis of cyclopentyl versus other cycloalkyl and aryl substituents at the N-4 position of the piperazine is warranted to fully elucidate the binding requirements of this sub-pocket.

The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel this compound derivatives. As our understanding of the structural biology of these targets continues to evolve, so too will the opportunities for rational, structure-based design of the next generation of therapeutics built upon this promising scaffold.

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A Comparative Guide to the Certificate of Analysis for 4-Cyclopentylpiperazin-1-amine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a pharmaceutical intermediate is paramount. The Certificate of Analysis (CoA) serves as a critical document, providing a comprehensive quality profile of a specific batch of material. This guide offers an in-depth technical comparison of 4-Cyclopentylpiperazin-1-amine, a key intermediate in the synthesis of the antibiotic Rifapentin, and its alternatives.[1] We will dissect a representative CoA, detailing the causality behind each analytical test and providing the experimental data necessary for informed decision-making.

Introduction to this compound and its Alternatives

This compound (CAS 61379-64-4) is a substituted piperazine derivative recognized for its role as a crucial building block in the synthesis of Rifapentin.[1] Its molecular structure, featuring a cyclopentyl group on one nitrogen of the piperazine ring and a primary amine on the other, dictates its reactivity and potential impurity profile.

For a comprehensive evaluation, we will compare it with a structurally similar and commercially available alternative, 1-Amino-4-methylpiperazine (CAS 6928-85-4). This compound, with a methyl group instead of a cyclopentyl group, offers a different steric and electronic profile, which can influence reaction kinetics and impurity formation.

The Anatomy of a Certificate of Analysis: A Deep Dive

A Certificate of Analysis is not merely a list of results; it is a declaration of quality, underpinned by validated analytical procedures. Below is a representative CoA for a batch of this compound, followed by a detailed explanation of each parameter.

Representative Certificate of Analysis
TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identification by FT-IR Conforms to reference spectrumConformsUSP <197K>
Assay (by Titration) 98.0% - 102.0%99.5%Acid-Base Titration
Purity by HPLC NLT 99.0%99.8%HPLC-UV
Related Substances by HPLC Individual Impurity: NMT 0.1% Total Impurities: NMT 0.5%Largest Impurity: 0.08% Total Impurities: 0.15%HPLC-UV
Water Content (Karl Fischer) NMT 0.5%0.2%USP <921>
Residue on Ignition NMT 0.1%0.05%USP <281>
Heavy Metals NMT 10 ppm< 10 ppmUSP <231>
Residual Solvents Meets USP <467> requirementsConformsGC-HS

Methodology and Rationale: The Science Behind the Specifications

The specifications outlined in the CoA are established based on regulatory guidelines, such as those from the International Council for Harmonisation (ICH), and are designed to ensure the identity, strength, quality, and purity of the material.[2][3]

Identification by Fourier-Transform Infrared Spectroscopy (FT-IR)
  • Causality: FT-IR is a rapid and reliable technique for confirming the identity of a compound by comparing its unique infrared absorption spectrum to that of a reference standard. The vibrations of specific chemical bonds correspond to distinct absorption bands. For this compound, key functional groups to be identified are the N-H bonds of the primary and secondary amines, and the C-H and C-N bonds.[4][5]

  • Experimental Protocol:

    • A small amount of the sample is intimately mixed with dry potassium bromide (KBr).

    • The mixture is pressed into a thin, transparent pellet.

    • The pellet is placed in the sample holder of an FT-IR spectrometer.

    • The spectrum is recorded from 4000 to 400 cm⁻¹ and compared to the reference spectrum.

  • Data Interpretation: The FT-IR spectrum of this compound is expected to show characteristic peaks for N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region) and the secondary amine (a single, weaker band in the 3200-3300 cm⁻¹ region), as well as C-H stretching from the cyclopentyl and piperazine rings (around 2800-3000 cm⁻¹).[5]

Assay by Titration
  • Causality: An acid-base titration provides a quantitative measure of the total basicity of the molecule, which is directly proportional to the amount of this compound present. The two basic nitrogen atoms of the piperazine ring react with a standardized acid.

  • Experimental Protocol:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a suitable solvent (e.g., a mixture of glacial acetic acid and acetic anhydride).

    • Titrate with a standardized solution of perchloric acid.

    • The endpoint is determined potentiometrically.

Purity and Related Substances by High-Performance Liquid Chromatography (HPLC)
  • Causality: HPLC is a powerful technique for separating the main compound from any process-related impurities or degradation products. Due to the lack of a strong chromophore in this compound, derivatization is often necessary for sensitive UV detection.[6]

  • Experimental Protocol (with Derivatization):

    • Derivatization: React the sample with a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active derivative.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 340 nm.

    • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[7][8][9][10]

  • Data Presentation:

CompoundRetention Time (min)Area (%)
This compound10.299.8
Impurity A8.50.08
Impurity B12.10.07
  • Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Derivatize Add NBD-Cl Dissolve->Derivatize Vortex Vortex & Incubate Derivatize->Vortex HPLC Inject Sample C18 Column Gradient Elution UV Detection (340 nm) Vortex->HPLC:f0 Integrate Integrate Peaks HPLC:f3->Integrate Calculate Calculate Purity & Impurities Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC analysis workflow for this compound.

Residual Solvents by Gas Chromatography-Headspace (GC-HS)
  • Causality: GC-HS is used to detect and quantify volatile organic compounds that may be present from the manufacturing process. The analysis follows the guidelines of USP <467>, which sets limits for different classes of solvents based on their toxicity.

  • Experimental Protocol:

    • A known amount of the sample is placed in a headspace vial with a suitable solvent.

    • The vial is heated to allow volatile solvents to partition into the headspace.

    • A sample of the headspace gas is injected into the GC.

    • Separation is achieved on a suitable capillary column, and detection is typically by Flame Ionization Detector (FID).

Comparative Analysis: this compound vs. 1-Amino-4-methylpiperazine

FeatureThis compound1-Amino-4-methylpiperazineRationale for Comparison
Molecular Weight 169.27 g/mol [11]115.18 g/mol Affects stoichiometry in subsequent reactions.
Boiling Point ~92 °C[12]172-175 °CInfluences purification and handling conditions.
Steric Hindrance Higher due to cyclopentyl groupLower due to methyl groupCan impact reaction rates and selectivity.
Potential Impurities Related to cyclopentanone starting materialRelated to formaldehyde/formic acid starting materialDifferent impurity profiles require distinct analytical methods.

The choice between these two intermediates can have significant implications for the synthesis of Rifapentin. The larger cyclopentyl group may offer different solubility properties but could also lead to slower reaction times due to steric hindrance. Conversely, the smaller methyl group of the alternative may result in a faster reaction but could potentially lead to different side products.

Advanced Characterization: Beyond the CoA

While the CoA provides essential quality control data, a deeper understanding of the molecule's structure and behavior can be gained through advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the number and chemical environment of protons. For this compound, one would expect to see signals corresponding to the protons on the cyclopentyl ring, the piperazine ring, and the amino group.

  • ¹³C NMR: Shows the number and types of carbon atoms. Distinct signals would be observed for the carbons of the cyclopentyl group and the piperazine ring.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Causality: GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. It is particularly useful for identifying volatile impurities. The fragmentation pattern of the parent molecule can also serve as a confirmatory identification test. For cyclic amines, fragmentation often involves cleavage of the ring.

  • Expected Fragmentation: The mass spectrum of this compound would likely show a molecular ion peak and characteristic fragments resulting from the loss of the cyclopentyl group or cleavage of the piperazine ring.

  • Logical Diagram:

GCMS_Logic cluster_process GC-MS Analysis cluster_output Data Output Injection Injection Separation Separation Injection->Separation GC Column Ionization Ionization Separation->Ionization Electron Impact Fragmentation Fragmentation Ionization->Fragmentation Detection Detection Fragmentation->Detection Mass Analyzer Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum of Each Peak Detection->MassSpectrum

Caption: Logical flow of GC-MS analysis.

Conclusion

The Certificate of Analysis for this compound is a testament to the rigorous quality control required in pharmaceutical manufacturing. Each test is carefully selected and validated to ensure the identity, purity, and quality of this critical intermediate. By understanding the scientific principles behind the CoA and comparing the performance of alternatives like 1-Amino-4-methylpiperazine, researchers and developers can make informed decisions that impact the efficiency of synthesis and the quality of the final drug product. This guide serves as a framework for interpreting and critically evaluating the quality of pharmaceutical intermediates, ultimately contributing to the development of safe and effective medicines.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Cyclopentylpiperazin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Cross-Validation

4-Cyclopentylpiperazin-1-amine is a key chemical intermediate in the synthesis of various pharmaceutical agents, such as the antibiotic Rifapentine.[1][2] Its purity and concentration are critical quality attributes that directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, the analytical methods used to characterize this compound must be robust, reliable, and fit for their intended purpose.

In the lifecycle of drug development, it is common for analytical methods to be transferred between laboratories—from a research and development setting to a quality control (QC) lab, or between a sponsor and a contract research organization (CRO). It is also common to develop new, improved methods that may replace older ones. In these scenarios, simply validating a method in isolation is insufficient. We must prove that the data generated by different methods or in different locations are equivalent and interchangeable. This is achieved through a process known as cross-validation .[3]

Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results when compared across different laboratories, analysts, equipment, or even different analytical procedures.[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for such comparisons to ensure data integrity throughout the drug development process.[5][6][7]

This guide provides an in-depth comparison and a practical framework for the cross-validation of two distinct, commonly employed analytical techniques for the quantification of this compound: a robust Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method suitable for routine QC, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, ideal for trace-level analysis or bioanalysis.

Pillar 1: Selecting the Right Tools - A Comparative Overview of HPLC-UV and LC-MS/MS

The choice of an analytical method is dictated by the analyte's physicochemical properties and the method's intended purpose. This compound (MW: 169.27 g/mol ) is a basic, non-chromophoric amine, which presents distinct challenges and opportunities for different analytical techniques.[8]

  • Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): This is the workhorse of pharmaceutical QC labs. Its reliability, cost-effectiveness, and robustness are unparalleled for assay and purity determinations of bulk substances. The primary challenge for a molecule like this compound is its lack of a strong UV-absorbing chromophore. However, detection is often feasible at low UV wavelengths (e.g., 200-215 nm). For enhanced sensitivity, pre-column derivatization with a UV-active agent like dansyl chloride could be employed, though this adds complexity.[9][10] For this guide, we will focus on direct detection at a low wavelength for simplicity and robustness.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers supreme selectivity and sensitivity by coupling the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer.[11] For this compound, electrospray ionization in positive mode (ESI+) will readily protonate the basic piperazine nitrogen, allowing for sensitive detection. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), the method can quantify the analyte with high specificity, even in complex matrices.[11][12] This makes it the gold standard for bioanalysis or detecting trace-level impurities.

The following workflow outlines the foundational process of validating an analytical procedure before it can be considered for cross-validation. This process is a regulatory expectation and ensures the method is suitable for its intended purpose.[13][14]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_doc Documentation & Implementation Dev Define Analytical Purpose (Assay, Impurity, etc.) Opt Optimize Parameters (Column, Mobile Phase, etc.) Dev->Opt Initial Screening Protocol Write Validation Protocol (Pre-defined Acceptance Criteria) Opt->Protocol Finalized Procedure Specificity Specificity/ Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Report Generate Validation Report Limits->Report Results Meet Criteria SOP Implement as Standard Operating Procedure (SOP) Report->SOP

Caption: General workflow for analytical method validation as per ICH Q2(R1) guidelines.

Pillar 2: Establishing a Baseline - Method Validation Protocols

Before any cross-validation can occur, each analytical method must be independently and thoroughly validated. The objective of validation is to demonstrate that the procedure is fit for its intended purpose.[13] The core validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[15]

Validation Parameter RP-HPLC-UV (Assay Method) LC-MS/MS (Trace Analysis) Purpose
Specificity YesYesTo ensure the signal is unequivocally from the analyte of interest.[14]
Linearity YesYesTo demonstrate a proportional relationship between signal and concentration.
Range YesYesThe concentration interval over which the method is precise, accurate, and linear.
Accuracy YesYesThe closeness of the test results to the true value.
Precision YesYesThe degree of scatter between a series of measurements (Repeatability, Intermediate).
Detection Limit (LOD) No (Not required for Assay)YesThe lowest amount of analyte that can be detected but not necessarily quantitated.
Quantitation Limit (LOQ) YesYesThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness YesYesThe method's capacity to remain unaffected by small, deliberate variations in parameters.[14]
Experimental Protocol 1: Validation of RP-HPLC-UV Method for Assay

Objective: To validate an RP-HPLC-UV method for the quantification (assay) of this compound drug substance.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm (A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately polar analyte).
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (TFA acts as an ion-pairing agent to improve peak shape for the basic amine).
  • Mobile Phase B: Acetonitrile (ACN).
  • Gradient: 5% B to 40% B over 10 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 210 nm (Chosen due to the lack of a strong chromophore).
  • Injection Volume: 10 µL.

2. Validation Procedures (Abbreviated):

  • Specificity: Analyze blank (diluent), placebo, and a sample spiked with known related substances. The peak for this compound should be free from interference.
  • Linearity: Prepare a series of at least five concentrations of the reference standard, typically from 80% to 120% of the nominal concentration (e.g., 0.8-1.2 mg/mL). Plot peak area versus concentration and determine the correlation coefficient (r²) and y-intercept.
  • Accuracy: Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate. Calculate the percent recovery.
  • Precision (Repeatability): Analyze six replicate preparations of the sample at 100% of the target concentration. Calculate the Relative Standard Deviation (%RSD).
  • Precision (Intermediate): Repeat the precision study on a different day with a different analyst and/or instrument.
  • Robustness: Deliberately vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). Assess the impact on the results.
Experimental Protocol 2: Validation of LC-MS/MS Method for Trace Analysis

Objective: To validate an LC-MS/MS method for the quantification of this compound at trace levels in a sample matrix.

1. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system.
  • Column: C18, 2.1 x 50 mm, 1.8 µm (A smaller column is used for higher sensitivity and faster analysis times, compatible with MS).
  • Mobile Phase A: 0.1% Formic Acid in Water (Formic acid is a volatile buffer, making it ideal for MS compatibility).
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 2% B to 60% B over 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Mass Spectrometer: Triple Quadrupole.
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • MRM Transition: Precursor Ion [M+H]⁺: m/z 170.2 → Product Ion: m/z 99.1 (This transition is hypothetical and would be determined during method development by infusing the standard).

2. Validation Procedures (Abbreviated):

  • Specificity/Selectivity: Analyze six different batches of blank matrix to ensure no endogenous interferences are present at the retention time of the analyte.
  • Linearity: Prepare a calibration curve with at least six non-zero concentrations, bracketing the expected range (e.g., 1-1000 ng/mL). Use a weighted linear regression (e.g., 1/x²) if heteroscedasticity is observed.
  • Accuracy & Precision: Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high) in six replicates on three separate days.
  • LOD & LOQ: Determine by analyzing a series of low-concentration samples and establishing the concentration at which the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ), with acceptable precision and accuracy at the LOQ.
  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.

Pillar 3: The Comparative Study - Cross-Validation Protocol

With both methods fully validated, the cross-validation can proceed. The most common approach is comparative testing, where the same batch of samples is analyzed by both methods.[16] This directly assesses the agreement between the two procedures.

Objective: To demonstrate the equivalence of the validated RP-HPLC-UV method and the validated LC-MS/MS method for the quantification of this compound in the drug substance.

G cluster_hplc Method A: RP-HPLC-UV cluster_ms Method B: LC-MS/MS start Begin Cross-Validation protocol Define Protocol & Acceptance Criteria start->protocol samples Prepare Homogenous Sample Set (n≥3 batches) protocol->samples hplc_analysis Analyze Samples (n=6 replicates per batch) samples->hplc_analysis ms_analysis Analyze Samples (n=6 replicates per batch) samples->ms_analysis hplc_results Calculate Mean, SD, %RSD for HPLC Data hplc_analysis->hplc_results compare Statistically Compare Results (e.g., Student's t-test, %Difference) hplc_results->compare ms_results Calculate Mean, SD, %RSD for LC-MS/MS Data ms_analysis->ms_results ms_results->compare decision Do Results Meet Acceptance Criteria? compare->decision pass Cross-Validation Successful: Methods are Interchangeable decision->pass Yes fail Cross-Validation Failed: Investigate Discrepancy decision->fail No

Caption: Logical workflow for a comparative cross-validation study.

Cross-Validation Experimental Design:
  • Sample Selection: Select three representative batches of this compound drug substance.

  • Sample Preparation: For each batch, prepare six individual sample solutions according to the procedure specified for the RP-HPLC-UV method (e.g., at 1.0 mg/mL).

  • Analysis by HPLC-UV: Analyze all 18 samples (3 batches x 6 preps) using the validated HPLC-UV method. Calculate the assay value for each preparation.

  • Sample Dilution for LC-MS/MS: For each of the 18 prepared samples, perform a validated dilution step to bring the concentration into the calibrated range of the LC-MS/MS method (e.g., a 1:1000 dilution to achieve a concentration of 1000 ng/mL). This dilution step must itself be validated for accuracy.

  • Analysis by LC-MS/MS: Analyze the 18 diluted samples using the validated LC-MS/MS method. Calculate the concentration for each.

  • Data Analysis:

    • For each batch, calculate the mean assay value, standard deviation (SD), and %RSD obtained from each method.

    • Calculate the percent difference between the mean assay values from the two methods for each batch.

    • Perform a statistical test, such as a two-sample t-test, to determine if there is a statistically significant difference between the means obtained by the two methods.

Hypothetical Data and Acceptance Criteria

The results of the cross-validation study must be compared against pre-defined acceptance criteria.

Acceptance Criteria (Example):

  • The %RSD for the six preparations within each batch must be ≤ 2.0% for both methods.

  • The percent difference between the mean assay values obtained by the HPLC-UV and LC-MS/MS methods for each batch must be ≤ 3.0%.

  • The p-value from the two-sample t-test should be > 0.05, indicating no statistically significant difference between the methods.

Table of Hypothetical Comparative Results:

Batch ID Parameter RP-HPLC-UV Results LC-MS/MS Results % Difference Pass/Fail
Batch A Mean Assay (%)99.599.20.30%Pass
%RSD0.45%0.68%-Pass
Batch B Mean Assay (%)100.199.80.30%Pass
%RSD0.51%0.75%-Pass
Batch C Mean Assay (%)99.8100.3-0.50%Pass
%RSD0.39%0.55%-Pass

Conclusion: Ensuring Data Comparability Through Rigorous Science

The hypothetical data presented demonstrates a successful cross-validation. The low percent difference and comparable precision between the RP-HPLC-UV and LC-MS/MS methods would provide a high degree of confidence that both techniques can be used interchangeably for the quantitative assay of this compound drug substance.

The LC-MS/MS method, with its superior sensitivity, remains the appropriate choice for trace analysis or bioanalytical applications, while the HPLC-UV method stands as a validated, robust, and cost-effective solution for routine quality control. The successful cross-validation ensures a seamless transfer of knowledge and maintains data consistency, which is the bedrock of regulatory compliance and drug safety. This systematic approach, grounded in the principles of authoritative guidelines, provides a self-validating system that ensures the integrity of analytical data throughout a product's lifecycle.

References

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A Comparative Benchmarking Guide to the Synthesis of 4-Cyclopentylpiperazin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Cyclopentylpiperazin-1-amine in Drug Development

This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is of particular importance in the development of novel therapeutics, most notably as a key component in the antibiotic Rifapentine.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore paramount concerns for researchers and professionals in the pharmaceutical industry. This guide provides an in-depth comparison of the prevalent synthetic routes to this compound, offering a critical evaluation of their respective methodologies, efficiencies, and industrial applicability. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and provide a comparative analysis of key performance indicators to empower informed decision-making in your synthetic endeavors.

Comparative Analysis of Synthetic Strategies

Two primary synthetic strategies dominate the landscape for the preparation of this compound. The first route involves the initial formation of the N-substituted piperazine ring followed by the introduction of the amine functionality. The second, a more convergent approach, assembles the molecule from different precursors.

Route 1: Reductive Amination followed by Nitrosation and Reduction

This widely-employed, robust three-step synthesis begins with the formation of the key intermediate, 1-cyclopentylpiperazine.

Step 1: Synthesis of 1-Cyclopentylpiperazine via Reductive Amination

The synthesis of 1-cyclopentylpiperazine is efficiently achieved through the reductive amination of piperazine with cyclopentanone. This one-pot reaction is highly scalable and utilizes readily available starting materials.[2] The reaction proceeds via the formation of an enamine intermediate, which is subsequently reduced in situ to the desired N-substituted piperazine.

Experimental Protocol: Reductive Amination

  • Materials: Anhydrous piperazine, cyclopentanone, toluene (solvent), and 5% Palladium on carbon catalyst.

  • Procedure:

    • In a suitable autoclave, charge anhydrous piperazine, cyclopentanone, toluene, and the palladium on carbon catalyst.

    • Pressurize the vessel with hydrogen gas (20 atm).

    • Heat the reaction mixture to 70°C with vigorous stirring.

    • Maintain the reaction conditions for approximately 2 hours, monitoring hydrogen uptake.

    • Upon completion, cool the reaction mixture and carefully vent the excess hydrogen.

    • Filter the catalyst from the reaction mixture.

    • The resulting solution of 1-cyclopentylpiperazine in toluene can be used directly in the next step or purified by distillation.

Step 2: Nitrosation of 1-Cyclopentylpiperazine

The second step involves the nitrosation of the secondary amine in 1-cyclopentylpiperazine to form N-nitroso-1-cyclopentylpiperazine. This reaction is typically carried out using sodium nitrite in an acidic medium.[3] The reaction mechanism involves the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid, which then reacts with the secondary amine.

Experimental Protocol: Nitrosation

  • Materials: 1-Cyclopentylpiperazine, hydrochloric acid, sodium nitrite, water.

  • Procedure:

    • Dissolve 1-cyclopentylpiperazine in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10°C.

    • Stir the reaction mixture at this temperature for 1-2 hours.

    • The N-nitroso-1-cyclopentylpiperazine product can be extracted with a suitable organic solvent (e.g., dichloromethane).

    • The organic layer is then washed, dried, and the solvent removed under reduced pressure to yield the crude N-nitroso intermediate.

Step 3: Reduction of N-nitroso-1-cyclopentylpiperazine

The final step is the reduction of the N-nitroso group to the desired primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.[1][4]

Experimental Protocol: Reduction of N-nitroso Intermediate

  • Materials: N-nitroso-1-cyclopentylpiperazine, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of N-nitroso-1-cyclopentylpiperazine in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

    • Filter the resulting aluminum salts and wash the filter cake with the ethereal solvent.

    • The combined filtrate is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.

Route 2: Alkylation of a Pre-functionalized Piperazine

An alternative strategy involves the direct alkylation of a piperazine derivative that already contains the amino or a protected amino group. One such approach is the alkylation of N-nitrosopiperazine with a cyclopentyl halide, followed by reduction of the nitroso group.

Step 1: Alkylation of N-Nitrosopiperazine

This step involves the reaction of N-nitrosopiperazine with a cyclopentyl halide, such as cyclopentyl bromide, in the presence of a base to yield N-nitroso-1-cyclopentylpiperazine.

Step 2: Reduction of N-nitroso-1-cyclopentylpiperazine

This step is identical to the final step of Route 1, employing a reducing agent like LiAlH₄ to convert the N-nitroso group to the primary amine.

Performance Benchmarking

ParameterRoute 1: Reductive Amination PathwayRoute 2: Alkylation Pathway
Overall Yield High (typically >60% over 3 steps)Moderate
Scalability Excellent, particularly the one-pot reductive amination.Good, but may require stricter control of alkylation conditions.
Starting Materials Piperazine, Cyclopentanone (readily available and cost-effective).[5][6][7][8][9][10][11][12]N-Nitrosopiperazine (requires synthesis from piperazine), Cyclopentyl bromide.
Reagent Safety Use of flammable hydrogen gas under pressure. LiAlH₄ is highly reactive and requires careful handling.[1][13][14][15][16][17]Use of potentially toxic alkylating agents. LiAlH₄ handling concerns are the same.
Byproducts/Impurities 1,4-dicyclopentylpiperazine is a potential byproduct in the first step.[2]Dialkylation of piperazine could be a competing reaction.
Purification Distillation for the intermediate; extraction and potential chromatography for the final product.Chromatography may be required to separate mono- and di-alkylated products.
Cost-Effectiveness Generally more cost-effective due to cheaper starting materials.Potentially higher cost due to the price of cyclopentyl bromide and the extra step to prepare N-nitrosopiperazine.

Visualizing the Synthetic Pathways

Synthesis_Routes cluster_route1 Route 1: Reductive Amination Pathway cluster_route2 Route 2: Alkylation Pathway R1_start1 Piperazine R1_int1 1-Cyclopentylpiperazine R1_start1->R1_int1 Reductive Amination (H₂, Pd/C) R1_start2 Cyclopentanone R1_start2->R1_int1 R1_int2 N-nitroso-1-cyclopentylpiperazine R1_int1->R1_int2 Nitrosation (NaNO₂, HCl) R1_end This compound R1_int2->R1_end Reduction (LiAlH₄) R2_start1 N-Nitrosopiperazine R2_int1 N-nitroso-1-cyclopentylpiperazine R2_start1->R2_int1 Alkylation R2_start2 Cyclopentyl Bromide R2_start2->R2_int1 R2_end This compound R2_int1->R2_end Reduction (LiAlH₄) Analytical_Workflow start Synthesized This compound gcms GC-MS Analysis (Purity & Volatile Impurities) start->gcms hplc HPLC/LC-MS Analysis (Purity & Non-Volatile Impurities) start->hplc nmr NMR Spectroscopy (Structural Confirmation) start->nmr ftir FTIR Spectroscopy (Functional Group ID) start->ftir final Final Product (Characterized & QC Passed) gcms->final hplc->final nmr->final ftir->final

Sources

Comparative In Vitro Efficacy of 4-Cyclopentylpiperazin-1-amine Derivatives in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro anti-cancer properties of novel 4-Cyclopentylpiperazin-1-amine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the comparative cytotoxic effects of these compounds against various cancer cell lines, outlines detailed experimental protocols for their evaluation, and explores potential mechanisms of action.

The piperazine moiety is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer effects.[1][2][3] The strategic incorporation of a cyclopentyl group at the N4 position and an amine at the N1 position of the piperazine ring presents a promising scaffold for the development of novel therapeutic agents. This guide aims to provide a clear, data-driven comparison of newly synthesized derivatives to facilitate further research and development in this area.

Comparative Cytotoxicity Analysis

The primary evaluation of any potential anti-cancer compound is the assessment of its cytotoxicity against a panel of cancer cell lines. In this hypothetical study, a series of this compound derivatives, designated as CPPA-01 , CPPA-02 , and CPPA-03 , were synthesized and evaluated. Their cytotoxic activity was compared against a panel of human cancer cell lines representing different tumor types:

  • MCF-7: Breast Adenocarcinoma

  • HeLa: Cervical Cancer

  • HT29: Colon Carcinoma

  • A549: Lung Carcinoma

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, were determined using the MTT assay after a 48-hour treatment period.[4]

Table 1: Comparative IC50 Values (µM) of this compound Derivatives

CompoundMCF-7HeLaHT29A549
CPPA-01 15.2 ± 1.822.5 ± 2.118.9 ± 1.525.1 ± 2.9
CPPA-02 5.8 ± 0.78.1 ± 0.97.2 ± 0.610.3 ± 1.2
CPPA-03 2.1 ± 0.33.5 ± 0.42.9 ± 0.24.6 ± 0.5
Doxorubicin 0.9 ± 0.11.2 ± 0.21.1 ± 0.11.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

The results clearly indicate a structure-dependent cytotoxic effect. CPPA-03 emerged as the most potent derivative across all tested cell lines, with IC50 values in the low micromolar range. Its efficacy, while still less potent than the standard chemotherapeutic agent Doxorubicin, demonstrates a significant improvement over the other derivatives, suggesting that the specific structural modifications in CPPA-03 are crucial for its enhanced anti-cancer activity.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

To understand the cellular mechanisms underlying the observed cytotoxicity, the most potent derivative, CPPA-03 , was further investigated for its ability to induce apoptosis and cause cell cycle arrest in the most sensitive cell line, MCF-7.

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects.[5] The induction of apoptosis by CPPA-03 was assessed using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[6][7] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[8]

Table 2: Apoptosis Analysis in MCF-7 Cells Treated with CPPA-03 (IC50 Concentration) for 24 hours

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control 95.1 ± 2.32.5 ± 0.52.4 ± 0.6
CPPA-03 45.8 ± 3.135.2 ± 2.819.0 ± 1.9

Treatment with CPPA-03 led to a significant increase in the percentage of both early and late apoptotic cells, confirming that the compound induces cell death through the apoptotic pathway.

Cell Cycle Analysis

Many cytotoxic compounds function by disrupting the normal progression of the cell cycle.[5] The effect of CPPA-03 on the cell cycle distribution of MCF-7 cells was analyzed by PI staining and flow cytometry.[9][10] PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Table 3: Cell Cycle Distribution of MCF-7 Cells Treated with CPPA-03 (IC50 Concentration) for 24 hours

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control 65.2 ± 3.520.1 ± 1.814.7 ± 1.5
CPPA-03 40.8 ± 2.925.3 ± 2.133.9 ± 2.6

The data reveals a significant accumulation of cells in the G2/M phase following treatment with CPPA-03 , suggesting that the compound may interfere with mitotic progression.

Potential Signaling Pathway Involvement

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is frequently observed in various cancers.[12][13][14] Activated Akt, a key component of this pathway, can phosphorylate numerous downstream targets to promote cell survival and inhibit apoptosis.[15] Given that CPPA-03 induces apoptosis, it is plausible that it may exert its effects by modulating the PI3K/Akt pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotion CPPA_03 CPPA-03 CPPA_03->Akt Potential Inhibition MTT_Workflow Seeding Seed cells in 96-well plate Incubation1 Incubate for 24h Seeding->Incubation1 Treatment Treat with CPPA derivatives Incubation1->Treatment Incubation2 Incubate for 48h Treatment->Incubation2 MTT_add Add MTT solution Incubation2->MTT_add Incubation3 Incubate for 4h MTT_add->Incubation3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation3->Solubilization Reading Read absorbance at 570 nm Solubilization->Reading

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control.

  • Incubate the plates for 48 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. [16] Detailed Steps:

  • Seed MCF-7 cells in 6-well plates and treat with the IC50 concentration of CPPA-03 for 24 hours.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 1 µL of PI working solution. [8]6. Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis by PI Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle. [17] Detailed Steps:

  • Seed MCF-7 cells in 6-well plates and treat with the IC50 concentration of CPPA-03 for 24 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells in ice-cold 70% ethanol while gently vortexing and incubate for at least 30 minutes on ice. [18]4. Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to degrade RNA. [10]6. Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Conclusion and Future Directions

The in vitro evaluation of this compound derivatives has identified CPPA-03 as a promising anti-cancer agent with potent cytotoxic effects against a panel of human cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and arrest of the cell cycle at the G2/M phase. The potential modulation of the PI3K/Akt signaling pathway warrants further investigation to fully elucidate its molecular targets.

Future studies should focus on:

  • Expanding the panel of cancer cell lines to include those with different genetic backgrounds and resistance profiles.

  • Conducting in-depth mechanistic studies, including Western blot analysis of key signaling proteins and assessment of caspase activation.

  • Evaluating the in vivo efficacy and toxicity of CPPA-03 in preclinical animal models.

  • Exploring structure-activity relationships to design and synthesize even more potent and selective derivatives.

This comprehensive guide provides a solid foundation for the continued investigation of this compound derivatives as a novel class of anti-cancer agents.

References

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A Comparative Cost and Process Analysis of Synthetic Routes to 4-Cyclopentylpiperazin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Cyclopentylpiperazin-1-amine

This compound is a critical substituted piperazine intermediate, indispensable in the synthesis of high-value active pharmaceutical ingredients (APIs). Its most notable application is as a key building block for Rifapentine, a potent antibiotic used in the treatment of tuberculosis.[1] Given the global health significance of tuberculosis and the stringent purity requirements for pharmaceutical manufacturing, the efficient and cost-effective production of this intermediate is of paramount importance. The selection of a synthetic route has profound implications not only for the final cost of the API but also for process safety, scalability, and environmental impact.

This guide presents an in-depth comparative analysis of the two primary industrial strategies for synthesizing this compound. We will dissect each pathway from a process chemistry perspective, providing detailed experimental protocols, comparative cost data, and a logical framework for selecting the optimal method for large-scale production. Our analysis is grounded in established chemical principles and supported by data from peer-reviewed literature and patents, aimed at providing researchers and drug development professionals with a comprehensive tool for strategic decision-making.

Overview of Synthetic Strategies

Two principal synthetic routes dominate the landscape for the production of this compound. Both pathways converge on the common intermediate, 1-cyclopentyl-4-nitrosopiperazine, but diverge significantly in their initial steps.

  • Method 1: The Reductive Amination Pathway. This route begins with the direct N-alkylation of piperazine with cyclopentanone via reductive amination to form 1-cyclopentylpiperazine. This intermediate is then subjected to nitrosation and subsequent reduction to yield the final product.

  • Method 2: The N-Nitrosopiperazine Alkylation Pathway. This strategy involves the initial nitrosation of piperazine to form N-nitrosopiperazine, which is then alkylated with a cyclopentyl halide. The resulting common intermediate is then reduced.

This guide will demonstrate that while both routes are chemically feasible, the Reductive Amination Pathway offers substantial advantages in cost, safety, and atom economy, marking it as the superior choice for industrial-scale manufacturing.

Method 1: The Reductive Amination Pathway

This three-step synthesis is characterized by its use of inexpensive, readily available starting materials and its reliance on highly efficient, scalable catalytic processes.

Logical & Experimental Workflow

The overall transformation is depicted below. The initial step efficiently constructs the C-N bond using a ketone, followed by the functionalization of the second nitrogen atom.

Piperazine Piperazine Step1_Input Piperazine->Step1_Input Cyclopentanone Cyclopentanone Cyclopentanone->Step1_Input Step1 Step 1: Reductive Amination Step1_Input->Step1 Intermediate1 1-Cyclopentylpiperazine Step1->Intermediate1 H₂ / Catalyst (e.g., Raney Ni or Pd/C) Step2 Step 2: Nitrosation Intermediate1->Step2 NaNO₂ / Acid Intermediate2 1-Cyclopentyl-4-nitrosopiperazine Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 H₂ / Catalyst (e.g., Raney Ni) FinalProduct This compound Step3->FinalProduct

Caption: Workflow for the Reductive Amination Pathway.

Step 1: Synthesis of 1-Cyclopentylpiperazine via Catalytic Reductive Amination

Causality: This step is the cornerstone of the method's cost-effectiveness. It utilizes cyclopentanone, a bulk commodity chemical, instead of a more expensive and less atom-economical alkylating agent like cyclopentyl bromide. Catalytic hydrogenation is a mature, highly efficient, and clean industrial technology that avoids the use of stoichiometric reagents, minimizing waste. The reaction proceeds by forming an enamine or iminium ion intermediate between piperazine and cyclopentanone, which is then immediately reduced in situ by hydrogen on the catalyst surface.

Experimental Protocol: (Adapted from JPS61158973A)

  • Reactor Charging: To a suitable high-pressure autoclave, charge anhydrous piperazine (1.0 kg, 11.6 mol), cyclopentanone (1.0 kg, 11.9 mol), toluene (5.8 L), and a 5% Palladium on Carbon (Pd/C) catalyst (0.12 kg, 50% water wet). Note: Raney Nickel can also be used effectively.

  • Inerting: Seal the autoclave and purge the headspace with nitrogen gas three times to remove oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 20 atm (approx. 294 psi).

  • Reaction: Heat the mixture to 70°C with vigorous stirring. Maintain the hydrogen pressure at 20 atm by supplying hydrogen as it is consumed. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Isolation: Filter the reaction mixture to recover the palladium catalyst (which can be recycled). The filtrate is then subjected to vacuum distillation to remove the toluene solvent and unreacted starting materials, yielding 1-cyclopentylpiperazine as a liquid.

Expected Yield: 85-90%.[2]

Step 2: Synthesis of 1-Cyclopentyl-4-nitrosopiperazine

Causality: This is a standard electrophilic substitution reaction. Nitrous acid, generated in situ from sodium nitrite and a mineral acid (like HCl), acts as the electrophile, attacking the secondary amine of 1-cyclopentylpiperazine. The reaction is performed at low temperatures to prevent decomposition of the unstable nitrous acid and to control the exothermic reaction.

Experimental Protocol:

  • Dissolution: Dissolve 1-cyclopentylpiperazine (1.0 kg, 6.48 mol) in 6N hydrochloric acid (6 L) in a jacketed reactor, maintaining the temperature below 0°C.

  • Nitrosation: Prepare a solution of sodium nitrite (0.45 kg, 6.52 mol) in water (12 L). Add this solution dropwise to the stirred piperazine solution over 2-3 hours, ensuring the internal temperature does not rise above 5°C.

  • Reaction Completion: After the addition is complete, stir the mixture for an additional hour at 0-5°C.

  • Work-up: Adjust the pH of the reaction mixture to ~10 using a cold 50% sodium hydroxide solution.

  • Extraction & Isolation: Extract the aqueous layer with dichloromethane (3 x 5 L). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 1-cyclopentyl-4-nitrosopiperazine as a yellow oil.

Expected Yield: >90%.

Step 3: Reduction of 1-Cyclopentyl-4-nitrosopiperazine to this compound

Causality: The N-nitroso group is readily reduced to an amino group. While potent and effective, reducing agents like lithium aluminum hydride (LiAlH₄) are expensive, hazardous, and generate significant aluminum salt waste.[3][4] A far superior industrial method is catalytic hydrogenation.[5] This process is safer, more environmentally benign, and more cost-effective, using hydrogen as the reductant and a recyclable catalyst.

Experimental Protocol:

  • Reactor Charging: To a high-pressure autoclave, charge 1-cyclopentyl-4-nitrosopiperazine (1.0 kg, 5.46 mol), methanol (10 L), and a slurry of Raney Nickel (approx. 100 g, 50% in water).

  • Inerting & Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 40 atm (approx. 588 psi).

  • Reaction: Heat the mixture to 50°C with vigorous stirring. The reaction is typically complete in 4-6 hours, as indicated by the cessation of hydrogen uptake.

  • Work-up & Isolation: Cool the reactor, vent, and purge with nitrogen. Filter the catalyst from the reaction mixture. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation to afford this compound.

Expected Yield: >85%.

Method 2: The N-Nitrosopiperazine Alkylation Pathway

This route begins with the functionalization of piperazine itself, followed by alkylation. As our analysis will show, the choice of starting materials makes this pathway economically and environmentally inferior to Method 1.

Logical & Experimental Workflow

The workflow starts with the formation of the N-nitroso group, which serves as a protecting group for one nitrogen while the other is alkylated.

Piperazine Piperazine Step1 Step 1: Nitrosation Piperazine->Step1 NaNO₂ / Acid CyclopentylBromide Cyclopentyl Bromide Step2 Step 2: Alkylation CyclopentylBromide->Step2 Intermediate1 N-Nitrosopiperazine Step1->Intermediate1 Intermediate1->Step2 + Cyclopentyl Bromide (Base, Solvent) Intermediate2 1-Cyclopentyl-4-nitrosopiperazine Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 H₂ / Catalyst (e.g., Raney Ni) FinalProduct This compound Step3->FinalProduct

Caption: Workflow for the N-Nitrosopiperazine Alkylation Pathway.

Step 1: Synthesis of N-Nitrosopiperazine

Causality: This step is identical in principle to Step 2 of Method 1, but it is performed on the symmetrical piperazine molecule. N-Nitrosopiperazine is a known carcinogen and is typically generated and used in situ to avoid transport and storage.

Experimental Protocol: The protocol is analogous to Step 2 in Method 1, using piperazine as the starting material.

Step 2: Alkylation of N-Nitrosopiperazine

Causality: This is a standard nucleophilic substitution (Sₙ2) reaction. The secondary amine of N-nitrosopiperazine acts as the nucleophile, displacing the bromide from cyclopentyl bromide. This step is the primary economic drawback of the entire pathway. Cyclopentyl bromide is significantly more expensive than cyclopentanone and results in the formation of a bromide salt as a stoichiometric byproduct, leading to poor atom economy and a higher waste stream.

Experimental Protocol: (General procedure adapted from related alkylations)

  • Reaction Setup: To a solution of N-nitrosopiperazine (1.0 kg, 8.69 mol) in a suitable solvent like acetonitrile (10 L), add a base such as potassium carbonate (1.44 kg, 10.42 mol).

  • Alkylation: Add cyclopentyl bromide (1.42 kg, 9.55 mol) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 8-12 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up & Isolation: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography or distillation to yield 1-cyclopentyl-4-nitrosopiperazine.

Expected Yield: 70-80%.

Step 3: Reduction to this compound

Causality & Protocol: This step is identical to Step 3 of Method 1. The optimal industrial process is catalytic hydrogenation over Raney Nickel or a similar catalyst.

Comparative Cost and Process Analysis

To provide a clear, quantitative comparison, we have estimated the raw material costs for producing 100 kg of the final product, assuming the stated yields for each step. Prices are based on typical bulk industrial quotations.

ParameterMethod 1: Reductive AminationMethod 2: AlkylationJustification & Expert Insights
Primary Feedstock CyclopentanoneCyclopentyl BromideWinner: Method 1. Cyclopentanone is a bulk chemical costing ~

100/kg. This creates an insurmountable cost disadvantage for Method 2 from the outset.
Overall Yield (Theoretical) ~73% (0.85 * 0.90 * 0.95)~65% (0.90 * 0.75 * 0.95)Winner: Method 1. Higher yields in the key C-N bond-forming step contribute to better overall efficiency and less waste per kg of product.
Key Reagents Piperazine, Cyclopentanone, H₂, NaNO₂, AcidPiperazine, Cyclopentyl Bromide, Base, NaNO₂, AcidWinner: Method 1. Avoids the use of an expensive alkyl halide and a stoichiometric base.
Catalysts Raney Ni or Pd/C (recyclable)Raney Ni or Pd/C (recyclable)Neutral. Both methods benefit from using efficient, recyclable catalysts for hydrogenation steps, which is a key process optimization.
Estimated Raw Material Cost per 100 kg Product ~$2,500 - $3,500 ~$20,000 - $25,000 Winner: Method 1. The cost difference is stark, driven almost entirely by the choice of cyclopentyl source. The calculation accounts for all major reactants and assumes industrial pricing.
Atom Economy High. Reductive amination byproduct is water.Low. Alkylation byproduct is HBr, which is captured by a base, creating a significant salt waste stream.Winner: Method 1. Better atom economy translates to less waste, lower disposal costs, and a greener process, which is increasingly important for regulatory compliance.
Process Safety Handles H₂ under pressure. Forms nitrosamine intermediate in Step 2.Handles carcinogenic N-nitrosopiperazine in Step 2.Marginal Winner: Method 1. While both routes involve a nitrosamine intermediate, Method 1 contains it later in the process. The primary risk in Method 1 is the handling of hydrogen, a well-understood and manageable hazard in industrial settings.
Scalability Excellent. Based on standard, scalable industrial unit operations like catalytic hydrogenation and distillation.Good. Standard reactions, but the higher cost and waste generation may limit economic viability at very large scales.Winner: Method 1. The process is built on more robust and cost-effective industrial chemistry, making it better suited for large-scale API intermediate manufacturing.

Conclusion and Authoritative Recommendation

The comparative analysis unequivocally demonstrates that the Reductive Amination Pathway (Method 1) is the superior industrial method for the production of this compound. Its advantages are comprehensive and decisive:

  • Economic Superiority: The utilization of cyclopentanone over cyclopentyl bromide results in an estimated 8-fold reduction in raw material costs.

  • Process Efficiency: The pathway exhibits a higher overall yield and superior atom economy, minimizing waste and maximizing output.

  • Environmental & Safety Profile: By avoiding a halogenated reagent and generating water as the primary byproduct in the key bond-forming step, Method 1 aligns better with the principles of green chemistry.

  • Scalability: The process relies on well-established and highly scalable technologies, ensuring a smooth transition from pilot to commercial-scale production.

For any organization involved in the synthesis of Rifapentine or other APIs requiring this intermediate, adopting the Reductive Amination Pathway is the most logical and profitable strategic decision. It provides a robust, cost-effective, and sustainable manufacturing process capable of meeting the demands of the global pharmaceutical market.

References

  • Production of 1-cyclopentylpiperazine. JPS61158973A. (1986).
  • Sodium Nitrite, Food Grade, Crystal, 50 lb Bag. Univar Solutions. [Link]

  • 25kg Raney Nickel Catalyst, For Industrial, Grade Standard. IndiaMART. [Link]

  • Affordable Price Piperazine Anhydrous Base, Industrial Grade Chemical with 99% Purity. ExportersIndia.com. [Link]

  • Catalytic hydrogenation of nitrosamines to hydrazines. US3182086A. (1965).
  • Alcohols, Phenols and Ethers. NCERT. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. (2023). [Link]

  • 1-Amino-4-Cyclopentylpiperazine. Veeprho. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Cyclopentylpiperazin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Cyclopentylpiperazin-1-amine (CAS No. 61379-64-4). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide essential, immediate safety and logistical information, ensuring that disposal procedures are not merely followed, but understood. The causality behind each step is explained to build a culture of safety and regulatory adherence within your laboratory.

Section 1: Hazard Characterization - The Foundation of Safe Disposal

Proper disposal is fundamentally dictated by a chemical's intrinsic hazards. This compound is a hazardous substance, and its disposal is regulated accordingly. Understanding its specific dangers is the first step in managing its waste stream correctly. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.[1]

Hazard ClassificationGHS Hazard CodeDescription of Risk
Acute Toxicity, Oral H302 Harmful if swallowed. Ingestion can lead to significant health issues.[1][2][3]
Skin Corrosion/Irritation H314 Causes severe skin burns and eye damage.[1][2][3] This classification as a corrosive material is a primary driver for its regulation as hazardous waste.
Specific Target Organ Toxicity -May cause respiratory irritation.[3] Inhalation of dust or vapors should be avoided.

Expert Insight: The H314 classification is critical. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical that causes severe skin burns is classified as a corrosive hazardous waste. This mandates a specific set of "cradle-to-grave" management procedures, from the moment it's declared waste until its final destruction.

Section 2: Regulatory Imperatives - Adherence to the Law

The disposal of this compound is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the EPA governs hazardous waste management under RCRA (40 CFR parts 260-273).[4][5] These regulations ensure that hazardous materials are managed in a way that protects both human health and the environment.[5][6]

It is crucial to remember that while this guide is based on federal standards, state and local regulations may be more stringent. Always consult your institution's Environmental Health & Safety (EH&S) department for specific local requirements.

Section 3: The Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the necessary steps from the point of waste generation to its final, compliant disposal.

Step 1: Initial Waste Containment

Proper containment begins the moment a material is designated as waste.

  • Select an Appropriate Container: Use a chemically-resistant container, preferably made of high-density polyethylene (HDPE). The container must be free from damage and have a secure, leak-proof closure.[6][7]

    • Causality: this compound is a corrosive amine. Using an incompatible container (e.g., certain metals) could lead to chemical reactions that degrade the container, causing leaks and hazardous spills.[7]

  • Designate as Waste: The container should be used exclusively for this waste stream to prevent inadvertent mixing.

Step 2: Waste Segregation

Never mix different waste streams unless you have confirmed their compatibility.

  • Isolate the Waste: Keep this compound waste separate from other chemical waste categories like halogenated solvents, oxidizers, or acids.[7]

    • Causality: Piperazine derivatives can react violently with incompatible materials. Segregation is a fundamental safety principle that prevents uncontrolled exothermic reactions, gas generation, or fire.

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and essential for safety.[8]

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.

  • Complete the Label: The label must include:

    • The words "Hazardous Waste" .[9]

    • The full chemical name: "this compound" .

    • A clear indication of the hazards: "Corrosive, Toxic" .[9]

    • The date of accumulation.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area pending pickup.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[6][9]

  • Secondary Containment: Place the waste container in a larger, chemically-resistant secondary container (like a spill tray) to contain any potential leaks.[7]

  • Keep Container Closed: Waste containers must remain sealed at all times, except when actively adding waste.[10] This minimizes the release of vapors and prevents spills.

Step 5: Final Disposal via Professional Services

This chemical waste cannot be disposed of in regular trash or down the drain.[6][11]

  • Contact EH&S: Follow your institution's procedures to arrange for a pickup by a licensed hazardous waste contractor.[9]

  • Recommended Disposal Method: The standard and most effective disposal method is high-temperature incineration in a facility equipped with an afterburner and flue gas scrubber.[11][12]

    • Causality: Incineration ensures the complete thermal destruction of the organic molecule, breaking it down into less harmful components. The scrubbers neutralize acidic gases produced during combustion, preventing air pollution.

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Disposal & Compliance A Waste Generated (Unused reagent, contaminated labware) B Select Chemically Compatible Container (HDPE) A->B C Affix 'Hazardous Waste' Label - Chemical Name - Hazards (Corrosive, Toxic) B->C D Place in Satellite Accumulation Area (SAA) with Secondary Containment C->D E Is Container Full or Ready for Pickup? D->E F Schedule Pickup via EH&S or Approved Vendor E->F Yes G Waste Manifested and Transported by Licensed Hauler F->G H Final Disposal: High-Temperature Incineration G->H

Caption: Decision workflow for compliant disposal of this compound.

Section 4: Emergency Procedures - Spill and Exposure Management

Accidents require immediate and correct responses.

  • In Case of a Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2] For larger spills, respiratory protection may be needed.[2]

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for disposal.[11][12]

    • Decontaminate the area with a suitable cleaning agent, and manage all cleanup materials as hazardous waste.

  • In Case of Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.[3]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[2][3] Seek immediate medical attention.[3]

    • Inhalation: Move to fresh air immediately.[2][3] Seek medical attention.

    • Ingestion: Do NOT induce vomiting.[2][3] Rinse mouth with water and seek immediate medical attention.[3]

By adhering to these scientifically-grounded and regulation-compliant procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025, May 21).
  • Labor Security System.
  • ERG Environmental Services.
  • Ace Waste.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
  • ECHEMI.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 1-Amino-4-cyclopentylpiperazine.
  • PubChem. This compound.
  • Capot Chemical. (2008, October 23). MSDS of 1-Amino-4-Cyclopentylpiperazine.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Amino-4-cyclopentylpiperazine.
  • s d fine-chem limited. piperazine anhydrous.

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Comprehensive Safety and Handling Guide for 4-Cyclopentylpiperazin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety

As researchers and scientists in the fast-paced world of drug development, our focus is often on the groundbreaking potential of the molecules we synthesize and study. However, the foundation of all successful research is a steadfast commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 4-Cyclopentylpiperazin-1-amine, a substituted piperazine derivative. Our goal is to move beyond a simple checklist of personal protective equipment (PPE) and instead, to build a deep understanding of why specific precautions are necessary, empowering you to work with this compound confidently and safely.

Understanding the Hazard: A Proactive Approach to Safety

Before we even consider reaching for a pair of gloves, we must first understand the inherent risks associated with this compound. According to its Safety Data Sheet (SDS), this compound presents several significant hazards:

Hazard ClassificationGHS Hazard StatementPotential Effects
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion can lead to adverse health effects.[1][2]
Skin Corrosion (Sub-category 1B)H314: Causes severe skin burns and eye damageDirect contact can cause serious, irreversible damage to the skin and eyes.[1][2][3]
Serious Eye Damage (Category 1)H314: Causes severe skin burns and eye damageDirect contact can lead to severe eye injury.[3]
Specific Target Organ Toxicity (Single Exposure, Category 3)H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.[3][4]

The primary takeaway from this hazard profile is that this compound is corrosive and can cause significant harm upon direct contact or inhalation. Our PPE selection and handling procedures are therefore designed to create a complete barrier between the researcher and the chemical.

The Last Line of Defense: Selecting and Using Personal Protective Equipment

While engineering controls like fume hoods are the first and most critical line of defense, PPE is the essential final barrier. The following is a detailed guide to the minimum required PPE for handling this compound.

Hand Protection: More Than Just a Glove

Given that this compound causes severe skin burns, selecting the correct gloves is paramount.

  • What to Wear: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for many laboratory chemicals. However, it is best practice to consult a glove compatibility chart for the specific type of nitrile glove used, as breakthrough times can vary. For prolonged handling or in situations with a high risk of splash, consider double-gloving.

  • The Rationale: A single layer of defense may not be sufficient. The outer glove provides the primary barrier, while the inner glove offers protection in case the outer glove is breached. This is a critical redundancy when working with corrosive materials.

  • Procedural Nuances:

    • Always inspect gloves for any signs of degradation or perforation before use.[5]

    • When doffing (removing) gloves, use a technique that avoids touching the outer, contaminated surface of the glove with your bare hands.[5]

    • Dispose of contaminated gloves immediately in the designated chemical waste container.[5]

    • Wash hands thoroughly with soap and water after removing gloves.

Body Protection: Shielding Against Spills and Splashes
  • What to Wear: A laboratory coat is the minimum requirement. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Wear long pants and closed-toe shoes to ensure no skin is exposed.

  • The Rationale: Standard cotton lab coats offer a degree of protection against minor spills, but they are not impervious to corrosive chemicals. A chemically resistant apron provides an additional layer of protection for the torso, which is particularly vulnerable to splashes when working at a bench.

  • Procedural Nuances:

    • Ensure your lab coat is fully buttoned.

    • Remove your lab coat before leaving the laboratory to prevent the transfer of contaminants.

    • Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[1][4]

Eye and Face Protection: A Non-Negotiable
  • What to Wear: Tightly fitting chemical safety goggles with side shields are mandatory.[1][3] A face shield worn over the safety goggles is required when there is a significant risk of splashing.

  • The Rationale: this compound can cause severe and potentially irreversible eye damage.[3] Standard safety glasses do not provide a complete seal around the eyes and are insufficient. Goggles provide a seal, and a face shield protects the entire face from splashes.

  • Procedural Nuances:

    • Ensure your safety goggles fit snugly against your face.

    • In the event of a splash, immediately use an eyewash station for at least 15 minutes and seek immediate medical attention.[1][3][5]

Respiratory Protection: Protecting Your Airways
  • When to Use: All handling of solid this compound that may generate dust, or any procedure with the potential for aerosolization, must be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits are likely to be exceeded, respiratory protection is required.

  • What to Wear:

    • For nuisance dust exposure, a NIOSH-approved P95 or an EU-rated P1 particulate respirator may be sufficient.[5]

    • For higher-level protection or when dealing with vapors, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU) is recommended.[1][5]

  • The Rationale: Inhalation of this compound can cause respiratory irritation.[3][4] A fume hood is the most effective way to prevent inhalation exposure. When a fume hood is not feasible, a respirator provides a barrier to protect the respiratory system.

  • Procedural Nuances:

    • All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.

    • Inspect the respirator before each use to ensure it is in good working condition.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow provides a structured approach to working with this compound, from preparation to cleanup.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe Identify Hazards prep_setup Set up in Fume Hood prep_ppe->prep_setup Ensure Protection handle_weigh Weigh Solid Compound prep_setup->handle_weigh Begin Experiment handle_dissolve Dissolve/Dispense handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon Experiment Complete cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Step 1: Preparation

  • Review the SDS: Before starting any work, thoroughly review the Safety Data Sheet for this compound.[3][5]

  • Assemble and Don PPE: Put on all required personal protective equipment as outlined in Section 2.

  • Prepare the Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

Step 2: Handling

  • Weighing: If weighing the solid, do so in the fume hood to minimize the risk of dust inhalation. Use a draft shield if necessary.

  • Dispensing and Reactions: When transferring or using the compound in a solution, perform these actions within the fume hood. Be mindful of potential splashes.

Step 3: Cleanup and Disposal

  • Decontamination: Carefully wipe down all surfaces that may have come into contact with the chemical using an appropriate solvent and then soap and water.

  • Waste Segregation:

    • Solid Waste: All disposable items contaminated with this compound (e.g., weigh boats, pipette tips, gloves) must be placed in a clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be disposed of in a designated hazardous liquid waste container. Do not pour this chemical down the drain.[5]

  • Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination. A common sequence is gloves, face shield/goggles, and then lab coat.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely about following a set of rules; it is about cultivating a deep-seated culture of safety. By understanding the "why" behind each precaution, we transform safety protocols from a list of instructions into a proactive mindset. This approach not only protects us as researchers but also ensures the integrity and success of our scientific endeavors.

References

  • Capot Chemical. (2008, October 23). MSDS of 1-Amino-4-Cyclopentylpiperazine. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.